molecular formula C12H13NO2 B1171643 Green 2 CAS No. 1342-13-8

Green 2

Cat. No.: B1171643
CAS No.: 1342-13-8
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Description

Green 2 is a useful research compound. Its molecular formula is C12H13NO2. The purity is usually 95%.
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Properties

CAS No.

1342-13-8

Molecular Formula

C12H13NO2

Origin of Product

United States

Foundational & Exploratory

SYBR Green II: An In-depth Guide to its Mechanism of Action for Nucleic Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SYBR Green II is a highly sensitive, fluorescent nucleic acid stain predominantly utilized for the detection of single-stranded DNA (ssDNA) and RNA in various molecular biology applications.[1][2][3] Its superior sensitivity compared to traditional dyes like ethidium bromide makes it an invaluable tool for researchers.[4][5] This technical guide provides a comprehensive overview of the core mechanism of action of SYBR Green II, detailing its binding preferences, fluorescence characteristics, and the underlying principles of its utility in nucleic acid analysis.

Core Mechanism of Action: Preferential Binding to Single-Stranded Nucleic Acids

SYBR Green II exhibits a strong preference for binding to single-stranded nucleic acids, namely RNA and ssDNA.[1][][7] This characteristic distinguishes it from its counterpart, SYBR Green I, which primarily binds to double-stranded DNA. While not entirely specific for single-stranded molecules, SYBR Green II demonstrates a significantly higher quantum yield upon binding to RNA compared to double-stranded DNA.[4][5]

The precise molecular interaction is believed to be primarily through intercalation , where the dye molecule inserts itself into regions of secondary structure within the single-stranded nucleic acid. The efficiency of SYBR Green II staining has been observed to be dependent on the nucleotide composition of the ssDNA, suggesting that the formation of transient or stable secondary structures, such as hairpins or loops, is crucial for effective binding and fluorescence enhancement.

Upon binding, the SYBR Green II molecule undergoes a conformational change that restricts its molecular motion. This rigidity minimizes non-radiative decay pathways for the excited state energy, leading to a substantial increase in fluorescence emission.[8]

Fluorescence Properties

The fluorescence of SYBR Green II is significantly enhanced upon binding to nucleic acids. In its unbound state in solution, the dye has very low intrinsic fluorescence. This "light-up" property upon binding is a key advantage, as it results in a high signal-to-noise ratio, eliminating the need for destaining steps in gel electrophoresis.[4][9]

The spectral characteristics of SYBR Green II are summarized in the table below:

PropertyValueReference(s)
Excitation Maximum (λex)~497 nm[4][5]
Secondary Excitation Peak~254 nm[4][5]
Emission Maximum (λem)~520 nm[4][5]
Quantum Yield (bound to RNA)~0.54[4][5]
Quantum Yield (bound to dsDNA)~0.36[4][5]

Data Presentation

A direct comparison of the quantum yield of SYBR Green II with the commonly used nucleic acid stain, ethidium bromide, highlights the superior sensitivity of SYBR Green II for RNA detection.

ComplexQuantum YieldReference(s)
SYBR Green II / RNA~0.54[4][5]
SYBR Green II / dsDNA~0.36[4][5]
Ethidium Bromide / RNA~0.07[4]

Mandatory Visualizations

Signaling Pathway of SYBR Green II Action

SYBR_Green_II_Mechanism SYBR Green II Mechanism of Action cluster_solution In Solution (Low Fluorescence) cluster_binding Binding Event cluster_bound Bound State (High Fluorescence) Unbound SYBR Green II Unbound SYBR Green II Binding Binding & Intercalation Unbound SYBR Green II->Binding ssNA ssRNA / ssDNA ssNA->Binding Complex SYBR Green II-Nucleic Acid Complex Binding->Complex Fluorescence Enhanced Fluorescence Complex->Fluorescence

Caption: Mechanism of SYBR Green II fluorescence enhancement upon binding to single-stranded nucleic acids.

Experimental Workflow for Gel Electrophoresis

Gel_Staining_Workflow General Workflow for RNA/ssDNA Gel Staining with SYBR Green II Start Start Electrophoresis 1. Perform Gel Electrophoresis of RNA/ssDNA Samples Start->Electrophoresis Staining 2. Incubate Gel in SYBR Green II Staining Solution Electrophoresis->Staining Visualization 3. Visualize Gel using a Transilluminator (e.g., UV or Blue Light) Staining->Visualization End End Visualization->End

Caption: A simplified workflow for staining RNA and ssDNA gels with SYBR Green II.

Experimental Protocols

Post-Electrophoresis Staining of RNA/ssDNA Gels

This protocol is a general guideline for staining nucleic acids in agarose or polyacrylamide gels after electrophoresis.

Materials:

  • Gel containing separated RNA or ssDNA fragments

  • SYBR Green II stock solution (typically 10,000X in DMSO)

  • Staining buffer (e.g., TBE or TAE buffer)

  • Staining container (e.g., a clean plastic tray)

  • Orbital shaker (optional, but recommended)

  • Transilluminator (UV or blue light) and appropriate filter for visualization

Procedure:

  • Prepare Staining Solution: Dilute the SYBR Green II stock solution to a 1X working concentration in the staining buffer. A common dilution is 1:10,000. Prepare a sufficient volume to fully submerge the gel.

  • Staining: Carefully place the gel in the staining container. Add the 1X SYBR Green II staining solution, ensuring the gel is completely covered.

  • Incubation: Incubate the gel for 10-40 minutes at room temperature with gentle agitation on an orbital shaker. Protect the staining solution from light during incubation by covering the container with aluminum foil. The optimal staining time may vary depending on the gel thickness and matrix.

  • Destaining (Optional): A destaining step is generally not required due to the low intrinsic fluorescence of unbound SYBR Green II.[4][9]

  • Visualization: Carefully remove the gel from the staining solution and place it on a transilluminator. Visualize the stained nucleic acid bands using the appropriate excitation source and emission filter. For maximal sensitivity with SYBR Green II, epi-illumination at 254 nm is often recommended, although 300 nm transillumination also provides good results.[5][9]

Note on Denaturing Gels: The fluorescence of SYBR Green II is not quenched by the presence of denaturants like urea or formaldehyde, eliminating the need for washing these agents out of the gel prior to staining.[4][9]

Conclusion

SYBR Green II is a powerful and sensitive fluorescent dye that plays a critical role in the detection and analysis of single-stranded nucleic acids. Its mechanism of action, centered on preferential binding to and intercalation with RNA and ssDNA, results in a significant and readily detectable fluorescence enhancement. This, combined with its favorable spectral properties and low background fluorescence, makes it an indispensable tool for researchers in molecular biology, diagnostics, and drug development. While the precise binding kinetics and affinity are still areas for further quantitative investigation, the established principles of its action provide a solid foundation for its effective application in a wide range of experimental contexts.

References

SYBR Green II: A Technical Guide to its Binding Properties with RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SYBR Green II is a highly sensitive, fluorescent nucleic acid stain renowned for its utility in the detection and quantification of RNA.[1][2][][4][5][6][7][8][9][10][11][12] This technical guide provides an in-depth exploration of the binding properties of SYBR Green II with RNA, offering valuable insights for researchers and professionals in various scientific and drug development fields. The document details the dye's fluorescence characteristics, binding affinity, and specificity, and provides comprehensive experimental protocols for its application in RNA analysis.

Core Binding Properties and Fluorescence Characteristics

SYBR Green II exhibits a remarkable affinity for RNA, a characteristic that underpins its exceptional sensitivity as a fluorescent stain.[1][2][4][5] While not entirely selective for RNA, its quantum yield is significantly higher when bound to RNA compared to double-stranded DNA (dsDNA).[1][2][4] This preferential fluorescence enhancement with RNA is a key advantage, setting it apart from many other nucleic acid stains that show greater fluorescence with dsDNA.[1][5]

The fluorescence of SYBR Green II is intrinsically low, which minimizes background noise and eliminates the need for destaining steps in gel electrophoresis, thereby streamlining experimental workflows.[1][5] Furthermore, its fluorescence when complexed with RNA is not quenched by common denaturing agents such as urea and formaldehyde, allowing for robust staining in denaturing gel electrophoresis.[1][7]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of SYBR Green II's interaction with RNA.

Table 1: Spectral Properties of SYBR Green II-RNA Complex

ParameterWavelength (nm)
Maximum Excitation (Primary)497[2][4][5]
Maximum Excitation (Secondary)254[2][4][5]
Maximum Emission520[2][4][5]

Table 2: Fluorescence Quantum Yield Comparison

ComplexQuantum Yield (Φ)
SYBR Green II-RNA~0.54[1][2][4][5]
SYBR Green II-dsDNA~0.36[1][2][4][5]
Ethidium Bromide-RNA~0.07[1][5]

Table 3: Detection Sensitivity of SYBR Green II for RNA in Gels

Gel TypeIlluminationDetection Limit per Band
Non-denaturing Agarose/Polyacrylamide254 nm epi-illuminationAs low as 100 pg[1][][12]
Non-denaturing Agarose/Polyacrylamide300 nm transilluminationApproximately 500 pg[1][2][][5]
Denaturing Agarose-Formaldehyde/Polyacrylamide-Urea254 nm epi-illuminationApproximately 1.0 ng[1][2][][5][12]
Denaturing Agarose-Formaldehyde/Polyacrylamide-Urea300 nm transilluminationApproximately 4.0 ng[1][2][][5]

Binding Affinity:

Experimental Protocols

RNA Gel Electrophoresis and Staining Workflow

The following diagram illustrates the general workflow for RNA analysis using gel electrophoresis and SYBR Green II staining.

RNA_Staining_Workflow cluster_prep Sample & Gel Preparation cluster_electro Electrophoresis cluster_stain Staining cluster_visual Visualization RNA_Sample RNA Sample Preparation Electrophoresis RNA Electrophoresis RNA_Sample->Electrophoresis Load Sample Gel_Prep Agarose or Polyacrylamide Gel Preparation Gel_Prep->Electrophoresis Use Gel Staining Post-Staining with SYBR Green II Solution Electrophoresis->Staining Stain Gel Visualization Gel Imaging Staining->Visualization Visualize Bands

General workflow for RNA gel electrophoresis and SYBR Green II staining.
Detailed Methodologies

1. Post-Staining Protocol for RNA Gels (Recommended for highest sensitivity)

This protocol is suitable for non-denaturing and denaturing agarose and polyacrylamide gels.

  • Step 1: Gel Electrophoresis. Perform electrophoresis of RNA samples according to standard protocols for your specific application.

  • Step 2: Prepare Staining Solution.

    • For non-denaturing gels and denaturing polyacrylamide/urea gels, prepare a 1:10,000 dilution of the SYBR Green II stock solution in an appropriate electrophoresis buffer (e.g., TBE).[2][]

    • For denaturing agarose/formaldehyde gels, a 1:5,000 dilution is recommended.[2][]

    • Crucially, ensure the pH of the staining solution is between 7.5 and 8.0 for optimal performance, as SYBR Green II is pH-sensitive. [2]

  • Step 3: Staining.

    • Carefully place the gel in a clean container and add enough staining solution to completely submerge the gel.

    • Agitate the gel gently at room temperature, protected from light.

    • Optimal staining times are typically 10-40 minutes for polyacrylamide gels and 20-40 minutes for agarose gels.[2] No destaining is required.[1][2][5]

  • Step 4: Visualization.

    • Illuminate the stained gel using a UV transilluminator. For the highest sensitivity, 254 nm epi-illumination is recommended.[1][2][][5] 300 nm transillumination can also be used.[1][2][][5]

    • The fluorescence emission of SYBR Green II-stained RNA is centered at 520 nm.[2][4][5]

    • Photograph the gel using a photographic filter designed for SYBR Green stains for optimal results. Orange-red filters used for ethidium bromide are not suitable.[2]

2. Pre-Casting Protocol for Agarose Gels

This method involves adding SYBR Green II directly to the molten agarose before casting the gel. While convenient, it may not provide the same level of sensitivity as post-staining.

  • Step 1: Prepare Agarose. Prepare molten agarose in your desired electrophoresis buffer.

  • Step 2: Add SYBR Green II. Just before pouring the gel, add SYBR Green II stock solution to the molten agarose to a final dilution of 1:10,000 and mix thoroughly.

  • Step 3: Cast Gel and Run Electrophoresis. Pour the gel, allow it to solidify, and proceed with sample loading and electrophoresis as usual.

  • Step 4: Visualization. Visualize the gel immediately after electrophoresis as described in the post-staining protocol.

Applications in Research and Drug Development

The superior sensitivity and favorable binding properties of SYBR Green II make it an invaluable tool in various molecular biology applications, including:

  • RNA quantification and integrity analysis: Accurately assess the quantity and quality of RNA samples.

  • Northern blot analysis: Stain gels prior to RNA transfer to a membrane.[1][7] The dye can be removed by including 0.1-0.3% SDS in the prehybridization and hybridization buffers.[2][7]

  • Single-Strand Conformation Polymorphism (SSCP) analysis: The high sensitivity of SYBR Green II is beneficial for detecting conformational changes in single-stranded nucleic acids.[1][2]

  • Viroid and multicopy cellular RNA detection: Facilitates the detection of low-abundance RNA species.[1][2]

Conclusion

SYBR Green II stands out as a premier fluorescent stain for RNA analysis due to its high sensitivity, significant fluorescence enhancement upon binding to RNA, and user-friendly staining protocols. Its unique properties, particularly its higher quantum yield with RNA compared to dsDNA, make it an indispensable reagent for researchers and drug development professionals who require reliable and sensitive detection of RNA in a variety of experimental contexts. While a precise dissociation constant remains to be widely reported, the collective evidence of its superior performance over traditional dyes like ethidium bromide solidifies its position as a gold-standard tool in molecular biology.

References

Unveiling the Spectroscopic Properties of SYBR Green II: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence spectrum and practical applications of SYBR Green II, a highly sensitive fluorescent dye essential for the detection of nucleic acids. Tailored for professionals in research and drug development, this document delves into the core photophysical properties, detailed experimental protocols, and the underlying mechanism of action of SYBR Green II, facilitating its effective use in laboratory settings.

Core Photophysical Characteristics of SYBR Green II

SYBR Green II is an asymmetrical cyanine dye renowned for its significant fluorescence enhancement upon binding to single-stranded DNA (ssDNA) and RNA.[1] Its superior sensitivity and high quantum yield make it an invaluable tool for the visualization of nucleic acids in electrophoretic gels, surpassing traditional stains like ethidium bromide.[2]

Quantitative Photophysical Data

The key spectroscopic and physical properties of SYBR Green II are summarized in the table below. This data is crucial for optimizing experimental setups, including the selection of appropriate excitation sources and emission filters.

PropertyValueNotes
Excitation Maximum (λ_max, ex_.) ~497 nm[2]A secondary excitation peak exists around 254 nm.[2]
Emission Maximum (λ_max, em_.) ~520 nm[2]When bound to nucleic acids.
Quantum Yield (Φ_F_) ~0.54 (bound to RNA)[1]Significantly higher than when bound to dsDNA (~0.36).[1]
~0.36 (bound to dsDNA)[1]
Molar Extinction Coefficient (ε) Not available in public literatureThis value is not consistently reported by manufacturers.

Mechanism of Fluorescence Enhancement

The fluorescence of SYBR Green II is significantly enhanced upon its interaction with nucleic acids. As an asymmetrical cyanine dye, it is believed that in solution, the dye can freely rotate around its methine bridge, leading to non-radiative decay pathways and consequently, low intrinsic fluorescence. Upon binding to nucleic acids, this rotation is sterically hindered. This restriction of molecular motion reduces non-radiative decay, forcing the excited molecule to release its energy through fluorescence, resulting in a dramatic increase in the quantum yield.[3]

The binding of SYBR Green II is preferential for single-stranded nucleic acids like RNA and ssDNA.[1] The efficiency of this interaction and the resulting fluorescence enhancement have been observed to be dependent on the nucleotide composition of the nucleic acid strand.

cluster_0 SYBR Green II in Solution (Low Fluorescence) cluster_1 SYBR Green II Bound to ssRNA (High Fluorescence) Free Dye Free SYBR Green II Rotation Molecular Rotation Free Dye->Rotation leads to Bound Dye SYBR Green II Bound to ssRNA Free Dye->Bound Dye Binding to ssRNA Non-Radiative Decay Non-Radiative Decay Rotation->Non-Radiative Decay promotes Hindered Rotation Restricted Rotation Bound Dye->Hindered Rotation results in Fluorescence Emission Fluorescence Emission Hindered Rotation->Fluorescence Emission favors

Proposed mechanism of SYBR Green II fluorescence enhancement.

Experimental Protocols for Nucleic Acid Staining

SYBR Green II is predominantly used as a post-staining agent for nucleic acid gels. Below are detailed protocols for staining RNA and DNA in agarose and polyacrylamide gels.

Post-Staining Protocol for RNA and ssDNA Gels

This protocol is suitable for both non-denaturing and denaturing (formaldehyde or urea-containing) agarose and polyacrylamide gels.

Materials:

  • SYBR Green II stock solution (typically 10,000X in DMSO)

  • Electrophoresis buffer (e.g., TBE or TAE)

  • Staining container (plastic is recommended to prevent dye adsorption)

  • Protective gloves and lab coat

Procedure:

  • Electrophoresis: Perform electrophoresis of RNA or ssDNA samples according to standard protocols.

  • Prepare Staining Solution:

    • For non-denaturing and denaturing polyacrylamide/urea gels, prepare a 1:10,000 dilution of the SYBR Green II stock solution in electrophoresis buffer.

    • For denaturing agarose/formaldehyde gels, a 1:5,000 dilution is recommended.

    • Ensure the pH of the staining solution is between 7.5 and 8.0 for optimal performance.

  • Staining:

    • Carefully place the gel in the staining container.

    • Add a sufficient volume of the staining solution to completely submerge the gel.

    • Incubate at room temperature with gentle agitation for 10-40 minutes. The optimal time will depend on the gel thickness and composition.

    • Protect the staining container from light during incubation.

  • Destaining (Optional): Destaining is generally not required due to the low intrinsic fluorescence of the unbound dye.

  • Visualization:

    • Visualize the stained gel using a UV transilluminator. For maximal sensitivity, 254 nm epi-illumination is recommended, though 300 nm transillumination is also effective.[2]

    • A photographic filter that allows for the transmission of light around 520 nm will enhance detection.

start Start electrophoresis Perform Gel Electrophoresis start->electrophoresis prepare_stain Prepare SYBR Green II Staining Solution (1:5,000 to 1:10,000 dilution) electrophoresis->prepare_stain stain_gel Incubate Gel in Staining Solution (10-40 min, protected from light) prepare_stain->stain_gel visualize Visualize Gel with UV Transilluminator (254 nm or 300 nm) stain_gel->visualize end End visualize->end

Experimental workflow for post-staining of nucleic acid gels.

Concluding Remarks

SYBR Green II stands out as a superior fluorescent stain for the sensitive detection of RNA and single-stranded DNA in electrophoretic gels. Its favorable photophysical properties, particularly its high quantum yield upon binding to single-stranded nucleic acids, enable detection of picogram levels of nucleic acids.[2] The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to leverage the full potential of SYBR Green II in their molecular biology workflows. While the molar extinction coefficient remains an unelucidated parameter, the provided data on its fluorescence spectrum and quantum yield are sufficient for most practical applications. Adherence to the outlined protocols will ensure reliable and sensitive detection of nucleic acids, contributing to the robustness of experimental outcomes.

References

A Technical Guide to SYBR Green II Staining for Nucleic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SYBR Green II is a highly sensitive, fluorescent nucleic acid stain predominantly used for the detection of RNA and single-stranded DNA (ssDNA) in electrophoretic gels. As an asymmetrical cyanine dye, its fluorescence is significantly enhanced upon binding to nucleic acids. This guide provides an in-depth overview of the core principles of SYBR Green II staining, including its mechanism of action, quantitative properties, and detailed protocols for its application.

Core Principle of SYBR Green II Staining

Chemical Nature and Mechanism of Action

SYBR Green II is a cyanine dye that exhibits low intrinsic fluorescence in its unbound state. The staining mechanism is primarily based on the binding of the dye to nucleic acids, a process that is not fully elucidated but is thought to involve a combination of intercalation between base pairs and binding to the minor groove. A key characteristic of SYBR Green II is its preferential binding and higher fluorescence quantum yield with single-stranded nucleic acids like RNA and ssDNA compared to double-stranded DNA (dsDNA).[][2] The fluorescence generated by its binding to RNA is not quenched by common denaturing agents such as urea or formaldehyde.[2][3]

Mechanism of Fluorescence

The significant increase in fluorescence upon binding is the cornerstone of SYBR Green II's utility. In its free form in solution, the dye molecule can dissipate energy through rotational motion, resulting in minimal fluorescence. When it binds to the more rigid structure of a nucleic acid, this rotation is restricted. This conformational constraint forces the excited dye molecule to release its energy as fluorescence, leading to a substantial enhancement of the signal.[4] The fluorescence enhancement upon binding to RNA is reported to be over an order of magnitude greater than that of ethidium bromide.[3][5]

Quantitative Data & Properties

The performance of SYBR Green II is defined by its spectral properties and its differential binding and fluorescence with various nucleic acid types.

Spectral Characteristics

SYBR Green II can be excited by a range of light sources, including standard UV transilluminators and blue-light transilluminators.[3][6]

PropertyWavelength/ValueSource
Primary Excitation Maximum ~497 nm[3][5][7]
Secondary Excitation Peak ~254 nm[3][5][7]
Emission Maximum ~520 nm[3][5][7]
Binding Affinity and Quantum Yield

SYBR Green II is distinguished by its superior performance with RNA compared to dsDNA, which is atypical for most nucleic acid stains.[3][6]

PropertyRNAdsDNAEthidium Bromide (RNA)Source
Fluorescence Quantum Yield ~0.54~0.36~0.07[3][7][8]
Relative Binding Efficiency HigherLowerLower than SYBR Green II[][3]
Detection Sensitivity

The sensitivity of SYBR Green II surpasses that of traditional dyes like ethidium bromide.[5][6]

Nucleic Acid TypeGel TypeIlluminationDetection Limit (per band)Source
RNA or ssDNA Agarose/Polyacrylamide254 nm epi-illuminationAs low as 100 pg[3][5][6]
RNA or ssDNA Agarose/Polyacrylamide300 nm transilluminationAs low as 500 pg[3][5][6]
RNA Denaturing (Formaldehyde/Urea)254 nm epi-illumination~1.0 ng[3][6][7]
RNA Denaturing (Formaldehyde/Urea)300 nm transillumination~4.0 ng[3][6][7]
ssDNA (Ethidium Bromide) Standard Agarose300 nm transillumination~1.5 ng[3][5][6]

Visualized Mechanisms and Workflows

Principle of Fluorescence Enhancement

G Mechanism of SYBR Green II Fluorescence cluster_bound Bound to Nucleic Acid (High Fluorescence) unbound_dye Unbound SYBR Green II (Flexible, Rotational Freedom) bound_complex SYBR Green II-Nucleic Acid Complex (Conformationally Restricted) unbound_dye->bound_complex Binding Event (Intercalation / Groove Binding) ssRNA ssRNA / ssDNA ssRNA->bound_complex

Caption: SYBR Green II transitions from a low to high fluorescence state upon binding to nucleic acids.

Standard Post-Electrophoresis Staining Workflow

G start Start: Electrophoresed Gel prepare_stain Prepare Staining Solution (1:5,000 to 1:10,000 dilution in TBE) start->prepare_stain stain_gel Incubate Gel in Staining Solution (10-40 min, protect from light) prepare_stain->stain_gel visualize Visualize Directly on Transilluminator (254 nm or 300 nm) stain_gel->visualize No destaining required photograph Photograph Gel (Use appropriate filter, e.g., SYBR Green filter) visualize->photograph end End: Image Acquired photograph->end

Caption: A typical workflow for staining nucleic acid gels with SYBR Green II after electrophoresis.

Experimental Protocols

Post-Electrophoresis Staining of RNA/ssDNA Gels

This protocol is adapted for staining RNA in non-denaturing or denaturing (e.g., agarose/formaldehyde) gels after electrophoresis has been completed.

Materials:

  • SYBR Green II RNA Gel Stain (e.g., 10,000X concentrate in DMSO)

  • TBE Buffer (89 mM Tris, 89 mM Boric acid, 1 mM EDTA, pH 8.0)

  • Staining container (polypropylene, protected from light)

  • UV transilluminator (254 nm or 300 nm) or blue-light transilluminator

  • Appropriate photographic or imaging system with a SYBR Green photographic filter.[5][6]

Procedure:

  • Perform Electrophoresis: Run RNA or ssDNA samples on a non-denaturing or denaturing gel (e.g., polyacrylamide/urea or agarose/formaldehyde) using standard procedures.[5][9]

  • Prepare Staining Solution:

    • Allow the SYBR Green II stock solution to warm to room temperature and briefly centrifuge to collect the solution at the bottom of the vial.[5]

    • For non-denaturing gels , prepare a 1:10,000 dilution of the stock concentrate in fresh TBE buffer.[5][7][9]

    • For denaturing agarose/formaldehyde gels , prepare a 1:5,000 dilution in fresh TBE buffer.[5][7][9]

    • Crucially , ensure the final pH of the staining solution is between 7.5 and 8.0 for optimal performance.[5][7]

  • Stain the Gel:

    • Place the gel in a suitable staining container and add enough staining solution to completely cover the gel.[5]

    • Incubate at room temperature with gentle agitation, protecting the container from light.

      • Polyacrylamide gels: 10-40 minutes.[7]

      • Agarose gels: 20-40 minutes.[7]

    • Note: No destaining step is required due to the low intrinsic fluorescence of the unbound dye.[3][5]

  • Visualize and Photograph:

    • Carefully move the stained gel to a transilluminator. For highest sensitivity, use 254 nm epi-illumination. Standard 300 nm transillumination also provides excellent results.[5][7]

    • Photograph the gel using a dedicated SYBR Green photographic filter for optimal results; filters used for ethidium bromide are not suitable.[5]

    • The negligible background fluorescence allows for longer exposure times to detect faint bands.[6]

Safety Precautions:

  • SYBR Green II binds to nucleic acids and should be treated as a potential mutagen. Always wear appropriate personal protective equipment (PPE), including gloves and lab coats.[5]

  • The stock solution is supplied in DMSO, which can facilitate the entry of organic molecules into tissues. Handle with extreme caution, using double gloves.[3][5]

  • Dispose of staining solutions by pouring them through activated charcoal before discarding them as hazardous waste according to institutional guidelines.[5][7]

Conclusion

SYBR Green II is an exceptionally sensitive tool for the detection of RNA and ssDNA. Its high quantum yield, significant fluorescence enhancement, and preferential binding to single-stranded nucleic acids make it superior to traditional stains like ethidium bromide for these applications. By following the detailed protocols and understanding the core principles outlined in this guide, researchers can achieve optimal, high-sensitivity results in their nucleic acid analyses.

References

SYBR Green II: A Technical Guide to Excitation, Emission, and Application in Nucleic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of SYBR Green II, a fluorescent nucleic acid stain widely utilized in molecular biology for the detection and quantification of RNA and single-stranded DNA (ssDNA). This document details the spectral properties, experimental protocols, and key performance characteristics of SYBR Green II, enabling researchers to effectively integrate this versatile dye into their workflows.

Core Properties of SYBR Green II

SYBR Green II is a cyanine dye that exhibits a significant increase in fluorescence quantum yield upon binding to nucleic acids. While it can bind to all forms of nucleic acids, it shows a preferential quantum yield increase when bound to RNA, making it a particularly sensitive stain for RNA analysis.

Spectral Characteristics

The fluorescence of SYBR Green II is dependent on its interaction with nucleic acids. The dye itself has a low intrinsic fluorescence, which reduces background signal in assays. The key spectral properties are summarized in the table below.

PropertyValueNotes
Maximal Excitation Wavelength (λex) 497 nm[1][2][3]This is the primary excitation peak for optimal fluorescence.
Secondary Excitation Wavelength (λex) ~254 nm[1][2][3]Allows for visualization using standard UV transilluminators.
Emission Wavelength (λem) 520 nm[1][2][3]The peak of fluorescence emission when bound to RNA.
Quantum Yield (Φ) - Bound to RNA ~0.54[1]Significantly higher than when bound to dsDNA.
Quantum Yield (Φ) - Bound to dsDNA ~0.36[1]
Molar Extinction Coefficient (ε) Not publicly availableThe exact molar extinction coefficient for the commercial SYBR Green II solution is not published.

Table 1: Spectral and Physicochemical Properties of SYBR Green II.

Experimental Protocols

SYBR Green II is a versatile dye that can be used in various applications, primarily for the visualization and quantification of RNA in electrophoretic gels and in solution.

Staining of RNA in Electrophoretic Gels

This protocol is suitable for staining RNA in both agarose and polyacrylamide gels.

Materials:

  • SYBR Green II Nucleic Acid Gel Stain (typically supplied as a 10,000X concentrate in DMSO)

  • Electrophoresis buffer (e.g., TBE or MOPS)

  • Staining container (plastic, not glass, to prevent dye adsorption)

  • Imaging system (UV transilluminator, blue-light transilluminator, or laser-based gel scanner)

Procedure:

  • Perform Electrophoresis: Run the RNA samples on an agarose or polyacrylamide gel according to standard protocols.

  • Prepare Staining Solution:

    • For non-denaturing and denaturing polyacrylamide-urea gels, prepare a 1:10,000 dilution of the SYBR Green II stock solution in electrophoresis buffer.

    • For denaturing agarose-formaldehyde gels, a 1:5,000 dilution is recommended.

    • Note: The staining solution is pH-sensitive; for optimal results, ensure the pH is between 7.5 and 8.0.

  • Stain the Gel:

    • Place the gel in the staining container and add enough staining solution to completely submerge the gel.

    • Protect the container from light by covering it with aluminum foil or placing it in the dark.

    • Agitate the gel gently at room temperature. Staining time is typically 10-40 minutes for polyacrylamide gels and 20-40 minutes for agarose gels.

  • Visualize the Gel:

    • No destaining is required.

    • Illuminate the stained gel using a 300 nm UV transilluminator, a blue-light transilluminator, or for greater sensitivity, a 254 nm epi-illuminator.

    • Photograph the gel using an appropriate filter (e.g., a SYBR Green gel stain photographic filter). Orange-red filters used for ethidium bromide are not recommended.

Workflow for RNA Gel Electrophoresis and Staining:

G cluster_prep Sample & Gel Preparation cluster_elec Electrophoresis cluster_stain Staining cluster_vis Visualization rna_sample RNA Sample mix Mix Sample & Buffer rna_sample->mix loading_buffer Loading Buffer loading_buffer->mix load Load Sample onto Gel mix->load gel Agarose or Polyacrylamide Gel gel->load run Run Electrophoresis load->run stain_gel Incubate Gel in Staining Solution run->stain_gel stain_sol Prepare SYBR Green II Staining Solution stain_sol->stain_gel image Image Gel with UV or Blue-Light stain_gel->image analyze Analyze Results image->analyze

Caption: Workflow for RNA analysis using gel electrophoresis and SYBR Green II staining.

Quantification of Nucleic Acids in Solution

This protocol provides a general framework for quantifying RNA or ssDNA in solution using a fluorometer or a microplate reader.

Materials:

  • SYBR Green II Nucleic Acid Gel Stain

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5-8.0)

  • Nucleic acid standards of known concentration (e.g., ribosomal RNA)

  • Fluorometer or microplate reader with appropriate filters/monochromators for SYBR Green II excitation and emission

  • Black microplates (for plate reader assays) or cuvettes (for fluorometer)

Procedure:

  • Prepare a Standard Curve:

    • Prepare a series of dilutions of the nucleic acid standard in TE buffer. The concentration range should encompass the expected concentration of the unknown samples.

  • Prepare SYBR Green II Working Solution:

    • Dilute the SYBR Green II stock solution in TE buffer. A final dilution of 1:10,000 is a good starting point, but the optimal concentration may need to be determined empirically.

  • Set up the Assay:

    • For each standard and unknown sample, add a specific volume of the nucleic acid solution to a microplate well or cuvette.

    • Add an equal volume of the SYBR Green II working solution to each well or cuvette.

    • Include a "no nucleic acid" control (blank) containing only TE buffer and the SYBR Green II working solution.

  • Incubate:

    • Incubate the plate or cuvettes at room temperature for 5-10 minutes, protected from light.

  • Measure Fluorescence:

    • Measure the fluorescence using an excitation wavelength of ~497 nm and an emission wavelength of ~520 nm.

  • Data Analysis:

    • Subtract the fluorescence of the blank from all readings.

    • Plot the fluorescence of the standards against their concentrations to generate a standard curve.

    • Determine the concentration of the unknown samples by interpolating their fluorescence values on the standard curve.

Workflow for Nucleic Acid Quantification in Solution:

G cluster_prep Preparation cluster_assay Assay Setup cluster_measure Measurement & Analysis standards Prepare Nucleic Acid Standards mix_standards Mix Standards with Dye standards->mix_standards unknowns Prepare Unknown Samples mix_unknowns Mix Unknowns with Dye unknowns->mix_unknowns dye Prepare SYBR Green II Working Solution dye->mix_standards dye->mix_unknowns blank Prepare Blank (Dye + Buffer) dye->blank incubate Incubate (Protected from Light) mix_standards->incubate mix_unknowns->incubate blank->incubate read_fluorescence Read Fluorescence (Ex: 497 nm, Em: 520 nm) incubate->read_fluorescence standard_curve Generate Standard Curve read_fluorescence->standard_curve quantify Quantify Unknowns read_fluorescence->quantify standard_curve->quantify

Caption: General workflow for the quantification of nucleic acids in solution using SYBR Green II.

Handling and Storage

  • Storage: SYBR Green II is typically supplied in DMSO and should be stored at -20°C, protected from light.

  • Handling: As SYBR Green II binds to nucleic acids, it should be treated as a potential mutagen. Always wear appropriate personal protective equipment (gloves, lab coat, eye protection). The DMSO solvent facilitates the entry of organic molecules into tissues, so particular care should be taken when handling the concentrated stock solution.

  • Disposal: Dispose of solutions containing SYBR Green II according to local regulations. One common method is to adsorb the dye onto activated charcoal and then incinerate the charcoal.

Conclusion

SYBR Green II is a highly sensitive and versatile fluorescent dye for the detection and quantification of RNA and ssDNA. Its favorable spectral properties, particularly its high quantum yield upon binding to RNA, make it an excellent alternative to traditional stains like ethidium bromide. By following the detailed protocols and understanding the core properties outlined in this guide, researchers can effectively utilize SYBR Green II to achieve reliable and sensitive results in their nucleic acid analysis workflows.

References

chemical properties of SYBR Green II dye

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of SYBR Green II Dye

Introduction

SYBR Green II is a highly sensitive, asymmetrical cyanine fluorescent dye primarily utilized for the detection of single-stranded nucleic acids, particularly RNA and single-stranded DNA (ssDNA), in electrophoretic gels.[1][] Its distinct properties, including a significant fluorescence enhancement upon binding to nucleic acids and a higher quantum yield with RNA compared to double-stranded DNA (dsDNA), make it a superior alternative to traditional dyes like ethidium bromide for specific applications.[3][4] This guide provides a comprehensive overview of the chemical and spectral properties, mechanism of action, experimental protocols, and handling procedures for SYBR Green II.

Chemical and Physical Properties

SYBR Green II is supplied as a concentrated solution in dimethyl sulfoxide (DMSO).[5] While its exact chemical structure is proprietary, key identifiers and properties are available.

PropertyValue
IUPAC Name N,N-dimethyl-2-[4-[(3-methyl-1,3-benzoxazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]sulfanylethanamine;iodide[]
Synonyms Green II RNA gel stain, ssGreen RNA Gel Staining Solution, Quinolinium, 2-[[2-(dimethylamino)ethyl]thio]-4-[(3-methyl-2(3H)-benzoxazolylidene)methyl]-1-phenyl-, iodide (1:1)[]
Molecular Formula C28H28IN3OS[]
Molecular Weight 581.52 g/mol []
CAS Number 195199-08-7[]

Spectral Properties

The fluorescence of SYBR Green II is highly dependent on its association with nucleic acids. In its unbound state, the dye exhibits minimal fluorescence.

PropertyWavelength / Value
Excitation Maximum (λex) 497 nm (primary), ~254 nm (secondary)[3][5]
Emission Maximum (λem) 520 nm[3][5]
Quantum Yield (bound to RNA) ~0.54[3][4]
Quantum Yield (bound to dsDNA) ~0.36[3][4]
Quantum Yield (RNA/EtBr complex) ~0.07[4]

Mechanism of Action

SYBR Green II primarily functions by binding to single-stranded nucleic acids.[7][8] The dye itself has a low intrinsic fluorescence, but upon binding to RNA or ssDNA, it undergoes a conformational change that results in a dramatic increase in its quantum yield.[4] This fluorescence enhancement is the basis for its use as a nucleic acid stain. Although it also binds to dsDNA, its quantum yield is notably higher when complexed with RNA.[3][4] The fluorescence of the RNA/SYBR Green II complex is over seven times greater than that of the RNA/ethidium bromide complex.[3][4]

cluster_0 Unbound State cluster_1 Binding cluster_2 Bound State Unbound_Dye SYBR Green II Dye (Low Fluorescence) Binding Binding to Nucleic Acid Unbound_Dye->Binding ssRNA Single-Stranded RNA/DNA ssRNA->Binding Bound_Complex SYBR Green II-RNA Complex (High Fluorescence) Binding->Bound_Complex Conformational Change

Figure 1: Mechanism of SYBR Green II Fluorescence.

Applications

The unique properties of SYBR Green II make it ideal for several applications in molecular biology:

  • Staining RNA and ssDNA in Gels: It is one of the most sensitive stains for detecting RNA and ssDNA in both agarose and polyacrylamide gels.[5][9]

  • Northern Blot Analysis: Staining with SYBR Green II does not interfere with the subsequent transfer of RNA to membranes for Northern blotting, provided that 0.1%–0.3% SDS is included in prehybridization and hybridization buffers to remove the dye.[3][9]

  • Single-Strand Conformation Polymorphism (SSCP): The high sensitivity of the dye makes it a viable, non-radioactive alternative for SSCP analysis.[4]

Experimental Protocols

Post-Electrophoresis Staining of RNA Gels

This is the most common method for using SYBR Green II. The protocol ensures high sensitivity and low background without the need for destaining.

Materials:

  • SYBR Green II RNA Gel Stain (10,000X concentrate in DMSO)

  • TE, TBE, or TAE buffer (pH 7.5–8.0)

  • Staining container (polypropylene is recommended over glass)[10]

  • Electrophoresis gel (agarose or polyacrylamide)

Procedure:

  • Prepare Staining Solution: Dilute the 10,000X SYBR Green II stock solution 1:10,000 in a sufficient volume of electrophoresis buffer (e.g., 10 µL of dye per 100 mL of buffer). For denaturing agarose/formaldehyde gels, a 1:5000 dilution may yield better results.[11] Ensure the final pH of the staining solution is between 7.5 and 8.0 for optimal sensitivity.[3][11] Protect the solution from light.

  • Staining: After electrophoresis, carefully place the gel into the staining container with the staining solution. Ensure the gel is fully submerged.

  • Incubation: Agitate the gel gently at room temperature. Optimal staining times are typically 10–40 minutes for polyacrylamide gels and 20–40 minutes for agarose gels.[3] Staining time can vary based on gel thickness and composition. No destaining is required.[3]

  • Visualization: Illuminate the stained gel using a 300 nm ultraviolet transilluminator. For greater sensitivity, 254 nm epi-illumination is recommended.[3][5] Gels can also be visualized with blue-light transilluminators or laser-based scanners (488 nm).[11]

  • Photography: For best results with black-and-white film, use a SYBR Green photographic filter.[5] Orange-red filters used for ethidium bromide are not suitable.[4]

A 1. RNA Electrophoresis (Agarose or Polyacrylamide Gel) C 3. Post-Stain Gel (Incubate for 10-40 min with gentle agitation) A->C B 2. Prepare Staining Solution (1:10,000 dilution of SYBR Green II in buffer) B->C D 4. Visualize Gel (UV or Blue-Light Transilluminator) C->D E 5. Document Results (Photography with appropriate filter) D->E

Figure 2: Experimental Workflow for Post-Staining Gels.

Sensitivity and Comparison

SYBR Green II offers significantly higher sensitivity for single-stranded nucleic acids compared to ethidium bromide.

Illumination MethodSYBR Green II Detection LimitEthidium Bromide Detection Limit
254 nm Epi-illumination As low as 100 pg RNA/ssDNA per band[5]Not typically used
300 nm Transillumination As low as 500 pg RNA/ssDNA per band[5][12]~1.5 ng single-stranded nucleic acid per band[4][5]
Denaturing Gels (254 nm Epi) ~1 ng RNA per band[3][11]Significantly lower sensitivity

SYBR Green II vs. SYBR Green I: The key difference lies in their binding preference. SYBR Green I is optimized for binding to double-stranded DNA and is a staple in quantitative PCR (qPCR).[1][13] In contrast, SYBR Green II is specifically designed for staining single-stranded nucleic acids like RNA and ssDNA, exhibiting a higher quantum yield for RNA than for dsDNA.[1][13]

Handling and Storage

Storage:

  • The concentrated stock solution in DMSO should be stored at -20°C, protected from light, and in a desiccator.[5]

  • When stored properly, the stock solution is stable for six months to one year.[5] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[10]

  • The diluted aqueous staining solution can be stored protected from light at 2–8°C for several weeks or at room temperature for 3–4 days.[3] It is best stored in polypropylene containers.[10]

Safety and Disposal:

  • No comprehensive data on the mutagenicity or toxicity of SYBR Green II is available. However, because it binds to nucleic acids, it should be treated as a potential mutagen and handled with appropriate care, including the use of gloves.[4][5]

  • The DMSO solvent is known to facilitate the entry of organic molecules into tissues, warranting extra caution when handling the stock solution.[5]

  • Used staining solutions should be disposed of by pouring through activated charcoal. The charcoal can then be incinerated as hazardous waste.[3][4]

References

SYBR Green II: An In-depth Technical Guide on its Core Binding Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SYBR Green II, a widely utilized fluorescent dye, preferentially binds to single-stranded nucleic acids, particularly RNA and single-stranded DNA (ssDNA). While its precise binding mechanism has been a subject of discussion, evidence strongly suggests that SYBR Green II acts as an intercalating agent . This technical guide delves into the core of SYBR Green II's interaction with nucleic acids, presenting quantitative data, detailed experimental protocols to elucidate its binding mode, and a comparative analysis with its well-known counterpart, SYBR Green I.

The Core Question: Intercalation vs. Groove Binding

The interaction of small molecules with nucleic acids is fundamental in molecular biology and drug development. Two primary non-covalent binding modes are recognized: intercalation, where a planar molecule inserts itself between the base pairs of a nucleic acid, and groove binding, where a molecule binds to the minor or major groove of the DNA or RNA helix.

Recent research has provided direct evidence that SYBR Green II functions as an intercalating dye [1][2]. This mode of binding is consistent with the observed significant fluorescence enhancement upon interaction with nucleic acids. Intercalation leads to a more rigid and constrained environment for the dye molecule, which in turn increases its fluorescence quantum yield.

Quantitative Analysis of SYBR Green II Binding

The affinity and fluorescence properties of SYBR Green II are pivotal to its application. The following table summarizes key quantitative data regarding its interaction with different nucleic acids.

ParameterValue with RNAValue with dsDNAValue with ssDNAReference(s)
Fluorescence Quantum Yield ~0.54~0.36High (specific value not widely reported)[3]
Binding Preference HighLowHigh[2][4]
Excitation Maximum (λex) 497 nm497 nm497 nm[5][6]
Emission Maximum (λem) 520 nm520 nm520 nm[5][6]

Note: While specific dissociation constants (Kd) for SYBR Green II with RNA and ssDNA are not extensively reported in publicly available literature, its high fluorescence enhancement and preferential binding strongly indicate a high-affinity interaction.

Comparative Analysis: SYBR Green II vs. SYBR Green I

Understanding the differences between SYBR Green II and its predecessor, SYBR Green I, is crucial for selecting the appropriate dye for a specific application.

FeatureSYBR Green IISYBR Green I
Primary Target RNA and ssDNAdsDNA
Binding Mechanism IntercalationIntercalation and Minor Groove Binding
Primary Application RNA and ssDNA quantification and gel stainingReal-time PCR (qPCR) for dsDNA quantification
Fluorescence Enhancement High with RNA and ssDNAVery high with dsDNA

Experimental Protocols for Determining Binding Mode

For researchers aiming to independently verify or further investigate the binding mechanism of SYBR Green II or other novel dyes, the following experimental protocols provide a robust framework.

Fluorescence Spectroscopy Titration

This method is used to determine the binding affinity (dissociation constant, Kd) of a dye to a nucleic acid.

Principle: The fluorescence intensity of SYBR Green II increases upon binding to RNA or ssDNA. By titrating a fixed concentration of the nucleic acid with increasing concentrations of the dye, one can monitor the change in fluorescence and fit the data to a binding model to calculate the Kd.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of SYBR Green II in DMSO.

    • Prepare solutions of the target nucleic acid (e.g., a specific RNA or ssDNA oligonucleotide) in a suitable buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.5).

  • Instrumentation:

    • Use a fluorometer capable of excitation at ~497 nm and measuring emission at ~520 nm.

  • Titration:

    • To a fixed concentration of the nucleic acid in a cuvette, add small aliquots of the SYBR Green II stock solution.

    • After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.

    • Measure the fluorescence intensity.

  • Data Analysis:

    • Correct the fluorescence intensity for dilution.

    • Plot the change in fluorescence intensity as a function of the SYBR Green II concentration.

    • Fit the data to a suitable binding isotherm (e.g., the Hill equation or a one-site binding model) to determine the Kd.

Experimental Workflow for Fluorescence Titration

G prep_solutions Prepare Stock Solutions (SYBR Green II, Nucleic Acid) instrument_setup Set up Fluorometer (λex=497nm, λem=520nm) prep_solutions->instrument_setup titration Titrate Nucleic Acid with SYBR Green II instrument_setup->titration measurement Measure Fluorescence Intensity titration->measurement measurement->titration Repeat for each addition data_analysis Analyze Data (Plot and Fit to Binding Model) measurement->data_analysis kd_determination Determine Dissociation Constant (Kd) data_analysis->kd_determination

Caption: Workflow for determining the binding affinity of SYBR Green II.

Viscometry

Viscometry is a classical method to distinguish between intercalation and groove binding.

Principle: Intercalating agents increase the length of the DNA or a rigid RNA duplex, leading to an increase in the viscosity of the solution. In contrast, groove binders typically cause a smaller or no significant change in viscosity.

Methodology:

  • Sample Preparation:

    • Prepare a concentrated and purified solution of a rigid nucleic acid (e.g., sonicated calf thymus DNA or a synthetic RNA duplex) in buffer.

  • Instrumentation:

    • Use an Ostwald-type viscometer or a rotational viscometer.

  • Measurement:

    • Measure the flow time of the nucleic acid solution in the viscometer.

    • Add increasing concentrations of SYBR Green II to the nucleic acid solution and measure the flow time after each addition.

  • Data Analysis:

    • Calculate the relative viscosity (η/η₀), where η is the viscosity of the nucleic acid-dye complex and η₀ is the viscosity of the nucleic acid solution alone.

    • Plot (η/η₀)^(1/3) against the ratio of the dye concentration to the nucleic acid concentration. A linear increase in this plot is indicative of intercalation.

Logical Flow for Viscometry Experiment

G start Start prep_sample Prepare Nucleic Acid Solution start->prep_sample measure_initial Measure Initial Viscosity (η₀) prep_sample->measure_initial add_dye Add SYBR Green II measure_initial->add_dye add_dye->add_dye Increase concentration measure_new Measure New Viscosity (η) add_dye->measure_new calculate_relative Calculate Relative Viscosity measure_new->calculate_relative plot_data Plot (η/η₀)^(1/3) vs. [Dye]/[Nucleic Acid] calculate_relative->plot_data interpret Interpret Results (Linear increase suggests intercalation) plot_data->interpret end End interpret->end

Caption: Decision-making workflow for viscometry analysis of binding mode.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is sensitive to changes in the secondary structure of nucleic acids upon ligand binding.

Principle: The CD spectrum of a nucleic acid is sensitive to its helical structure. Intercalation typically induces significant changes in the CD spectrum of the nucleic acid, particularly in the region of the dye's absorbance. An induced CD signal in the dye's absorption region is a strong indicator of binding.

Methodology:

  • Sample Preparation:

    • Prepare solutions of the nucleic acid and SYBR Green II in a CD-compatible buffer (low in chloride ions).

  • Instrumentation:

    • Use a CD spectropolarimeter.

  • Measurement:

    • Record the CD spectrum of the nucleic acid alone.

    • Titrate the nucleic acid with increasing concentrations of SYBR Green II and record the CD spectrum after each addition.

  • Data Analysis:

    • Observe changes in the intrinsic CD bands of the nucleic acid.

    • Look for the appearance of an induced CD signal in the absorption region of SYBR Green II (around 497 nm). Significant changes and an induced CD signal are characteristic of intercalation.

Signaling Pathway for CD Spectroscopy Analysis

G cluster_0 Experimental Steps cluster_1 Data Interpretation Nucleic Acid Nucleic Acid Measure CD Spectrum (Baseline) Measure CD Spectrum (Baseline) Nucleic Acid->Measure CD Spectrum (Baseline) SYBR Green II SYBR Green II Titrate into Nucleic Acid Titrate into Nucleic Acid SYBR Green II->Titrate into Nucleic Acid Measure CD Spectrum (Titration) Measure CD Spectrum (Titration) Titrate into Nucleic Acid->Measure CD Spectrum (Titration) Observe Changes in Intrinsic Bands Observe Changes in Intrinsic Bands Measure CD Spectrum (Titration)->Observe Changes in Intrinsic Bands Detect Induced CD Signal Detect Induced CD Signal Measure CD Spectrum (Titration)->Detect Induced CD Signal Conclusion Intercalation Indicated Observe Changes in Intrinsic Bands->Conclusion Detect Induced CD Signal->Conclusion

Caption: Information flow in a circular dichroism experiment.

Conclusion

The available evidence strongly supports the classification of SYBR Green II as an intercalating dye, with a pronounced preference for binding to RNA and single-stranded DNA. This binding mechanism is the cornerstone of its utility as a highly sensitive fluorescent probe for the detection and quantification of these nucleic acids. The experimental protocols outlined in this guide provide a comprehensive framework for researchers to further explore the nuanced interactions of SYBR Green II and other fluorescent dyes with nucleic acids, contributing to advancements in molecular diagnostics and drug development.

References

SYBR Green II: A Deep Dive into the Quintessential Stain for Single-Stranded Nucleic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

SYBR Green II, a proprietary asymmetrical cyanine dye, has emerged as an indispensable tool for the sensitive detection of single-stranded DNA (ssDNA) and RNA in molecular biology. Developed by Molecular Probes, now a part of Thermo Fisher Scientific, this fluorescent stain offers significant advantages over traditional dyes like ethidium bromide, including superior sensitivity and reduced mutagenicity. This technical guide provides an in-depth exploration of the discovery, development, chemical properties, and applications of SYBR Green II, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Quest for a Sensitive ssDNA and RNA Stain

The visualization of nucleic acids in electrophoretic gels is a cornerstone of molecular biology. For decades, ethidium bromide was the go-to stain, but its intercalating nature and associated mutagenicity prompted the search for safer and more sensitive alternatives. While SYBR Green I established itself as a premier stain for double-stranded DNA (dsDNA), the need for a high-performance dye specifically for ssDNA and RNA remained. This demand spurred the development of SYBR Green II.

Discovery and Development

SYBR Green II was developed by Molecular Probes, Inc., a company renowned for its innovations in fluorescent labeling and detection.[1] The dye is part of the SYBR family of asymmetrical cyanine dyes. The key patent associated with SYBR Green II, U.S. Patent 5,658,751, titled "Substituted unsymmetrical cyanine dyes with selected permeability," was filed in 1995 and granted in 1997. This patent laid the groundwork for a new class of nucleic acid stains with enhanced properties.

The development of SYBR Green II focused on optimizing the chemical structure of the cyanine dye to enhance its fluorescence upon binding to single-stranded nucleic acids. This involved modifications to the dye's molecular structure to favor interaction with the more flexible and diverse conformations of ssDNA and RNA over the rigid structure of dsDNA.

Chemical Properties and Mechanism of Action

SYBR Green II is an asymmetrical cyanine dye with the IUPAC name N,N-dimethyl-2-[4-[(3-methyl-1,3-benzoxazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]sulfanylethanamine;iodide.[] Its chemical formula is C28H28IN3OS.

The fluorescence of SYBR Green II is intrinsically low in solution but increases dramatically upon binding to nucleic acids. The proposed mechanism of action is primarily through intercalation into the minor groove of the nucleic acid structure.[1] The planar aromatic rings of the dye stack between the bases of the nucleic acid, and the flexible side chains are thought to interact with the sugar-phosphate backbone. This binding event restricts the conformational freedom of the dye molecule, leading to a significant increase in its fluorescence quantum yield.

Interestingly, the staining efficiency of SYBR Green II for ssDNA is dependent on the nucleotide composition. Studies have shown that the dye exhibits stronger fluorescence with ssDNA containing guanine (G) and cytosine (C) or adenine (A) and thymine (T), which can form potential Watson-Crick base pairs, suggesting that secondary structures within the single-stranded nucleic acid play a crucial role in the binding and fluorescence enhancement.[3]

Quantitative Data Summary

The following table summarizes the key quantitative properties of SYBR Green II, providing a quick reference for experimental design.

PropertyValueReference
Excitation Maximum (λex) 497 nm (primary), 254 nm (secondary)[1][][4]
Emission Maximum (λem) 520 nm[1][][4]
Quantum Yield (bound to RNA) ~0.54[1]
Quantum Yield (bound to dsDNA) ~0.36[1]
Detection Limit (in gels) As low as 100 pg of RNA or ssDNA per band[]
Molar Mass 581.52 g/mol []

Experimental Protocols

Post-Electrophoresis Gel Staining

This protocol is suitable for staining RNA and ssDNA in agarose or polyacrylamide gels after electrophoresis.

Materials:

  • SYBR Green II stock solution (typically 10,000X in DMSO)

  • TE, TBE, or TAE buffer (pH 7.5-8.0)

  • Staining container (e.g., polypropylene dish)

  • Gel documentation system with appropriate excitation and emission filters

Procedure:

  • Perform electrophoresis of RNA or ssDNA samples on an agarose or polyacrylamide gel.

  • Prepare the staining solution by diluting the SYBR Green II stock solution 1:10,000 in electrophoresis buffer. For denaturing agarose/formaldehyde gels, a 1:5000 dilution is recommended.[]

  • Place the gel in the staining container and add enough staining solution to completely cover the gel.

  • Incubate the gel at room temperature for 10-40 minutes with gentle agitation, protected from light. The optimal staining time depends on the gel thickness and composition.

  • No destaining is required due to the low intrinsic fluorescence of the unbound dye.[]

  • Visualize the stained nucleic acids using a gel documentation system. For maximal sensitivity, use an epi-illuminator with 254 nm excitation. A standard 300 nm transilluminator can also be used.[]

Pre-Staining of Nucleic Acids (in-gel staining)

SYBR Green II can be incorporated into the gel and/or loading buffer prior to electrophoresis.

Procedure:

  • Add SYBR Green II to the molten agarose or acrylamide solution before casting the gel, at a final dilution of 1:10,000.

  • Alternatively, add the dye to the sample loading buffer at a 1:1,000 final dilution.

  • Proceed with electrophoresis and visualize the gel directly after the run.

Visualizations

SYBR Green II Interaction with Single-Stranded Nucleic Acids

G cluster_solution In Solution (Low Fluorescence) cluster_binding Binding to ssDNA/RNA (High Fluorescence) SYBR_Green_II_free Free SYBR Green II (Low Quantum Yield) ssNA ssDNA or RNA SYBR_Green_II_free->ssNA Intercalation & m Minor Groove Binding SYBR_Green_II_bound Bound SYBR Green II (High Quantum Yield) ssNA->SYBR_Green_II_bound Conformational Restriction

Caption: Mechanism of SYBR Green II fluorescence enhancement upon binding to ssDNA/RNA.

Experimental Workflow for Gel Staining

G A 1. Gel Electrophoresis of ssDNA/RNA B 2. Prepare SYBR Green II Staining Solution (1:10,000) C 3. Incubate Gel in Staining Solution (10-40 min) B->C D 4. Visualize on Gel Documentation System C->D

Caption: Post-electrophoresis staining workflow using SYBR Green II.

Applications in Research and Development

SYBR Green II's high sensitivity and preference for single-stranded nucleic acids make it a valuable tool in various applications:

  • RNA Gel Electrophoresis: Routine visualization and quantification of RNA transcripts, including mRNA, rRNA, and small RNAs.

  • Northern Blotting: Staining of RNA in gels before transfer to a membrane. The dye does not significantly interfere with the transfer process.[]

  • Single-Strand Conformation Polymorphism (SSCP) Analysis: A sensitive method for mutation detection that relies on the conformational differences of single-stranded DNA.

  • Viroid and Viral RNA Detection: Enables the detection of low-abundance viral RNA genomes.

  • Oligonucleotide Analysis: Quality control and quantification of synthetic oligonucleotides.

Conclusion

SYBR Green II has established itself as a superior fluorescent stain for single-stranded DNA and RNA, offering a combination of high sensitivity, low background, and enhanced safety compared to traditional dyes. Its unique properties have made it an essential reagent in molecular biology laboratories worldwide, facilitating advancements in RNA research, virology, and diagnostics. A thorough understanding of its chemical properties, mechanism of action, and optimal staining protocols, as outlined in this guide, is crucial for harnessing its full potential in scientific discovery.

References

SYBR Green II: A Technical Guide to its Core Basic Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of SYBR Green II, a highly sensitive fluorescent dye with significant applications in basic molecular biology research. This document details its mechanism of action, core applications, and provides detailed experimental protocols for its use.

Introduction to SYBR Green II

SYBR Green II is an asymmetrical cyanine dye renowned for its high sensitivity in detecting and quantifying single-stranded DNA (ssDNA) and, most notably, RNA.[1] While it can also bind to double-stranded DNA (dsDNA), its fluorescence quantum yield is significantly higher when bound to RNA, making it a superior choice for RNA analysis compared to many other nucleic acid stains.[2] This property, combined with its low intrinsic fluorescence, results in a high signal-to-noise ratio, enabling the detection of minute quantities of nucleic acids.[3] Its utility spans a range of applications, from routine gel electrophoresis to more specialized techniques such as single-strand conformation polymorphism (SSCP) analysis.[2]

Mechanism of Action

SYBR Green II is an intercalating dye that exhibits a significant increase in fluorescence upon binding to nucleic acids.[1] The dye itself has a very low intrinsic fluorescence, but when it binds to RNA or ssDNA, its quantum yield is dramatically enhanced.[4][5] This fluorescence enhancement is the basis for its detection capabilities. The fluorescence of RNA/SYBR Green II complexes is not quenched by common denaturants like urea or formaldehyde, which is a significant advantage when working with denaturing gels.[5][6]

cluster_0 SYBR Green II Mechanism FreeDye Free SYBR Green II (Low Fluorescence) BoundComplex SYBR Green II-Nucleic Acid Complex (High Fluorescence) FreeDye->BoundComplex Binds to Nucleic Acid NucleicAcid ssDNA or RNA NucleicAcid->BoundComplex EmittedLight Emitted Light (520 nm) BoundComplex->EmittedLight Fluoresces LightSource Excitation Light (497 nm) LightSource->BoundComplex

Caption: Mechanism of SYBR Green II fluorescence.

Core Research Applications

The primary application of SYBR Green II is the visualization and quantification of RNA and ssDNA in electrophoretic gels. Its high sensitivity makes it a valuable tool for:

  • RNA Gel Electrophoresis: Visualizing and quantifying RNA transcripts, including mRNA, rRNA, and small RNAs, in both non-denaturing and denaturing (formaldehyde or urea) agarose and polyacrylamide gels.[2][5]

  • ssDNA Analysis: Detecting single-stranded DNA, which is particularly useful in applications like virology and studies of DNA replication.[7][8]

  • Single-Strand Conformation Polymorphism (SSCP) Analysis: A sensitive, non-radioactive method for mutation screening, where SYBR Green II can detect conformational differences in single-stranded DNA fragments.[2][4]

Quantitative Data Summary

The performance characteristics of SYBR Green II are summarized below, with comparisons to other common nucleic acid stains.

PropertySYBR Green IIEthidium BromideSYBR Green I
Primary Target RNA, ssDNA[1]dsDNAdsDNA[9]
Excitation Maxima (nm) 497 (primary), 254 (secondary)[2][5]300, 520497[10]
Emission Maximum (nm) 520[2][5]600520[10]
Quantum Yield (bound to RNA) ~0.54[2][4]~0.07[4][5]Lower than dsDNA
Quantum Yield (bound to dsDNA) ~0.36[2][4]~0.15~0.8[11]
Detection Limit (RNA in non-denaturing gel) ~100 pg (254 nm epi-illumination)[5][6], ~500 pg (300 nm transillumination)[5]~1.5 ng[5]N/A
Detection Limit (RNA in denaturing gel) ~1 ng (254 nm epi-illumination)[2][5], ~4 ng (300 nm transillumination)[2][5]Higher, requires extensive washing[5]N/A

Experimental Protocols

Post-Electrophoresis Staining of RNA Gels

This is the recommended method for achieving the highest sensitivity.

Materials:

  • SYBR Green II stock solution (typically 10,000X in DMSO)

  • Electrophoresis buffer (e.g., TBE: 89 mM Tris, 89 mM Boric acid, 2 mM EDTA, pH 8.0)[2]

  • Staining container (plastic is recommended to prevent dye absorption)[4]

  • Protective gloves and lab coat

Protocol:

  • Perform Electrophoresis: Run the RNA samples on an agarose or polyacrylamide gel according to standard procedures. For denaturing gels containing formaldehyde or urea, no pre-washing is necessary before staining.[2][5]

  • Prepare Staining Solution:

    • For non-denaturing and denaturing polyacrylamide/urea gels, dilute the SYBR Green II stock solution 1:10,000 in electrophoresis buffer.[2][5]

    • For denaturing agarose/formaldehyde gels, a 1:5,000 dilution is recommended.[2][5]

    • Ensure the pH of the staining solution is between 7.5 and 8.0 for optimal performance.[2][5]

  • Stain the Gel:

    • Place the gel in a plastic staining container and add enough staining solution to completely cover the gel.[2]

    • Protect the container from light by covering it with aluminum foil or placing it in the dark.[2]

    • Agitate the gel gently at room temperature. Staining time is typically 10-40 minutes for polyacrylamide gels and 20-40 minutes for agarose gels.[2][4]

  • Destaining (Optional): No destaining is required as SYBR Green II has low intrinsic fluorescence.[4][5]

  • Visualize the Gel:

    • Illuminate the stained gel using a UV transilluminator. For the highest sensitivity, use 254 nm epi-illumination. 300 nm transillumination can also be used.[2][5]

    • For photographic documentation, a SYBR Green photographic filter is recommended. Do not use filters designed for ethidium bromide.[4]

cluster_1 Post-Staining Workflow A 1. Run Gel (Agarose or Polyacrylamide) B 2. Prepare Staining Solution (1:5,000 or 1:10,000 dilution) C 3. Incubate Gel in Stain (10-40 min, in the dark) A->C Place gel in solution D 4. Visualize (UV transilluminator) C->D Image gel

Caption: Post-electrophoresis staining workflow.

Pre-casting SYBR Green II in Agarose Gels

While post-staining is recommended for maximal sensitivity, pre-casting can be a more convenient method for some applications. This method is generally not recommended for polyacrylamide gels.[6]

Materials:

  • SYBR Green II stock solution (10,000X in DMSO)

  • Agarose and electrophoresis buffer

  • Gel casting equipment

Protocol:

  • Prepare Molten Agarose: Prepare the molten agarose gel solution as per your standard protocol.

  • Add SYBR Green II: Just before casting the gel, add SYBR Green II stock solution to the molten agarose to a final dilution of 1:10,000. Mix thoroughly but gently to avoid bubbles.[6]

  • Cast the Gel: Pour the agarose solution containing SYBR Green II into the gel tray and allow it to solidify.

  • Electrophoresis: Load your samples and run the gel according to your standard protocol.

  • Visualization: Visualize the gel immediately after electrophoresis on a UV transilluminator as described in the post-staining protocol.

Compatibility with Downstream Applications

Gels stained with SYBR Green II are compatible with several common downstream applications:

  • Northern Blotting: Staining with SYBR Green II does not interfere with the transfer of RNA to a membrane for Northern blot analysis. It is recommended to include 0.1% - 0.3% SDS in the prehybridization and hybridization buffers to remove the dye.[2][5][6]

  • Gel Extraction: Nucleic acids can be extracted from SYBR Green II-stained gels for subsequent applications like cloning. The dye can be efficiently removed by ethanol precipitation or phenol/chloroform extraction.[6][12]

Safety and Handling

While SYBR Green II is considered less mutagenic than ethidium bromide, it binds to nucleic acids and should be handled as a potential mutagen.[4][5] Always wear appropriate personal protective equipment, including gloves and a lab coat. The stock solution is supplied in DMSO, which can facilitate the entry of organic molecules into tissues, so particular caution should be exercised when handling the concentrated dye.[4][5] Dispose of staining solutions and stained gels in accordance with your institution's safety regulations. It is often recommended to treat liquid waste with activated charcoal before disposal.[2][5]

Troubleshooting

IssuePotential CauseSolution
Weak or No Signal - Incorrect filter used for visualization.- pH of staining buffer is outside the optimal range (7.5-8.0).- Staining solution is old or has been exposed to light.- Use a SYBR Green-specific filter.- Check and adjust the pH of the staining buffer.- Prepare fresh staining solution.
High Background - Incomplete removal of unbound dye (less common with SYBR Green II).- Gel was stained for an excessively long time.- While destaining is not usually required, a brief rinse in buffer may help.- Optimize staining time.
Smeared Bands (Pre-cast Gels) - High concentration of dye in the gel.- High amount of RNA loaded.- Reduce the concentration of SYBR Green II in the gel.- Reduce the amount of RNA loaded per lane.[6]

References

Methodological & Application

Application Notes: SYBR Green II Protocol for RNA Gel Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

SYBR Green II is a highly sensitive fluorescent stain used for detecting RNA in agarose and polyacrylamide gels.[1][2][3] It exhibits significantly higher fluorescence quantum yield when bound to RNA compared to double-stranded DNA, making it an excellent choice for RNA analysis.[2][4] The sensitivity of SYBR Green II surpasses that of the more traditional ethidium bromide, allowing for the detection of as little as 100 pg of RNA per band with 254 nm epi-illumination.[1][5][6] This stain is compatible with both non-denaturing and denaturing gel electrophoresis, including formaldehyde/agarose and urea/polyacrylamide gels.[1][5] A key advantage of SYBR Green II is that its fluorescence is not quenched by the presence of denaturants like formaldehyde or urea, eliminating the need for extensive washing steps before visualization.[1][6][7]

Principle

SYBR Green II is an intercalating dye that binds to nucleic acids. Upon binding, its fluorescence is greatly enhanced. The stain has a primary excitation maximum at approximately 497 nm and a secondary peak around 254 nm.[2][4][5] The fluorescence emission is centered at about 520 nm.[2][4][5] This allows for visualization using standard UV transilluminators (300 nm), blue-light transilluminators, or laser-based gel scanners.[1] For maximal sensitivity, 254 nm epi-illumination is recommended.[2][5][6]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for using SYBR Green II in RNA gel electrophoresis.

Table 1: SYBR Green II Staining Solution Recommendations

Gel TypeStaining MethodRecommended Dilution of 10,000X StockStaining BufferpH of Staining Solution
Non-denaturing Agarose/PolyacrylamidePost-staining1:10,000TBE7.5 - 8.0
Denaturing Polyacrylamide/UreaPost-staining1:10,000TBE7.5 - 8.0
Denaturing Agarose/FormaldehydePost-staining1:5,000TBE7.5 - 8.0
Agarose (Non-denaturing)Pre-casting1:10,000In molten agaroseN/A

Table 2: Staining Times and Detection Limits

Gel TypeStaining Time (Post-staining)Detection Limit (300 nm Transillumination)Detection Limit (254 nm Epi-illumination)
Polyacrylamide Gels10 - 40 minutes~4 ng/band~1 ng/band
Agarose Gels20 - 40 minutes~4 ng/band~1 ng/band
Non-denaturing Gels20 - 40 minutes~500 pg/band~100 pg/band

Experimental Protocols

Protocol 1: Denaturing Formaldehyde-Agarose Gel Electrophoresis of RNA

This protocol is designed to separate RNA molecules by size under denaturing conditions to prevent the formation of secondary structures.

Materials:

  • Agarose

  • DEPC-treated water

  • 10X MOPS buffer (0.4 M MOPS pH 7.0, 0.1 M Sodium Acetate, 0.01 M EDTA pH 8.0)[8]

  • Formaldehyde (37%)

  • RNA samples

  • Formaldehyde Load Dye

  • SYBR Green II RNA Gel Stain (10,000X in DMSO)

  • TBE buffer (89 mM Tris base, 89 mM boric acid, 1 mM EDTA, pH 8.0)[2][5]

Procedure:

  • Gel Preparation (e.g., 1.2% gel):

    • In a fume hood, dissolve 1.2 g of agarose in 72 ml of DEPC-treated water by heating.[9]

    • Cool the solution to about 60°C.

    • Add 10 ml of 10X MOPS buffer and 18 ml of 37% formaldehyde.[8][9] Mix thoroughly.

    • Pour the gel into a casting tray with the appropriate comb and allow it to solidify for at least 1 hour.[10]

    • Place the solidified gel in the electrophoresis chamber and cover it with 1X MOPS buffer.

  • Sample Preparation:

    • For each RNA sample, mix 1-5 µg of RNA with 3 volumes of Formaldehyde Load Dye.

    • Heat the samples at 65°C for 15 minutes to denature the RNA, then immediately place them on ice.[11]

  • Electrophoresis:

    • Load the denatured RNA samples into the wells of the gel.

    • Run the gel at 5-7 V/cm until the loading dye has migrated an adequate distance.

  • Staining (Post-staining method):

    • Prepare the SYBR Green II staining solution by diluting the 10,000X stock 1:5,000 in TBE buffer.[1][2][5] Ensure the pH is between 7.5 and 8.0 for optimal sensitivity.[1][2]

    • Carefully place the gel in a clean container and add enough staining solution to submerge it.

    • Agitate the gel gently at room temperature for 20-40 minutes, protected from light.[2][7]

    • Destaining is not typically required.[2][7]

  • Visualization:

    • Image the gel using a UV transilluminator, blue-light transilluminator, or a laser-based gel scanner.[1] For highest sensitivity, use 254 nm epi-illumination.[2][5]

Protocol 2: Denaturing Polyacrylamide-Urea Gel Electrophoresis of RNA

This protocol provides higher resolution for smaller RNA fragments.

Materials:

  • Acrylamide/Bis-acrylamide solution

  • Urea

  • 10X TBE buffer

  • Ammonium persulfate (APS)

  • TEMED

  • RNA samples

  • 2X RNA Loading Dye

  • SYBR Green II RNA Gel Stain (10,000X in DMSO)

Procedure:

  • Gel Preparation (e.g., 8% gel):

    • Prepare the gel solution containing 8% acrylamide and 7 M urea in 1X TBE buffer.

    • Add freshly prepared APS and TEMED to initiate polymerization.

    • Quickly pour the solution between glass plates and insert a comb. Allow at least 1 hour for polymerization.

    • Assemble the gel in the electrophoresis apparatus and fill the reservoirs with 1X TBE buffer.

  • Sample Preparation:

    • Mix the RNA samples with an equal volume of 2X RNA Loading Dye.

    • Heat the samples at 70°C for 10 minutes and then chill on ice for 3 minutes before loading.[8]

  • Electrophoresis:

    • Load the denatured samples into the wells.

    • Run the gel at a constant voltage (e.g., 8 V/cm) until the desired separation is achieved.[8]

  • Staining (Post-staining method):

    • Prepare the SYBR Green II staining solution by diluting the 10,000X stock 1:10,000 in TBE buffer.[1][2][5]

    • Remove the gel from the glass plates and soak it in TBE for about 15 minutes to remove the urea.[8]

    • Submerge the gel in the staining solution and agitate gently for 10-40 minutes, protected from light.[2][7]

  • Visualization:

    • Image the gel as described in Protocol 1.

Protocol 3: Pre-casting SYBR Green II in Agarose Gels

This method is faster as the stain is included in the gel, but it is not recommended for polyacrylamide gels.[1]

Procedure:

  • Gel Preparation:

    • Prepare the molten agarose gel solution according to your standard protocol.

    • Cool the agarose to a temperature that is safe to handle but still molten.

    • Add SYBR Green II 10,000X stock to the molten agarose to a final dilution of 1:10,000 and mix thoroughly.[1]

    • Cast the gel and allow it to solidify.

  • Sample Preparation and Electrophoresis:

    • Prepare and load your RNA samples as you would for a standard gel.

    • Run the gel using your standard protocol.

  • Visualization:

    • Image the gel directly after electrophoresis without a separate staining step.[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for RNA gel electrophoresis using the post-staining method with SYBR Green II.

RNA_Electrophoresis_Workflow cluster_prep Preparation cluster_run Electrophoresis cluster_stain Staining cluster_viz Visualization Gel_Prep Gel Preparation (Agarose/Formaldehyde or Polyacrylamide/Urea) Electrophoresis Run Gel Electrophoresis Sample_Prep RNA Sample Preparation (Denaturation with Heat) Sample_Prep->Electrophoresis Staining Post-Stain with SYBR Green II Electrophoresis->Staining Visualization Image Gel (UV or Blue-Light Transilluminator) Staining->Visualization

Caption: Workflow for RNA analysis by gel electrophoresis with SYBR Green II post-staining.

References

Application Notes and Protocols for SYBR® Green II in Northern Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Northern blot analysis is a cornerstone technique for the detection and quantification of specific RNA molecules. A critical step in this process is the visualization of RNA in the gel to ensure integrity and equal loading before transfer to a membrane. SYBR® Green II is a highly sensitive fluorescent dye that offers a superior alternative to traditional staining methods like ethidium bromide for RNA visualization in gels.[1][2] This document provides detailed application notes and protocols for the effective use of SYBR® Green II in Northern blot analysis.

SYBR® Green II exhibits a significantly higher fluorescence quantum yield when bound to RNA compared to ethidium bromide, resulting in greater sensitivity.[1][3][4] Its use does not interfere with the subsequent transfer of RNA to a membrane or the hybridization process, provided that the dye is removed during prehybridization and hybridization steps.[3] This makes it an ideal choice for researchers seeking high-quality, reliable Northern blot results.

Key Advantages of SYBR® Green II in Northern Blotting

  • High Sensitivity: Detect as little as 100 pg of RNA per band, a significant improvement over ethidium bromide.[1][4]

  • Low Background: SYBR® Green II has low intrinsic fluorescence, eliminating the need for destaining steps and resulting in clear, high-contrast gel images.[1]

  • Compatibility: Can be used with various gel types, including denaturing formaldehyde-agarose and urea-polyacrylamide gels.[1][3]

  • Downstream Compatibility: Does not interfere with RNA transfer to membranes or subsequent hybridization steps when appropriate buffers are used.[3][5][6]

  • Safer Alternative: Considered a safer alternative to the mutagenic ethidium bromide.

Quantitative Data Summary

The sensitivity of SYBR® Green II for RNA detection is dependent on the type of gel and the illumination source used. The following tables summarize the detection limits compared to ethidium bromide.

Table 1: Detection Limits of SYBR® Green II for RNA

Gel TypeIlluminationDetection Limit (per band)Reference
Non-denaturing Agarose254 nm epi-illumination100 pg[1][4]
Non-denaturing Agarose300 nm transillumination500 pg[1][4]
Denaturing Agarose/Formaldehyde254 nm epi-illumination1 ng[1][3]
Denaturing Agarose/Formaldehyde300 nm transillumination4 ng[1][3]
Denaturing Polyacrylamide/Urea254 nm epi-illumination1 ng[1][3]
Denaturing Polyacrylamide/Urea300 nm transillumination4 ng[1][3]

Table 2: Comparison of SYBR® Green II and Ethidium Bromide

FeatureSYBR® Green IIEthidium BromideReference
Detection Limit (ssRNA) As low as 100 pg~1.5 ng[1][4]
Fluorescence Quantum Yield (bound to RNA) ~0.54~0.07[1][3][4]
Destaining Required NoYes (for optimal sensitivity)[1]
Mutagenicity LowHigh[7]
Excitation Maxima (bound to RNA) 497 nm (primary), 254 nm (secondary)518 nm[1][3]
Emission Maximum (bound to RNA) 520 nm605 nm[1][3]

Experimental Protocols

This section provides a detailed protocol for incorporating SYBR® Green II staining into a standard Northern blot workflow.

RNA Electrophoresis
  • Prepare a denaturing formaldehyde-agarose gel (e.g., 1.2% agarose, 1X MOPS buffer, 2.2 M formaldehyde).

  • Prepare RNA samples in a suitable loading buffer containing a denaturant (e.g., formamide, formaldehyde).

  • Heat the RNA samples at 65°C for 15 minutes, then immediately place on ice.

  • Load the samples onto the gel and perform electrophoresis in 1X MOPS running buffer until the loading dye has migrated an adequate distance.

SYBR® Green II Staining (Post-Electrophoresis)
  • Prepare Staining Solution: Dilute the SYBR® Green II stock solution (typically 10,000X in DMSO) to a final concentration of 1X (a 1:10,000 dilution) in 1X TBE buffer (89 mM Tris, 89 mM Boric acid, 2 mM EDTA, pH 8.0). For denaturing agarose/formaldehyde gels, a 1:5000 dilution is recommended.[1][6] Prepare the solution in a polypropylene container to avoid dye binding to glass.[5]

  • Staining: After electrophoresis, carefully transfer the gel into a clean container with enough staining solution to fully submerge the gel.

  • Incubation: Gently agitate the gel at room temperature for 20-40 minutes, protected from light.[3]

  • Destaining is not required. [1]

Gel Imaging
  • Visualization: Place the stained gel on a UV transilluminator. For highest sensitivity, use 254 nm epi-illumination.[1][3] Standard 300 nm transillumination can also be used.

  • Photography: Photograph the gel using a camera equipped with a SYBR® Green photographic filter.[1][5]

Northern Transfer
  • Transfer Setup: Set up a standard capillary transfer apparatus with a suitable membrane (e.g., nylon, nitrocellulose) and transfer buffer (e.g., 10X SSC).

  • Transfer: Allow the RNA to transfer from the gel to the membrane overnight.

Hybridization
  • Prehybridization: Prehybridize the membrane in a suitable hybridization buffer (e.g., ULTRAhyb™ Ultrasensitive Hybridization Buffer) containing 0.1% to 0.3% SDS for at least 30 minutes at the appropriate hybridization temperature. The SDS is crucial for removing the SYBR® Green II dye from the RNA.[1][3]

  • Hybridization: Add the labeled probe to the prehybridization buffer and incubate overnight at the appropriate hybridization temperature.

  • Washing: Perform a series of washes with decreasing salt concentrations and increasing stringency to remove the unbound probe.

  • Detection: Detect the hybridized probe using an appropriate method (e.g., autoradiography for radioactive probes, chemiluminescence for non-radioactive probes).

Visualizations

The following diagrams illustrate the experimental workflow for Northern blotting using SYBR® Green II.

Northern_Blot_Workflow cluster_gel Gel Electrophoresis & Staining cluster_transfer RNA Transfer cluster_hybridization Hybridization & Detection A RNA Electrophoresis (Denaturing Gel) B SYBR® Green II Staining (1X in TBE, 20-40 min) A->B C Gel Imaging (UV Transilluminator) B->C D Northern Transfer (Capillary Action) C->D E Prehybridization (with 0.1-0.3% SDS) D->E F Hybridization (with Labeled Probe) E->F G Washing F->G H Detection G->H

Caption: Northern Blot Workflow with SYBR® Green II Staining.

Troubleshooting

ProblemPossible CauseSolution
Weak or No Signal - Insufficient RNA loaded- Incomplete transfer- Inefficient probe labeling- SYBR Green II dye interfering with hybridization- Verify RNA concentration before loading.- Ensure proper transfer setup and time.- Check probe labeling efficiency.- Ensure 0.1-0.3% SDS is included in prehybridization and hybridization buffers to remove the dye.[1][3]
High Background on Gel Image - Staining solution too concentrated- Insufficient washing (if performed)- Use the recommended 1:10,000 or 1:5000 dilution of SYBR® Green II.[1][6]- Destaining is not necessary, but a brief rinse with TBE can be performed.
High Background on Final Blot - Incomplete blocking- Insufficient washing after hybridization- Probe concentration too high- Ensure adequate prehybridization time and use of a suitable blocking agent.- Increase the stringency and/or duration of washes.- Optimize probe concentration.
Bands Appear Smeared - RNA degradation- Use RNase-free techniques and reagents throughout the procedure.- Check RNA integrity on a denaturing gel before proceeding with Northern blotting.

Safety Precautions

SYBR® Green II is designed to be less mutagenic than ethidium bromide. However, as it is a nucleic acid binding dye, it should be handled with care. Always wear appropriate personal protective equipment (PPE), including gloves and lab coat. Dispose of the dye and stained gels according to your institution's guidelines. The stock solution is supplied in DMSO, which can facilitate the entry of organic molecules into tissues, so extra caution should be taken when handling the concentrated stock.[1]

References

SYBR Green II Staining of Denaturing Agarose Gels: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SYBR Green II is a highly sensitive fluorescent nucleic acid stain optimal for detecting RNA and single-stranded DNA (ssDNA) in electrophoretic gels. Its superior fluorescence quantum yield, binding affinity, and fluorescence enhancement make it a significantly more sensitive alternative to traditional stains like ethidium bromide for the analysis of RNA on denaturing agarose gels.[1][2][3] Notably, the fluorescence of SYBR Green II is not quenched by denaturants such as formaldehyde and urea, eliminating the need for extensive washing steps prior to visualization.[1][4][5] This characteristic streamlines the workflow for applications like Northern blot analysis, where maintaining RNA integrity is paramount. This document provides detailed protocols and application notes for the successful use of SYBR Green II in staining denaturing agarose gels for RNA analysis.

Principle of SYBR Green II Staining

SYBR Green II is an asymmetrical cyanine dye that exhibits low intrinsic fluorescence in solution but fluoresces brightly upon binding to nucleic acids.[1] It primarily binds to single-stranded nucleotides.[6][7] The dye is maximally excited at 497 nm and has a secondary excitation peak at 254 nm, with a fluorescence emission maximum at 520 nm.[1][3][4] This allows for visualization using a variety of common laboratory equipment, including UV transilluminators and laser-based gel scanners.[1][5] A key advantage of SYBR Green II is its higher quantum yield when bound to RNA (~0.54) compared to double-stranded DNA (~0.36), making it particularly well-suited for RNA detection.[1][8]

Quantitative Data Summary

The following tables summarize key quantitative data for the use of SYBR Green II in staining denaturing agarose gels.

Table 1: Spectral Properties of SYBR Green II

PropertyWavelength (nm)
Maximal Excitation497
Secondary Excitation254
Emission520

Data sourced from multiple references.[1][3][4]

Table 2: Recommended Staining Conditions

ParameterDenaturing Agarose/Formaldehyde Gels
Stain Dilution 1:5,000 in TBE buffer[4][5][8]
Staining Buffer TBE (89 mM Tris, 89 mM Boric Acid, 1 mM EDTA)
Optimal pH 7.5 - 8.0[4][8][9]
Staining Time 20 - 40 minutes[2][8]
Destaining Not required[1][4][8]

Table 3: Detection Sensitivity on Denaturing Agarose Gels

Illumination SourceDetection Limit (per band)
254 nm epi-illumination~1 ng RNA[1][4][5][8]
300 nm transillumination~4 ng RNA[1][4][8]

Experimental Protocols

I. Preparation of Denaturing Formaldehyde-Agarose Gel

This protocol is adapted from standard molecular biology methods.[10]

Materials:

  • Agarose

  • Deionized, RNase-free water

  • 10X MOPS running buffer (0.2 M MOPS, 50 mM sodium acetate, 10 mM EDTA, pH 7.0)

  • 37% (12.3 M) formaldehyde

  • Gel casting tray and combs

Procedure:

  • To prepare 100 mL of a 1% agarose gel, add 1.0 g of agarose to 72 mL of RNase-free water.

  • Melt the agarose in a microwave or by heating, ensuring it is completely dissolved.

  • Cool the molten agarose to approximately 60°C.

  • In a fume hood, add 10 mL of 10X MOPS running buffer and 18 mL of 37% formaldehyde. Mix gently but thoroughly.

  • Pour the gel into a casting tray with the desired combs and allow it to solidify completely.

II. RNA Sample Preparation and Electrophoresis

Materials:

  • RNA sample

  • Formaldehyde Load Dye (e.g., containing formamide, formaldehyde, bromophenol blue, xylene cyanol, and ethidium bromide if desired for tracking, though post-staining with SYBR Green II is recommended for sensitivity)[10]

  • 1X MOPS running buffer

Procedure:

  • For each RNA sample, mix 1-3 µg of RNA with 2-3 volumes of Formaldehyde Load Dye.

  • Denature the RNA samples by heating at 65-70°C for 5-15 minutes.[10]

  • Place the solidified gel in an electrophoresis tank and cover it with 1X MOPS running buffer.

  • Load the denatured RNA samples into the wells.

  • Perform electrophoresis at 5-6 V/cm until the bromophenol blue dye has migrated approximately two-thirds of the length of the gel.[10]

III. Post-Electrophoresis Staining with SYBR Green II

Materials:

  • SYBR Green II RNA Gel Stain (10,000X concentrate in DMSO)

  • TBE buffer (pH 7.5 - 8.0)

  • Plastic staining container

Procedure:

  • Prepare the SYBR Green II staining solution by diluting the 10,000X stock solution 1:5,000 in TBE buffer in a plastic container.[4][5][8] For example, add 10 µL of SYBR Green II stock to 50 mL of TBE buffer. It is recommended to use a plastic container as the dye may adsorb to glass surfaces.[1][8]

  • Carefully place the gel into the staining container.

  • Add enough staining solution to completely submerge the gel.

  • Protect the staining container from light by covering it with aluminum foil or placing it in a dark area.

  • Agitate the gel gently on a shaker for 20-40 minutes at room temperature.[2][8]

  • Destaining is not necessary.[1][4][8]

IV. Visualization and Documentation

Materials:

  • UV transilluminator (254 nm or 300 nm) or a blue-light transilluminator

  • Gel documentation system with an appropriate filter (e.g., SYBR Green gel stain photographic filter)

Procedure:

  • Carefully transfer the stained gel to a UV transilluminator. For highest sensitivity, use 254 nm epi-illumination.[1][4] 300 nm transillumination can also be used.[1][4]

  • Visualize the RNA bands.

  • For photographic documentation, use a SYBR Green gel stain photographic filter.[1][4] Orange-red filters used for ethidium bromide are not suitable for SYBR Green II.[1][4][9]

  • Capture the image using the gel documentation system. Longer exposure times may be required for detecting low-abundance RNA.[4]

Downstream Applications

RNA stained with SYBR Green II is compatible with downstream applications such as Northern blotting. The dye does not interfere with the transfer of RNA to a membrane.[1][8] It is recommended to include 0.1% - 0.3% SDS in the prehybridization and hybridization buffers to remove the dye.[3][8] The dye can be efficiently removed from nucleic acids by ethanol precipitation.[5]

Troubleshooting

IssuePossible CauseRecommendation
Weak or no signal - Insufficient RNA loaded- Suboptimal pH of staining buffer- Staining solution too old- Increase the amount of RNA loaded.- Ensure the pH of the TBE staining buffer is between 7.5 and 8.0.[4][8][9]- Prepare fresh staining solution; aqueous solutions are less stable and should be used within 24 hours.[1][8]
High background - Incomplete removal of unbound dye (rare with SYBR Green II)- While destaining is not typically required, a brief rinse in TBE buffer can be performed if background is problematic.
Smeared RNA bands - RNA degradation- Gel overheating during electrophoresis- Use RNase-free solutions and equipment.- Run the gel at a lower voltage.

Visual Workflows

SYBR_Green_II_Staining_Workflow cluster_prep Preparation cluster_run Electrophoresis cluster_stain Staining & Visualization gel_prep Prepare Denaturing Agarose Gel electrophoresis Run Gel Electrophoresis gel_prep->electrophoresis sample_prep Prepare & Denature RNA Samples sample_prep->electrophoresis staining Post-Stain with SYBR Green II electrophoresis->staining visualization Visualize on Transilluminator staining->visualization documentation Document Results visualization->documentation

Caption: Experimental workflow for SYBR Green II staining.

logical_relationship start Start: RNA Sample denaturing_gel Denaturing Agarose Gel Electrophoresis start->denaturing_gel Separation post_staining Post-Staining with SYBR Green II denaturing_gel->post_staining Staining visualization UV/Blue-Light Visualization post_staining->visualization Detection analysis Data Analysis / Downstream Applications visualization->analysis Interpretation

Caption: Logical steps in RNA analysis using SYBR Green II.

References

Application Notes: Quantitative Analysis of RNA with SYBR Green II

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

SYBR Green II is a highly sensitive, cyanine-based fluorescent dye widely utilized in molecular biology for the detection and quantification of nucleic acids. While it can bind to both DNA and RNA, it exhibits a significantly higher fluorescence quantum yield when bound to RNA compared to double-stranded DNA, making it an exceptional stain for RNA analysis.[1] The fluorescence of the RNA/SYBR Green II complex is over seven times greater than that of the RNA/ethidium bromide complex.[1][2] This enhanced fluorescence, combined with a low intrinsic fluorescence of the unbound dye, allows for highly sensitive detection without the need for destaining steps.[1][3]

SYBR Green II is versatile, compatible with various visualization platforms including UV epi- and transilluminators, blue-light transilluminators, and laser-based gel scanners.[1][4] Its primary applications include the staining of RNA in electrophoretic gels (both denaturing and non-denaturing) and quantitative analysis of RNA in solution. Its sensitivity facilitates the detection of low-abundance RNA species, such as viroid RNAs, and is useful in techniques like single-strand conformation polymorphism (SSCP) analysis.[1][2][5]

Mechanism of Action

SYBR Green II is an intercalating dye that binds to nucleic acids. Upon binding to RNA, the dye undergoes a conformational change that leads to a dramatic increase in its fluorescence emission. The unbound dye has very low intrinsic fluorescence, which minimizes background signal. This fluorescence enhancement is the basis for its use in quantification. The fluorescence of RNA/SYBR Green II complexes is not quenched by common denaturants like urea or formaldehyde, which simplifies protocols for denaturing gels.[1][3]

Mechanism of SYBR Green II Fluorescence cluster_0 Unbound State cluster_1 Binding cluster_2 Bound State S_free Free SYBR Green II RNA_unbound Single-Stranded RNA S_free->placeholder Binds to RNA RNA_unbound->placeholder SR_complex SYBR Green II-RNA Complex placeholder->SR_complex Excitation Excitation Light (λ ≈ 497 nm) Emission Fluorescence Emission (λ ≈ 520 nm) SR_complex->Emission Emits Light Excitation->SR_complex Absorbs Light

Mechanism of SYBR Green II fluorescence upon binding to RNA.

Quantitative Data & Performance

SYBR Green II offers superior sensitivity compared to traditional dyes like ethidium bromide (EtBr). Its performance is influenced by the type of gel and the illumination source used for visualization.

Table 1: Sensitivity Comparison - SYBR Green II vs. Ethidium Bromide

Gel Type & IlluminationSYBR Green II Detection Limit (per band)Ethidium Bromide Detection Limit (per band)
Non-denaturing Agarose (254 nm epi-illumination)As low as 100 pg[1][3]Not optimal
Non-denaturing Agarose (300 nm transillumination)~500 pg[1][3]~1.5 ng[1][3]
Denaturing Agarose/Formaldehyde (254 nm epi-illumination)~1 ng[1][2][3]>1.5 ng (requires extensive washing)[1][3]
Denaturing Agarose/Formaldehyde (300 nm transillumination)~4 ng[1][2][3]>1.5 ng (requires extensive washing)[1][3]

Table 2: Spectral Properties

PropertyWavelength
Maximal Excitation (Primary)~497 nm[1][2][3]
Secondary Excitation Peak~254 nm[1][2][3]
Fluorescence Emission~520 nm[1][2][3]

Experimental Workflow & Protocols

A typical gene expression analysis workflow involves several stages, with RNA quantification being a critical quality control and normalization step. SYBR Green II can be integrated into this workflow for accurate RNA measurement.

General Workflow for Gene Expression Analysis A 1. Sample Collection (Tissue, Cells, etc.) B 2. RNA Extraction & Purification A->B C 3. RNA Quality & Quantity Assessment B->C D SYBR Green II Gel Staining (Integrity Check) C->D Qualitative E SYBR Green II Solution Assay (Concentration Measurement) C->E F 4. Reverse Transcription (RNA to cDNA) C->F Proceed if RNA is high quality G 5. Quantitative PCR (qPCR) (e.g., with SYBR Green I) F->G H 6. Data Analysis (Gene Expression Levels) G->H

Workflow highlighting RNA quality and quantity assessment steps.
Protocol 1: Post-Electrophoresis Staining of RNA in Gels

This protocol describes the staining of RNA in agarose or polyacrylamide gels after electrophoresis.

Materials:

  • SYBR Green II RNA Gel Stain (e.g., 10,000X in DMSO)

  • Tris-borate-EDTA (TBE) buffer (89 mM Tris, 89 mM boric acid, 1 mM EDTA, pH 8.0)[3]

  • Staining container (plastic, protected from light)

  • Gel documentation system with appropriate excitation source and filter

Procedure:

  • Perform Electrophoresis: Run RNA samples on a non-denaturing or denaturing (e.g., formaldehyde/agarose) gel using standard protocols.[3]

  • Prepare Staining Solution:

    • For non-denaturing polyacrylamide or agarose gels, prepare a 1:10,000 dilution of the SYBR Green II stock solution in TBE buffer.[3][4]

    • For denaturing agarose/formaldehyde gels, a 1:5,000 dilution is recommended for optimal results.[3][4]

    • Crucial Note: The staining is pH-sensitive. For optimal sensitivity, ensure the final pH of the staining solution is between 7.5 and 8.0.[3][4]

  • Stain the Gel:

    • Carefully place the gel into a clean staining container.

    • Add enough staining solution to completely submerge the gel.

    • Protect the container from light (e.g., cover with aluminum foil) and agitate gently at room temperature.[2]

    • Optimal staining time is typically 10-40 minutes for polyacrylamide gels and 20-40 minutes for agarose gels.[2]

    • Note: There is no need to wash out urea or formaldehyde from denaturing gels prior to staining.[1]

  • Destaining (Optional): No destaining is required as the unbound dye has negligible fluorescence.[2][3]

  • Visualize and Document:

    • Illuminate the stained gel using an appropriate light source. For highest sensitivity, 254 nm epi-illumination is recommended.[1][3] 300 nm transillumination can also be used.[3]

    • Photograph the gel using a SYBR Green photographic filter. Do not use filters intended for ethidium bromide.[1]

Protocol 2: Quantitative Analysis of RNA in Solution (Microplate Assay)

This protocol is adapted for quantifying RNA in solution, for example, in crude extracts, by using nucleases to differentiate between RNA and DNA fluorescence. This is critical for accurate RNA measurement.

Materials:

  • SYBR Green II RNA Gel Stain

  • Tris Buffer (5 mM, pH 8.0, containing 0.9 mM CaCl₂ and 0.9 mM MgCl₂)[6]

  • RNase-free DNase

  • DNase-free RNase

  • RNA standards (e.g., calf liver rRNA)[6]

  • 96-well microplate (black, for fluorescence)

  • Microplate fluorometer (Excitation: ~497 nm, Emission: ~520 nm)

Procedure:

  • Prepare a Standard Curve:

    • Prepare a series of dilutions of an RNA standard of known concentration (e.g., 0, 10, 25, 50, 100, 200 ng/µL) in the Tris buffer.

  • Set Up Sample Aliquots: For each unknown sample and each standard curve point, prepare three separate aliquots in microplate wells:

    • Aliquot 1 (Total Fluorescence - DNA): Sample + DNase. This will measure the fluorescence from RNA.

    • Aliquot 2 (Total Fluorescence - RNA): Sample + RNase. This will measure the fluorescence from DNA.

    • Aliquot 3 (Residual Fluorescence): Sample + DNase + RNase. This measures background fluorescence from non-nucleic acid components.[6]

  • Nuclease Digestion:

    • Add the respective nuclease(s) to each aliquot.

    • Incubate the plate at 37°C for 20 minutes to allow for complete digestion.[6]

  • Staining:

    • Prepare a working solution of SYBR Green II in the Tris buffer. The final concentration should be optimized, but a starting point is a 1:2,857 dilution (equivalent to 3.5x10⁻⁴ of the commercial stock).[6]

    • Add the SYBR Green II working solution to all wells.

  • Fluorescence Measurement:

    • Incubate for 10-60 minutes at room temperature, protected from light.[6]

    • Read the fluorescence of the microplate using a fluorometer set to the appropriate excitation and emission wavelengths for SYBR Green II.

  • Data Analysis and Calculation:

    • For each sample and standard, calculate the net fluorescence for RNA:

      • Net RNA Fluorescence = (Fluorescence of Aliquot 1) - (Fluorescence of Aliquot 3)

    • Plot the Net RNA Fluorescence of the standards against their known concentrations to generate a standard curve.

    • Determine the concentration of the unknown RNA samples by interpolating their Net RNA Fluorescence values onto the standard curve.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Weak or No Signal - Insufficient amount of RNA loaded.- Incorrect pH of staining buffer.- Degraded RNA.- Load more RNA or concentrate the sample.- Verify staining buffer pH is between 7.5-8.0.[3]- Check RNA integrity on a denaturing gel.
High Background Fluorescence - Staining solution used too many times.- Incomplete removal of unbound dye (rare).- Use fresh staining solution; it can be reused 3-4 times if stored properly.[2]- Briefly wash the gel in DI water post-staining.[4]
Smeared RNA Bands - RNA degradation.- Overloading of RNA in a precast gel.- Use fresh, high-quality RNA. Keep samples on ice.[7]- Reduce the amount of RNA loaded, especially if it exceeds 100 ng per lane.[4]
Inaccurate Quantification (Solution Assay) - Presence of contaminating DNA.- Incomplete nuclease digestion.- Ensure the three-aliquot method with DNase/RNase is used for specific RNA measurement.[6]- Optimize nuclease concentration and incubation time/temperature.[6]

References

Visualizing Single-Stranded DNA in Gels with SYBR Green II: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SYBR Green II is a highly sensitive fluorescent nucleic acid stain optimized for the detection of single-stranded DNA (ssDNA) and RNA in electrophoretic gels.[1] Its superior fluorescence quantum yield and high binding affinity for single-stranded nucleic acids make it an exceptional alternative to traditional dyes like ethidium bromide, offering significantly greater sensitivity.[1][2] This allows for the detection of as little as 100 pg of ssDNA per band, a marked improvement over the nanogram-level sensitivity of ethidium bromide.[2][3] These characteristics make SYBR Green II an invaluable tool in molecular biology, diagnostics, and drug development, particularly for applications involving the analysis of ssDNA, such as aptamers, antisense oligonucleotides, and single-strand conformation polymorphism (SSCP) analysis.[1][4]

Technical Specifications and Performance Data

SYBR Green II exhibits distinct spectral properties and performance characteristics that make it well-suited for ssDNA visualization. The dye has a low intrinsic fluorescence in its unbound state and shows a significant enhancement upon binding to nucleic acids, which results in a low gel background and a high signal-to-noise ratio.[3][5]

Spectral Properties

When bound to ssDNA or RNA, SYBR Green II has a primary excitation maximum at approximately 497 nm and a secondary excitation peak around 254 nm.[1][3] The fluorescence emission is centered at about 520 nm.[1][3] This makes the dye compatible with a wide range of visualization equipment, including standard UV transilluminators (254 nm and 300 nm), blue-light transilluminators, and laser-based gel scanners with 488 nm excitation sources.[6] For optimal sensitivity with black and white film photography, a SYBR Green gel stain photographic filter is recommended.[2][3]

Quantitative Performance Comparison

The following table summarizes the key quantitative performance metrics of SYBR Green II, particularly in comparison to the more traditional ethidium bromide.

ParameterSYBR Green IIEthidium Bromide
Primary Application ssDNA and RNAdsDNA
Excitation Maxima (Bound) ~497 nm (primary), ~254 nm (secondary)[1][3]~525 nm (with DNA)
Emission Maximum (Bound) ~520 nm[1][3]~600 nm (with DNA)
Sensitivity for ssDNA As low as 100 pg/band (254 nm epi-illumination)[2][3]; ~500 pg/band (300 nm transillumination)[2][3]~1.5 ng/band (300 nm transillumination)[2][3]
Fluorescence Quantum Yield ~0.54 (with RNA), ~0.36 (with dsDNA)[1][3]~0.07 (with RNA)[1]
Post-staining Destaining Required No[3]Recommended
Staining Time 10-40 minutes[1]20-30 minutes

Applications in Research and Drug Development

The high sensitivity of SYBR Green II for ssDNA makes it a critical tool in various stages of research and drug development.

  • Antisense Oligonucleotide (ASO) Analysis: ASOs are short, single-stranded synthetic nucleic acids that can alter RNA and protein levels. Gel electrophoresis is a fundamental method for assessing the purity and integrity of synthesized ASOs. The high sensitivity of SYBR Green II allows for the detection of minute impurities and degradation products, ensuring the quality of the therapeutic candidate.

  • Aptamer Characterization: Aptamers are ssDNA or RNA molecules that can bind to specific target molecules with high affinity and specificity. Electrophoretic Mobility Shift Assays (EMSA) are commonly used to study the binding of aptamers to their targets. SYBR Green II is ideal for visualizing the aptamer-target complex and the unbound aptamer in the gel, providing a non-radioactive method to determine binding affinity and specificity.

  • Single-Strand Conformation Polymorphism (SSCP) Analysis: SSCP is a widely used method for mutation screening and genotyping. The technique relies on the principle that the electrophoretic mobility of a single-stranded nucleic acid molecule is dependent on its conformation, which is altered by changes in its sequence. The enhanced sensitivity of SYBR Green II over ethidium bromide makes it a more effective stain for detecting the subtle differences in mobility characteristic of SSCP.[1][5]

Experimental Workflow and Protocols

The visualization of ssDNA using SYBR Green II typically follows a straightforward workflow, from gel electrophoresis to image capture.

experimental_workflow Experimental Workflow for ssDNA Visualization with SYBR Green II cluster_prep Preparation cluster_staining Staining cluster_visualization Visualization ssDNA_Sample ssDNA Sample (e.g., ASO, Aptamer) Gel_Electrophoresis Perform Gel Electrophoresis (Denaturing or Native PAGE/Agarose) ssDNA_Sample->Gel_Electrophoresis Prepare_Stain Prepare 1X SYBR Green II Staining Solution Gel_Electrophoresis->Prepare_Stain Stain_Gel Incubate Gel in Staining Solution (10-40 min, protected from light) Prepare_Stain->Stain_Gel Illuminate Illuminate Gel (UV or Blue-Light Transilluminator) Stain_Gel->Illuminate Capture_Image Capture Image (Gel Documentation System) Illuminate->Capture_Image

Caption: Workflow for ssDNA detection in gels using SYBR Green II.

Protocol 1: Post-Staining of ssDNA in Polyacrylamide Gels

This protocol is recommended for staining ssDNA in both non-denaturing and denaturing (e.g., TBE-Urea) polyacrylamide gels.

Materials:

  • SYBR Green II stock solution (typically 10,000X in DMSO)

  • Electrophoresis buffer (e.g., TBE: 89 mM Tris base, 89 mM boric acid, 1 mM EDTA, pH 8.0)[2]

  • Staining container (must be polypropylene; do not use glass as the dye can adsorb to the surface)[1]

  • Gel documentation system with UV or blue-light illumination

Procedure:

  • Perform Electrophoresis: Run the ssDNA samples on a polyacrylamide gel according to standard protocols.

  • Prepare Staining Solution:

    • Allow the SYBR Green II stock solution to warm to room temperature and briefly centrifuge the vial to collect the DMSO solution at the bottom.[2]

    • In a polypropylene container, dilute the 10,000X SYBR Green II stock solution 1:10,000 in the appropriate electrophoresis buffer (e.g., for 100 mL of staining solution, add 10 µL of stock dye to 100 mL of TBE buffer).[2]

    • Mix thoroughly. For optimal sensitivity, ensure the pH of the staining solution is between 7.5 and 8.0.[2]

  • Stain the Gel:

    • Carefully place the gel into the staining container.

    • Add enough staining solution to completely submerge the gel.

    • Incubate the gel on a gentle shaker for 10-40 minutes at room temperature.[1][2] Protect the staining container from light by covering it with aluminum foil or placing it in the dark.[2]

    • Note: No destaining is required.[3] The fluorescence of SYBR Green II is not quenched by urea, so there is no need to wash denaturing gels prior to staining.[3]

  • Visualize the Gel:

    • Carefully move the stained gel to a transilluminator.

    • For highest sensitivity, use 254 nm epi-illumination.[2] Standard 300 nm transillumination or a blue-light transilluminator can also be used.[6]

    • Capture the image using a gel documentation system. Use a photographic filter designed for SYBR Green dyes for best results when using black and white film.[2]

Protocol 2: Post-Staining of ssDNA in Agarose Gels

This protocol is suitable for staining ssDNA in both non-denaturing and denaturing (e.g., formaldehyde) agarose gels.

Materials:

  • SYBR Green II stock solution (10,000X in DMSO)

  • Electrophoresis buffer (e.g., TBE or MOPS)

  • Staining container (polypropylene)

  • Gel documentation system

Procedure:

  • Perform Electrophoresis: Run the ssDNA samples on an agarose gel according to standard protocols. For denaturing formaldehyde gels, follow established procedures.

  • Prepare Staining Solution:

    • Warm and centrifuge the SYBR Green II stock solution as described in Protocol 1.

    • For non-denaturing agarose gels, prepare a 1:10,000 dilution of the stock solution in TBE buffer.[2]

    • For denaturing formaldehyde-agarose gels, a 1:5,000 dilution in TBE is recommended for optimal results.[1][2]

    • Mix thoroughly and ensure the pH is between 7.5 and 8.0.[2]

  • Stain the Gel:

    • Submerge the gel in the staining solution in a polypropylene container.

    • Incubate on a gentle shaker for 20-40 minutes at room temperature, protected from light.[1][2]

    • Note: There is no need to wash formaldehyde out of the gel prior to staining.[2]

  • Visualize the Gel:

    • Transfer the gel to a transilluminator.

    • Visualize and capture the image as described in Protocol 1.

Handling and Disposal

  • Safety: SYBR Green II binds to nucleic acids and should be treated as a potential mutagen. Always wear gloves and appropriate personal protective equipment. The stock solution is in DMSO, which can facilitate the entry of organic molecules into tissues; handle with extra caution.[2]

  • Storage: The stock solution should be stored at -20°C, protected from light. When stored properly, it is stable for six months to a year.[7]

  • Disposal: Dilute staining solutions should be poured through activated charcoal before disposal. The charcoal can then be incinerated as hazardous waste.[2]

The following diagram illustrates the logical relationship for selecting the appropriate staining protocol based on the gel type.

protocol_selection Protocol Selection Logic Start Start: ssDNA Sample Run on Gel Gel_Type What is the gel matrix? Start->Gel_Type Agarose_Type Is the agarose gel denaturing? Gel_Type->Agarose_Type Agarose Polyacrylamide_Protocol Use Protocol 1: 1:10,000 Dilution 10-40 min Staining Gel_Type->Polyacrylamide_Protocol Polyacrylamide Non_Denaturing_Agarose Use Protocol 2: 1:10,000 Dilution 20-40 min Staining Agarose_Type->Non_Denaturing_Agarose No Denaturing_Agarose Use Protocol 2: 1:5,000 Dilution 20-40 min Staining Agarose_Type->Denaturing_Agarose Yes

Caption: Decision tree for choosing the correct SYBR Green II protocol.

References

Application Notes: SYBR® Green II for Staining of Polyacrylamide Gels

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

SYBR® Green II is a highly sensitive fluorescent stain used for the detection of RNA and single-stranded DNA (ssDNA) in electrophoretic gels.[1] It is particularly well-suited for analyzing nucleic acids separated on polyacrylamide gels. SYBR® Green II offers a significant improvement in sensitivity over traditional dyes like ethidium bromide, allowing for the detection of picogram quantities of nucleic acids.[2] The dye exhibits a much higher fluorescence quantum yield when bound to RNA (approximately 0.54) compared to its binding with double-stranded DNA (approximately 0.36).[1] This fluorescence quantum yield for the RNA-SYBR® Green II complex is over seven times greater than that of an RNA-ethidium bromide complex.[1][2]

Principle and Advantages

SYBR® Green II operates by intercalating into the nucleic acid structure. Upon binding, its fluorescence is greatly enhanced. The dye possesses a low intrinsic fluorescence, which results in minimal background signal in the gel, thereby eliminating the need for destaining steps that are often required with other stains.[1][2] This streamlined process saves time and reduces hazardous waste. The dye is maximally excited at 497 nm with a secondary excitation peak at 254 nm, and its fluorescence emission is centered at 520 nm.[1][2] This makes it compatible with a wide range of visualization equipment, including standard UV transilluminators (300 nm), epi-illuminators (254 nm), and laser-based gel scanners.[2]

Key advantages over ethidium bromide include:

  • Superior Sensitivity: Detects significantly smaller amounts of RNA and ssDNA.[2][3]

  • Low Background: No destaining is required, leading to a faster workflow.[1][2]

  • Safer Alternative: While it should be handled as a potential mutagen, it has been shown to be less mutagenic than ethidium bromide in Ames testing.[3][4]

  • Downstream Compatibility: Staining does not interfere with subsequent applications like Northern blot analysis, provided that 0.1–0.3% SDS is included in prehybridization and hybridization buffers to strip the dye.[1][5]

Applications

SYBR® Green II is ideal for applications requiring the sensitive detection of RNA or ssDNA, such as:

  • Analysis of small RNAs (e.g., siRNA, miRNA) on denaturing polyacrylamide gels.[6]

  • Single-Strand Conformation Polymorphism (SSCP) analysis.[1][7]

  • Visualization of RNA in non-denaturing or denaturing (urea) polyacrylamide gels.[1][2]

  • Quantification of RNA from various sources.

Quantitative Data Summary

The following table summarizes key quantitative parameters for using SYBR® Green II stain with polyacrylamide gels.

ParameterValue / RangeGel TypeIlluminationCitation
Excitation Wavelengths Max: 497 nm; Secondary: 254 nmN/AN/A[1][2]
Emission Wavelength 520 nmN/AN/A[1][2]
Detection Limit ~100 pg / bandNon-denaturing PAGE254 nm epi-illumination[2]
~500 pg / bandNon-denaturing PAGE300 nm transillumination[1][2]
~1 ng / bandDenaturing (Urea) PAGE254 nm epi-illumination[1][2][7]
~4 ng / bandDenaturing (Urea) PAGE300 nm transillumination[1][2][7]
Stock Concentration 10,000X in DMSON/AN/A[1]
Working Dilution 1:10,000Non-denaturing & Denaturing PAGEN/A[1][2][5]
Staining Time 10 - 40 minutesPolyacrylamide GelsN/A[1][7]
Staining Buffer pH Optimal: 7.5 - 8.0N/AN/A[1][2]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Staining Procedure cluster_vis Visualization prep_stain Prepare 1:10,000 SYBR Green II Staining Solution in TBE Buffer (pH 7.5-8.0) in a plastic container. place_gel Place the gel in the staining solution, ensuring it is fully submerged. prep_stain->place_gel run_gel Perform Polyacrylamide Gel Electrophoresis (PAGE) under standard conditions. run_gel->place_gel Post-Electrophoresis stain_gel Incubate for 10-40 minutes at room temperature with gentle agitation. Protect from light. place_gel->stain_gel image_gel Place gel on a UV transilluminator (300 nm or 254 nm). stain_gel->image_gel document Visualize and document results. No destaining is required. image_gel->document

Caption: Workflow for post-staining polyacrylamide gels with SYBR Green II.

Detailed Experimental Protocol

This protocol describes the post-staining of polyacrylamide gels with SYBR® Green II.

Materials

  • SYBR® Green II RNA Gel Stain (10,000X concentrate in DMSO)

  • Tris-Borate-EDTA (TBE) buffer (pH 7.5 - 8.0)

  • Polyacrylamide gel following electrophoresis

  • Plastic staining container with a lid (Note: Avoid glass containers as the dye may adsorb to the surface).[1][7][8]

  • Orbital shaker

  • Protective gloves and lab coat

  • UV transilluminator (300 nm) or UV epi-illuminator (254 nm)

  • Gel imaging system

Procedure

1. Preparation of Staining Solution a. Allow the vial of 10,000X SYBR® Green II stock solution to warm completely to room temperature.[4] b. Briefly centrifuge the vial to collect the DMSO solution at the bottom.[4] c. In a plastic container, prepare the working staining solution by diluting the 10,000X stock solution 1:10,000 in TBE buffer (pH 7.5-8.0). For example, add 5 µL of 10,000X SYBR® Green II to 50 mL of TBE buffer.[1][2][5] d. Mix thoroughly. The staining solution should be protected from light and can be stored at 2-8°C for several weeks or at room temperature for 3-4 days.[1][8] It may be reused 3-4 times.[1][2]

2. Staining the Polyacrylamide Gel a. After electrophoresis is complete, carefully remove the polyacrylamide gel from the glass plates. b. Place the gel into the plastic staining container. c. Pour a sufficient volume of the 1X SYBR® Green II staining solution into the container to fully submerge the gel.[5] d. Cover the container with a lid or aluminum foil to protect it from light.[1] e. Place the container on an orbital shaker and agitate gently for 10-40 minutes at room temperature.[1][7] The optimal time can vary depending on the thickness and percentage of the gel. f. Note: For denaturing urea-polyacrylamide gels, there is no need to wash the gel to remove urea prior to staining.[1][2][5]

3. Visualization of Nucleic Acids a. After the incubation period, no destaining is required.[1][2] b. Carefully remove the gel from the staining solution and place it onto the viewing surface of a UV transilluminator. c. For standard sensitivity, illuminate the gel using 300 nm transillumination. For the highest sensitivity, use 254 nm epi-illumination.[1][2][8] d. Capture the image using a gel documentation system. For photography, using a SYBR® Green photographic filter is recommended for optimal results.[2]

Safety and Disposal

  • SYBR® Green II binds to nucleic acids and should be handled as a potential mutagen. Always wear appropriate personal protective equipment, including gloves and a lab coat.[8]

  • The stock solution is dissolved in DMSO, which can facilitate the absorption of substances through the skin. Use caution and wear double gloves when handling the concentrated stock.[2][8]

  • Aqueous waste containing the dye should be treated by pouring it through activated charcoal. One gram of activated charcoal can treat approximately 10 liters of staining solution. The charcoal can then be disposed of as solid hazardous waste.[1][2][8]

References

Application Notes and Protocols for SYBR Green II in Capillary Electrophoresis for RNA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integrity, purity, and quantity of RNA are critical quality attributes in various research and development applications, including the development of mRNA-based therapeutics and vaccines. Capillary electrophoresis (CE) coupled with a sensitive fluorescent dye offers a high-resolution, automated, and quantitative method for RNA analysis. SYBR Green II is a highly sensitive intercalating dye that exhibits a significant fluorescence enhancement upon binding to RNA, making it a suitable choice for CE-based analysis with laser-induced fluorescence (LIF) detection. These application notes provide an overview, quantitative data, and detailed protocols for the use of SYBR Green II in the analysis of RNA by capillary electrophoresis.

SYBR Green II is maximally excited at approximately 497 nm and has a secondary excitation peak around 254 nm.[1][2] The fluorescence emission of SYBR Green II when bound to RNA is centered at about 520 nm.[1][2] This makes it compatible with common laser sources found in CE instruments, such as a 488 nm laser.

Quantitative Performance Data

The use of SYBR Green II in capillary electrophoresis with laser-induced fluorescence detection (CE-LIF) allows for sensitive and quantitative analysis of RNA. The following tables summarize the performance characteristics gathered from various applications.

ParameterValueNotes
Limit of Detection (LOD) 0.33 ng/mL[3]For a 1.2 kb RNA marker in a CGE-LIF system.[3] In gel electrophoresis, detection limits as low as 100 pg per band have been reported with 254 nm epi-illumination.[2]
Limit of Quantitation (LOQ) 0.33 ng/mL[3]For a 1.2 kb RNA marker in a CGE-LIF system.[3]
Linear Dynamic Range 0.33 ng/mL to 333 ng/mL[3]For a 1.2 kb RNA marker, with a reported R² value of 0.9996.[3]
Sizing Range 200 to 6583 bases[3]Demonstrated with various RNA ladders.[3]

Table 1: Quantitative Performance of SYBR Green II in RNA Analysis by CE-LIF

ParameterValueSource
Excitation Wavelength (max) 497 nm[1][2]
Secondary Excitation Wavelength ~254 nm[1][2]
Emission Wavelength (max) 520 nm[1][2]When bound to RNA.[1][2]

Table 2: Spectral Properties of SYBR Green II

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for RNA analysis using SYBR Green II in capillary electrophoresis.

RNA_Analysis_Workflow cluster_prep Sample & System Preparation cluster_ce Capillary Electrophoresis cluster_analysis Data Analysis RNA_Sample RNA Sample Denaturation Denaturation (e.g., 70°C for 5 min) RNA_Sample->Denaturation Injection Electrokinetic Injection Denaturation->Injection Capillary_Prep Capillary Conditioning Capillary_Prep->Injection Buffer_Prep Separation Buffer Preparation Buffer_Prep->Injection Separation Electrophoretic Separation Injection->Separation Detection LIF Detection (488 nm ex / 520 nm em) Separation->Detection Electropherogram Electropherogram Generation Detection->Electropherogram Analysis Purity, Integrity & Size Analysis Electropherogram->Analysis

General workflow for RNA analysis by CE-LIF.

Staining_Methods Staining_Choice Staining Method Choice On_Column On-Column Staining Staining_Choice->On_Column Pre_Column Pre-Column Staining Staining_Choice->Pre_Column On_Column_Desc SYBR Green II in Separation Buffer On_Column->On_Column_Desc Pre_Column_Desc Incubate RNA with SYBR Green II pre-injection Pre_Column->Pre_Column_Desc

References

SYBR Green II for Optimal RNA Staining: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the optimal use of SYBR Green II as a highly sensitive fluorescent stain for the detection of RNA in electrophoretic gels. SYBR Green II offers a significant improvement in sensitivity over traditional stains like ethidium bromide, making it an ideal choice for applications requiring the detection of low-abundance RNA species.

Introduction to SYBR Green II

SYBR Green II is a cyanine dye that exhibits a high fluorescence quantum yield upon binding to nucleic acids, particularly RNA.[1][2][3] Its remarkable sensitivity can be attributed to a combination of factors, including a superior fluorescence quantum yield, strong binding affinity for RNA, and a significant fluorescence enhancement upon binding.[1][3][4] Unlike many other nucleic acid stains, SYBR Green II displays a higher quantum yield when bound to RNA (approximately 0.54) compared to double-stranded DNA (approximately 0.36).[1][2][3] This property makes it exceptionally well-suited for RNA analysis. The fluorescence quantum yield of the RNA/SYBR Green II complex is more than seven times greater than that of the RNA/ethidium bromide complex.[1][2][3][4]

A key advantage of SYBR Green II is its low intrinsic fluorescence, which eliminates the need for a destaining step to remove background fluorescence from the gel.[1][3][4] Furthermore, its fluorescence is not quenched by the presence of common denaturants such as urea and formaldehyde, allowing for direct staining of denaturing gels without prior washing.[1][3][4][5] Staining with SYBR Green II does not interfere with downstream applications like Northern blot analysis, provided that 0.1%–0.3% SDS is included in the prehybridization and hybridization buffers to remove the dye.[1][2][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for the use of SYBR Green II in RNA staining, providing a clear comparison for easy reference.

Table 1: Recommended Staining Conditions

Gel TypeRecommended Dilution of Stock Solution (in TBE buffer, pH 7.5-8.0)Typical Staining Time
Non-denaturing Agarose/Polyacrylamide Gels1:10,00020 - 40 minutes[2]
Denaturing Polyacrylamide/Urea Gels1:10,00010 - 40 minutes[2]
Denaturing Agarose/Formaldehyde Gels1:5,00020 - 40 minutes[2][4][5]

Table 2: Detection Limits of SYBR Green II for RNA

Illumination SourceGel TypeDetection Limit per Band
254 nm epi-illuminationAgarose or PolyacrylamideAs little as 100 pg[3][4][5]
300 nm transilluminationAgarose or PolyacrylamideAs little as 500 pg[1][3][4]
254 nm epi-illuminationDenaturing Agarose/Formaldehyde or Polyacrylamide/UreaApproximately 1 ng[1][2][4][5]
300 nm transilluminationDenaturing Agarose/Formaldehyde or Polyacrylamide/UreaApproximately 4 ng[1][2][4]

Table 3: Spectral Properties of SYBR Green II

PropertyWavelength (nm)
Maximal Excitation497[1][2][3][4]
Secondary Excitation Peak~254[1][2][3][4]
Fluorescence Emission520[1][2][3][4]

Experimental Protocols

This section provides detailed methodologies for the key experiments involving SYBR Green II for RNA staining.

Post-Electrophoresis Staining Protocol

This is the most common and recommended method for staining RNA gels with SYBR Green II.

Materials:

  • SYBR Green II RNA Gel Stain (e.g., 10,000X concentrate in DMSO)

  • Tris-Borate-EDTA (TBE) buffer (pH 7.5-8.0)

  • Staining container (polypropylene is recommended as the stain may adsorb to glass)[2]

  • Electrophoresed agarose or polyacrylamide gel containing RNA samples

  • Protective gloves and lab coat

Procedure:

  • Prepare the Staining Solution:

    • For non-denaturing gels and denaturing polyacrylamide/urea gels, prepare a 1:10,000 dilution of the SYBR Green II stock solution in TBE buffer.[2][4][5]

    • For denaturing agarose/formaldehyde gels, prepare a 1:5,000 dilution of the SYBR Green II stock solution in TBE buffer.[2][4][5]

    • Ensure the pH of the TBE buffer is between 7.5 and 8.0 for optimal staining, as SYBR Green II is pH-sensitive.[2][4][5]

  • Stain the Gel:

    • Carefully place the electrophoresed gel into the staining container.

    • Add a sufficient volume of the staining solution to completely submerge the gel.

    • Protect the staining container from light by covering it with aluminum foil or placing it in a dark area.

    • Agitate the gel gently on a shaker at room temperature for 10-40 minutes for polyacrylamide gels and 20-40 minutes for agarose gels.[2] The optimal staining time may vary depending on the gel thickness and percentage.

  • Visualize the Stained Gel:

    • No destaining is required.[2][3][4]

    • Carefully remove the gel from the staining solution. A brief wash with deionized water can be performed to remove excess dye.[5]

    • Visualize the RNA bands using a UV transilluminator. For the highest sensitivity, use 254 nm epi-illumination.[1][3][4] Standard 300 nm transillumination can also be used.[1][3][4] Blue-light transilluminators are also compatible.[1][3]

  • Photography:

    • For optimal results with black and white film, use a SYBR Green gel stain photographic filter.[1][4] Orange-red filters used for ethidium bromide are not recommended.[1][2]

Pre-Casting Protocol for Agarose Gels

SYBR Green II can be incorporated directly into agarose gels before electrophoresis. This method is generally not recommended for polyacrylamide gels.[5]

Materials:

  • SYBR Green II RNA Gel Stain (e.g., 10,000X concentrate in DMSO)

  • Agarose

  • Electrophoresis buffer (e.g., TBE or MOPS)

Procedure:

  • Prepare the Agarose Solution:

    • Prepare the molten agarose gel solution according to your standard protocol.

  • Add SYBR Green II:

    • Cool the molten agarose to approximately 60-70°C.

    • Add SYBR Green II stock solution to the molten agarose to a final dilution of 1:10,000 and mix thoroughly.[5][6]

  • Cast the Gel:

    • Pour the agarose solution containing SYBR Green II into the gel casting tray and allow it to solidify.

  • Electrophoresis and Visualization:

    • Load your RNA samples and run the gel using your standard protocol.

    • After electrophoresis, visualize the RNA bands directly on a UV transilluminator as described in the post-staining protocol.

Experimental Workflows and Diagrams

The following diagrams illustrate the key experimental workflows for RNA staining using SYBR Green II.

G cluster_prep Gel Preparation & Electrophoresis cluster_staining Staining cluster_vis Visualization RNA_Sample RNA Sample Preparation Gel_Electrophoresis Agarose or Polyacrylamide Gel Electrophoresis RNA_Sample->Gel_Electrophoresis Staining_Solution Prepare SYBR Green II Staining Solution (1:5,000 or 1:10,000 dilution) Incubate_Gel Incubate Gel in Staining Solution (10-40 min, protected from light) Gel_Electrophoresis->Incubate_Gel UV_Transilluminator UV Transillumination (254 nm or 300 nm) Incubate_Gel->UV_Transilluminator Image_Capture Image Capture (with appropriate filter) UV_Transilluminator->Image_Capture

Caption: Post-electrophoresis staining workflow for RNA analysis.

G cluster_prep Gel Preparation cluster_run Electrophoresis cluster_vis Visualization Prepare_Agarose Prepare Molten Agarose Add_SYBR Add SYBR Green II to Molten Agarose (1:10,000) Prepare_Agarose->Add_SYBR Cast_Gel Cast the Gel Add_SYBR->Cast_Gel Load_Samples Load RNA Samples Cast_Gel->Load_Samples Run_Gel Perform Electrophoresis Load_Samples->Run_Gel UV_Transilluminator Direct UV Transillumination (254 nm or 300 nm) Run_Gel->UV_Transilluminator Image_Capture Image Capture UV_Transilluminator->Image_Capture

Caption: Pre-casting workflow for RNA staining in agarose gels.

Troubleshooting

IssuePossible CauseRecommendation
Weak or no signalInsufficient staining timeIncrease incubation time.
Incorrect dilution of SYBR Green IIVerify the dilution factor.
pH of staining buffer is not optimalEnsure the TBE buffer pH is between 7.5 and 8.0.[2][4][5]
Low amount of RNALoad a higher amount of RNA if possible.
High backgroundStaining solution not freshPrepare fresh staining solution. The solution can be reused 3-4 times if stored properly in the dark and refrigerated.[2][4]
Incomplete removal of unbound dyeA brief wash with deionized water after staining may help.[5]
Smeared RNA bands in pre-cast gelHigh loading amount of RNAReduce the amount of RNA loaded per lane. High amounts (over 100 ng) can cause band shifts.[5]
Fluorescence decrease with increasing miRNA concentrationSelf-quenching or inner filter effectThis can occur at very high concentrations of nucleic acid. Dilute the sample to be within the linear range of detection.[7]

Safety Precautions

SYBR Green II binds to nucleic acids and should be treated as a potential mutagen.[4] Always wear appropriate personal protective equipment, including gloves and a lab coat, when handling the dye. The stock solution is supplied in DMSO, which can facilitate the entry of organic molecules into tissues; therefore, handle the stock solution with extra caution.[4] Dispose of staining solutions and contaminated materials according to your institution's guidelines for hazardous waste. A common recommendation is to pour the staining solution through activated charcoal before disposal.[2][4]

References

Application Notes and Protocols for SYBR Green II in Viroid and Viral RNA Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: SYBR Green II as a High-Sensitivity RNA Stain

SYBR Green II is an asymmetrical cyanine dye renowned for its high sensitivity in detecting single-stranded nucleic acids, particularly RNA.[][2] Unlike its counterpart, SYBR Green I, which preferentially binds to double-stranded DNA (dsDNA) and is a staple in quantitative PCR (qPCR), SYBR Green II exhibits a superior fluorescence quantum yield upon binding to RNA (approx. 0.54) compared to dsDNA (approx. 0.36).[][2] This characteristic makes it an exceptionally sensitive tool for the visualization of RNA in electrophoretic gels, surpassing the sensitivity of traditional stains like ethidium bromide by a significant margin.[3]

The dye's utility is particularly notable in the detection of low-abundance RNA species, such as viroids and viral RNAs, within a sample.[2][4] Its high signal-to-noise ratio and the fact that it does not require destaining steps streamline the post-electrophoresis workflow.[][2]

Key Features of SYBR Green II:

  • High Sensitivity: Capable of detecting as little as 100 pg of RNA per band with 254 nm epi-illumination.[3]

  • RNA Preference: Exhibits a higher quantum yield when bound to RNA compared to dsDNA.[][2]

  • Versatility: Effective for staining RNA in both native and denaturing (formaldehyde or urea) agarose and polyacrylamide gels.[2][3]

  • Compatibility: Staining does not interfere with downstream applications like Northern blotting, provided SDS is included in hybridization buffers to remove the dye.[2]

  • Spectral Properties: Features a primary excitation maximum at 497 nm and a secondary peak at 254 nm, with a fluorescence emission maximum at 520 nm.[2][3]

Primary Application: Post-Electrophoresis Gel Staining

The principal application of SYBR Green II is the sensitive detection of viroid and viral RNA following separation by gel electrophoresis. This method is qualitative but can be semi-quantitative when compared against an RNA standard of known concentration. It is invaluable for confirming the presence, integrity, and size of RNA transcripts.

Quantitative Data Summary

The following table summarizes the detection limits of SYBR Green II under various conditions, demonstrating its superiority over ethidium bromide.

Gel TypeIllumination SourceSYBR Green II Detection Limit (per band)Ethidium Bromide Detection Limit (per band)
Non-denaturing Agarose/Polyacrylamide254 nm epi-illumination~100 pgNot specified
Non-denaturing Agarose/Polyacrylamide300 nm transillumination~500 pg~1.5 ng
Denaturing Agarose (Formaldehyde)254 nm epi-illumination~1 ngNot specified
Denaturing Agarose (Formaldehyde)300 nm transillumination~4 ng>1.5 ng (requires extensive washing)
Denaturing Polyacrylamide (Urea)254 nm epi-illumination~1 ngNot specified
Denaturing Polyacrylamide (Urea)300 nm transillumination~4 ngNot specified

Data compiled from multiple sources.[2][3]

Experimental Protocol: RNA Detection in Gels with SYBR Green II

This protocol details the post-staining of RNA in denaturing or non-denaturing gels.

Materials:

  • SYBR Green II RNA Gel Stain (e.g., 10,000X stock in DMSO)

  • Electrophoresis buffer (e.g., TBE: 89 mM Tris base, 89 mM boric acid, 1 mM EDTA, pH 8.0)

  • Staining container (plastic, protected from light)

  • UV transilluminator (300 nm) or epi-illuminator (254 nm)

  • Gel documentation system with appropriate filter (e.g., SYBR Green gel stain photographic filter)

Procedure:

  • Electrophoresis: Perform RNA electrophoresis on an appropriate agarose or polyacrylamide gel according to standard protocols. For viroids or small viral RNAs, denaturing polyacrylamide urea electrophoresis (PAGE) is often preferred.

  • Prepare Staining Solution:

    • Important: SYBR Green II dye can adhere to glass; use polypropylene containers for dilution.[]

    • For non-denaturing gels, prepare a 1:10,000 dilution of the SYBR Green II stock solution in TBE buffer.

    • For denaturing agarose/formaldehyde gels, prepare a 1:5,000 dilution in TBE buffer.[3]

    • Ensure the pH of the staining solution is between 7.5 and 8.0 for optimal sensitivity.[3]

  • Gel Staining:

    • Place the gel in a clean, plastic staining container.

    • Add enough staining solution to fully submerge the gel.

    • Protect the container from light (e.g., cover with aluminum foil) and agitate gently on an orbital shaker.

    • Incubate for 10-40 minutes at room temperature. Optimal time depends on gel thickness and composition.[2]

    • Note: No destaining is required. The fluorescence of RNA/SYBR Green II complexes is not quenched by urea or formaldehyde, eliminating the need to wash denaturants out of gels prior to staining.[2]

  • Visualization:

    • Carefully move the stained gel to a UV illuminator.

    • For the highest sensitivity, use a 254 nm epi-illuminator. Standard 300 nm transillumination is also effective.[2][3]

    • Visualize and capture the image using a gel documentation system. Use of a SYBR Green photographic filter is recommended for optimal results with black and white film.[3]

Workflow Diagram: Gel-Based RNA Detection

G cluster_prep Sample Preparation cluster_elec Electrophoresis cluster_stain Staining & Visualization RNA_Extraction RNA Extraction (from infected tissue) QC RNA Quality Control (e.g., NanoDrop) RNA_Extraction->QC Gel_Prep Prepare Agarose or Polyacrylamide Gel QC->Gel_Prep Loading Load RNA Sample and Ladders Gel_Prep->Loading Run Run Electrophoresis Loading->Run Stain Stain Gel with SYBR Green II Solution (10-40 min in dark) Run->Stain Visualize Visualize on UV Illuminator (254/300 nm) Stain->Visualize Capture Image Capture Visualize->Capture Result Result: Visualize Viral/Viroid RNA Bands Capture->Result

Caption: Workflow for viroid and viral RNA detection using gel electrophoresis and SYBR Green II staining.

Application Note: SYBR Green in Quantitative RT-PCR (RT-qPCR)

While SYBR Green II is the optimal choice for gel staining, it is crucial for researchers to understand that SYBR Green I is the dye used for RT-qPCR applications. This is because qPCR measures the accumulation of double-stranded DNA amplicons in real-time. SYBR Green I shows a >1000-fold increase in fluorescence upon binding to dsDNA, making it ideal for this purpose.[4] SYBR Green II's preference for RNA makes it unsuitable for monitoring dsDNA amplification.

Therefore, for the quantitative detection of viroid and viral RNA, a one-step or two-step RT-qPCR protocol using a SYBR Green I-based master mix is the industry standard. This approach offers exceptional sensitivity, specificity, and the ability to quantify viral load.

Experimental Protocol: One-Step SYBR Green I RT-qPCR for Viral/Viroid RNA

This protocol provides a generalized framework for the quantitative detection of viral or viroid RNA.

Materials:

  • One-Step RT-qPCR Kit containing SYBR Green I (e.g., Vazyme HiScript II One Step qRT-PCR SYBR Green Kit, Qiagen QuantiTect SYBR Green RT-PCR Kit)[5][6]

  • Template RNA (purified viral/viroid RNA)

  • Gene-Specific Primers (Forward and Reverse)

  • Nuclease-free water

  • Real-time PCR instrument (thermal cycler) with SYBR Green filter

  • Optical-grade PCR plates or tubes

Procedure:

  • Reaction Setup (on ice):

    • Thaw all components (except the reverse transcriptase/polymerase enzyme mix) on ice. Mix gently and centrifuge briefly.

    • Prepare a master mix for the number of reactions required (including no-template controls and standards). A typical 20 µL reaction mix is outlined below:

ComponentVolume (µL)Final Concentration
2x One-Step SYBR Green Mix10 µL1x
Forward Primer (10 µM)0.4 µL200 nM
Reverse Primer (10 µM)0.4 µL200 nM
Enzyme Mix (RT/Taq)1 µL1x
Template RNA2 µL(e.g., up to 100 ng)
Nuclease-Free Water6.2 µL-
Total Volume 20 µL
  • Thermal Cycling:

    • Seal the plate/tubes, centrifuge briefly, and place in the real-time PCR instrument.

    • Set up the thermal cycling program. An example program is:

      • Reverse Transcription: 50°C for 15 minutes

      • Polymerase Activation: 95°C for 5 minutes

      • PCR Cycling (40 cycles):

        • Denaturation: 95°C for 10 seconds

        • Annealing/Extension: 60°C for 30 seconds (acquire data at this step)

  • Melt Curve Analysis:

    • After the cycling is complete, perform a melt curve analysis to verify the specificity of the amplified product.

    • Example program: 95°C for 15s, 60°C for 1 min, then ramp to 95°C with a ramp rate of 0.5°C/s, acquiring fluorescence data continuously. A single, sharp peak indicates a specific product.

  • Data Analysis:

    • Determine the quantification cycle (Cq) or threshold cycle (Ct) for each sample.

    • Quantify the target RNA by comparing the Cq values to a standard curve generated from serial dilutions of a known quantity of the target RNA.

Logical Diagram: SYBR Green I vs. SYBR Green II Application Choice

Caption: Decision tree for selecting the appropriate SYBR Green dye for RNA detection applications.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting SYBR® Green II Staining in RNA Gels

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing weak SYBR® Green II signals in their RNA gel electrophoresis experiments.

Frequently Asked Questions (FAQs)

FAQ 1: Why are my RNA bands faint or undetectable after SYBR® Green II staining?

A weak or absent signal can stem from several factors, ranging from suboptimal staining conditions to issues with the RNA sample itself. The most common causes include:

  • Low RNA Concentration: The amount of RNA loaded onto the gel may be below the detection limit of the imaging system.

  • RNA Degradation: RNA is highly susceptible to degradation by RNases. Degraded RNA will appear as a smear rather than distinct bands.[1][2]

  • Suboptimal Staining Protocol: Incorrect dilution of the SYBR® Green II stain, improper pH of the staining solution, or insufficient staining time can all lead to a weak signal.[3]

  • Incorrect Imaging Wavelengths: Using improper excitation and emission wavelengths for SYBR® Green II will result in poor signal detection.[4]

  • Presence of Inhibitors: Contaminants in the RNA sample or electrophoresis buffers can quench the fluorescent signal.

FAQ 2: How can I improve the intensity of my SYBR® Green II signal?

To enhance the signal, consider the following optimization steps:

  • Optimize Staining Conditions: Ensure the SYBR® Green II stock solution is properly diluted (typically 1:5,000 to 1:10,000). The pH of the staining buffer is critical and should be maintained between 7.5 and 8.0 for optimal fluorescence.[3]

  • Increase RNA Loading Amount: If you suspect low RNA concentration, try loading a larger amount of your sample. However, be aware that overloading can lead to band smearing.[5]

  • Use a More Sensitive Imaging System: For detecting very low amounts of RNA, a 254 nm epi-illumination source is more sensitive than a standard 300 nm transilluminator.[6][7]

  • Confirm RNA Integrity: Before electrophoresis, assess the integrity of your RNA sample using a spectrophotometer or a specialized instrument like an Agilent Bioanalyzer.

  • Stain After Electrophoresis (Post-staining): While SYBR® Green II can be added to the gel before polymerization (pre-casting), post-staining generally yields a stronger signal with lower background.[8]

FAQ 3: My RNA bands appear fuzzy or smeared. What could be the cause?

Fuzzy or smeared bands are typically indicative of:

  • RNA Degradation: This is the most common cause of smearing.[1][2] Ensure you are using RNase-free solutions and equipment throughout your workflow.

  • Sample Overloading: Loading too much RNA can cause the bands to appear smeared and poorly resolved.[5]

  • High Voltage During Electrophoresis: Running the gel at an excessively high voltage can generate heat, leading to band distortion and smearing.[9]

  • Contaminants in the Sample: The presence of salts or proteins in the RNA sample can affect its migration through the gel.[10]

FAQ 4: What are the optimal excitation and emission wavelengths for SYBR® Green II?

SYBR® Green II has a primary excitation maximum at approximately 497 nm and a secondary peak around 254 nm.[3][4][6] The fluorescence emission maximum is centered at about 520 nm.[3][4][6] For optimal detection, use an imaging system that is compatible with these wavelengths.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for SYBR® Green II staining to aid in experimental setup and troubleshooting.

Table 1: SYBR® Green II Detection Sensitivity

Illumination SourceGel TypeDetection Limit per Band
254 nm epi-illuminationAgarose or PolyacrylamideAs low as 100 pg[6][7]
300 nm transilluminationAgarose or PolyacrylamideApproximately 500 pg[6][7]
254 nm epi-illuminationDenaturing Agarose/Formaldehyde or Polyacrylamide/UreaApproximately 1 ng[3][6]
300 nm transilluminationDenaturing Agarose/Formaldehyde or Polyacrylamide/UreaApproximately 4 ng[3][6]

Table 2: Comparison of SYBR® Green II and Ethidium Bromide (EtBr)

FeatureSYBR® Green IIEthidium Bromide (EtBr)
Sensitivity for RNA Significantly more sensitiveLess sensitive
Fluorescence Quantum Yield (bound to RNA) ~0.54[4][7]~0.07[4][6][7]
Fluorescence Enhancement upon RNA binding Over an order of magnitude greater than EtBr[6]Lower
Destaining Required No[6][7][]Yes, for maximal sensitivity[6]
Compatibility with Denaturing Gels Compatible without washing[6][7]Requires extensive washing for optimal sensitivity[6]

Experimental Protocols

Protocol 1: Post-Staining of RNA Gels with SYBR® Green II
  • Perform Electrophoresis: Run your RNA samples on a denaturing or non-denaturing agarose or polyacrylamide gel using standard protocols.

  • Prepare Staining Solution: Dilute the SYBR® Green II stock solution to a final concentration of 1:5,000 for denaturing agarose/formaldehyde gels or 1:10,000 for non-denaturing gels in an RNase-free buffer (e.g., TBE).[3][6] Ensure the pH of the buffer is between 7.5 and 8.0.[3]

  • Stain the Gel: Place the gel in a clean container and add enough staining solution to completely submerge the gel. Protect the container from light.

  • Incubate: Gently agitate the gel at room temperature for 10-40 minutes.[3] The optimal time will depend on the gel thickness and composition.

  • Visualize: Image the gel using a gel documentation system with the appropriate excitation and emission filters for SYBR® Green II (Excitation: ~497 nm or ~254 nm; Emission: ~520 nm).[3][4][6] No destaining is required.[6][7][]

Visual Troubleshooting Guides

The following diagrams illustrate key workflows and decision-making processes for troubleshooting weak SYBR® Green II signals.

Weak_Signal_Troubleshooting start Weak or No SYBR Green II Signal check_rna Assess RNA Quality and Quantity start->check_rna rna_ok RNA OK? check_rna->rna_ok low_rna Low Concentration or Degraded rna_ok->low_rna No check_staining Review Staining Protocol rna_ok->check_staining Yes re_extract Re-extract or Purify RNA low_rna->re_extract re_extract->start staining_ok Protocol Correct? check_staining->staining_ok staining_issue Incorrect Dilution, pH, or Time staining_ok->staining_issue No check_imaging Verify Imaging Settings staining_ok->check_imaging Yes optimize_staining Optimize Staining Conditions staining_issue->optimize_staining optimize_staining->start imaging_ok Settings Correct? check_imaging->imaging_ok imaging_issue Incorrect Wavelengths or Filter imaging_ok->imaging_issue No strong_signal Strong Signal Achieved imaging_ok->strong_signal Yes adjust_imaging Adjust Imaging Parameters imaging_issue->adjust_imaging adjust_imaging->start

Caption: Troubleshooting workflow for weak SYBR® Green II signal.

RNA_Integrity_Assessment rna_sample RNA Sample electrophoresis Denaturing Agarose Gel Electrophoresis rna_sample->electrophoresis staining SYBR® Green II Staining electrophoresis->staining visualization Gel Visualization staining->visualization intact_rna Intact RNA: Sharp Ribosomal Bands (e.g., 28S and 18S) visualization->intact_rna Good Result degraded_rna Degraded RNA: Smear Below Ribosomal Bands visualization->degraded_rna Poor Result

Caption: Workflow for assessing RNA integrity using gel electrophoresis.

References

how to reduce background fluorescence with SYBR Green II

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SYBR Green II. This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize background fluorescence and achieve optimal results in your experiments.

Troubleshooting Guide

This section addresses common issues encountered during the use of SYBR Green II for nucleic acid staining.

Q: Why is the background fluorescence on my gel so high?

High background fluorescence can obscure your bands of interest and complicate analysis. Several factors can contribute to this issue. The most common causes are an excess of SYBR Green II dye, improper buffer conditions, or issues with the imaging process. In qPCR applications, a high background level can also be due to an excess of template DNA in the reaction[1].

A systematic approach to troubleshooting this issue is outlined in the workflow diagram below.

Troubleshooting_High_Background start High Background Fluorescence Observed check_dye Step 1: Verify Dye Concentration start->check_dye check_buffer Step 2: Check Staining Buffer check_dye->check_buffer Concentration OK solution_dye Dilute stock to recommended 1:5,000 - 1:10,000 range. Use fresh dilution. check_dye->solution_dye Incorrect Concentration check_staining_time Step 3: Review Staining Time check_buffer->check_staining_time Buffer OK solution_buffer Ensure buffer pH is 7.5-8.0. Use fresh TBE buffer. Use plastic containers. check_buffer->solution_buffer Incorrect Buffer/pH check_imaging Step 4: Optimize Imaging check_staining_time->check_imaging Time OK solution_staining_time Reduce staining time. Optimal is 10-40 minutes. check_staining_time->solution_staining_time Time Too Long solution_imaging Use a SYBR Green photographic filter. Avoid ethidium bromide filters. Adjust exposure time. check_imaging->solution_imaging Suboptimal Settings end_node Problem Resolved check_imaging->end_node Settings OK solution_dye->end_node solution_buffer->end_node solution_staining_time->end_node solution_imaging->end_node

References

Optimizing SYBR Green II Staining for Agarose Gels: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing SYBR Green II staining time for agarose gels. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure high-quality, reproducible results in your nucleic acid analysis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended staining time for SYBR Green II in agarose gels?

A typical staining time for agarose gels with SYBR Green II is between 20 to 40 minutes.[1] However, the optimal time can vary depending on the thickness of the gel and the percentage of agarose.[1][2] Thicker or higher percentage gels may require longer incubation times for the dye to fully penetrate the matrix and bind to the nucleic acids.

Q2: Can I reuse the SYBR Green II staining solution?

Yes, the staining solution can be stored in the dark, preferably refrigerated, and reused three to four times.[1][2] It is important to protect the solution from light to prevent photobleaching.[1] Staining solutions prepared in water are less stable than those in buffer and should be used within 24 hours.[1]

Q3: Is destaining required after staining with SYBR Green II?

No, a destaining step is not necessary.[1][2] SYBR Green II has low intrinsic fluorescence and exhibits a significant increase in quantum yield upon binding to nucleic acids, resulting in low background fluorescence.[1][3]

Q4: What is the optimal pH for the SYBR Green II staining solution?

For optimal staining efficiency and stability, the pH of the staining solution should be maintained between 7.5 and 8.0.[3][4][5] Staining efficacy can be significantly reduced if the pH is below 7.5 or above 8.3.[4] Be aware that the pH of Tris buffers can increase at lower temperatures, so it's advisable to check the pH at the intended staining temperature.[4]

Q5: Can SYBR Green II be added directly to the agarose gel before casting (pre-casting)?

While post-staining is the recommended method for SYBR Green stains, pre-casting is possible.[4][6] However, pre-casting may affect the mobility of nucleic acids and can sometimes lead to a loss of sensitivity due to increased background fluorescence.[4][7] For polyacrylamide gels, post-staining is the recommended protocol.[8] If you experience issues like smeared bands or altered DNA migration with pre-cast gels, switching to post-staining is a recommended troubleshooting step.[8]

Troubleshooting Guide

This guide addresses common issues encountered during SYBR Green II staining of agarose gels.

Problem Potential Cause(s) Recommended Solution(s)
Weak or No Signal - Insufficient Staining Time: The dye has not had enough time to intercalate with the nucleic acid. - Incorrect Staining Solution pH: The pH is outside the optimal range of 7.5-8.0.[3][4][5] - Dye Precipitation: The dye may have come out of solution. - Low Amount of Nucleic Acid: The concentration of DNA/RNA in the band is below the detection limit. - Improper Visualization: Incorrect filter or illumination wavelength is being used.- Increase the staining time in 10-15 minute increments. - Prepare a fresh staining solution and verify the pH is between 7.5 and 8.0.[3][4][5] - Vortex the dye solution to redissolve any precipitate.[8] - Increase the amount of nucleic acid loaded onto the gel. - Use a SYBR Green photographic filter and a 254 nm epi-illumination or 300 nm transillumination source for visualization.[1][3]
High Background - Staining Solution Too Concentrated: The concentration of SYBR Green II in the staining solution is too high. - Contaminated Staining Dish: Residual detergents or other fluorescent compounds are present.- Ensure the staining solution is prepared at the recommended dilution (typically 1:10,000).[3][4] - Use dedicated plastic containers for staining and avoid washing them with detergents.[4]
Smeared Bands - Overloading of Nucleic Acid: Too much DNA/RNA was loaded into the well.[8] - Pre-casting Issues: The presence of the dye in the gel during electrophoresis can sometimes cause smearing.[8]- Reduce the amount of nucleic acid loaded into each well.[8] - Switch to the post-staining method.[8] - For large fragments, consider using a lower percentage agarose gel for better resolution.[8]
Aberrant DNA/RNA Migration - Dye Interfering with Migration (Pre-casting): Intercalating dyes can alter the charge and weight of nucleic acids, affecting their movement through the gel.[6][9]- Reduce the amount of dye used in pre-cast gels.[8] - For accurate sizing, the post-staining method is recommended as it has the least effect on nucleic acid migration.[6]

Experimental Protocol: Optimizing SYBR Green II Staining Time

This protocol provides a methodology for determining the optimal staining time for your specific experimental conditions.

Objective: To determine the staining time that provides the best signal-to-noise ratio for the visualization of nucleic acids in an agarose gel using SYBR Green II.

Materials:

  • Agarose gel with electrophoresed nucleic acid samples

  • SYBR Green II stock solution (e.g., 10,000X in DMSO)

  • Electrophoresis buffer (e.g., 1X TBE or 1X TAE), pH adjusted to 7.5-8.0

  • Staining container (plastic, with a lid)

  • Gel imaging system with appropriate excitation source and emission filter

Procedure:

  • Prepare Staining Solution: Dilute the SYBR Green II stock solution to a 1:10,000 final concentration in the electrophoresis buffer.[3][4] For a 100 mL staining solution, add 10 µL of 10,000X SYBR Green II stock to 100 mL of buffer. Protect the solution from light.

  • Initial Gel Image (Optional): If your imaging system allows, take an image of the unstained gel to establish a baseline for background fluorescence.

  • Staining:

    • Place the agarose gel in the staining container.

    • Add enough staining solution to completely submerge the gel.

    • Cover the container to protect it from light and place it on a gentle shaker.

  • Time-Course Imaging:

    • Remove the gel from the staining solution at various time points (e.g., 5, 10, 20, 30, 40, and 60 minutes).

    • Briefly place the gel on the transilluminator and capture an image at each time point.

    • Return the gel to the staining solution to continue the time course.

  • Data Analysis:

    • Analyze the images to determine the signal intensity of the nucleic acid bands and the background fluorescence at each time point.

    • Calculate the signal-to-noise ratio (SNR) for each time point.

    • The optimal staining time is the point at which the SNR is maximized without a significant increase in background fluorescence.

Data Presentation: Signal-to-Noise Ratio at Different Staining Times

Staining Time (minutes)Average Band Signal Intensity (Arbitrary Units)Average Background Intensity (Arbitrary Units)Signal-to-Noise Ratio (SNR)
55001005.0
1012001508.0
20250020012.5
30350025014.0
40380030012.7
6040004508.9

Note: The values in this table are for illustrative purposes. Actual results will vary based on experimental conditions.

Visualizations

Staining_Optimization_Workflow cluster_prep Preparation cluster_stain Staining & Imaging Time Course cluster_analysis Analysis run_gel Run Agarose Gel Electrophoresis prep_stain Prepare 1:10,000 SYBR Green II Staining Solution stain_gel Submerge Gel in Staining Solution prep_stain->stain_gel img_t1 Image at T1 (e.g., 5 min) stain_gel->img_t1 img_t2 Image at T2 (e.g., 10 min) img_t1->img_t2 img_tn Image at Tn (e.g., 60 min) img_t2->img_tn measure Measure Signal and Background Intensity img_tn->measure calc_snr Calculate Signal-to-Noise Ratio (SNR) measure->calc_snr determine_opt Determine Optimal Staining Time (Max SNR) calc_snr->determine_opt

Caption: Workflow for optimizing SYBR Green II staining time.

Troubleshooting_Decision_Tree cluster_weak Weak or No Signal cluster_high High Background start Staining Issue Observed q_time Staining time < 20 min? start->q_time Weak Signal q_conc Stain dilution 1:10,000? start->q_conc High Background a_time_yes Increase staining time q_time->a_time_yes Yes q_ph Staining solution pH correct (7.5-8.0)? q_time->q_ph No a_ph_no Prepare fresh solution with correct pH q_ph->a_ph_no No q_vis Correct filter and illuminator used? q_ph->q_vis Yes a_vis_no Use SYBR Green filter & appropriate UV source q_vis->a_vis_no No a_conc_no Prepare fresh, correctly diluted stain q_conc->a_conc_no No q_dish Dedicated, clean staining dish used? q_conc->q_dish Yes a_dish_no Use a clean, dedicated plastic container q_dish->a_dish_no No

Caption: Troubleshooting decision tree for SYBR Green II staining.

References

SYBR Green II Fluorescence: A Technical Guide to pH Optimization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the effect of pH on SYBR Green II fluorescence. Adherence to optimal pH is critical for maximizing signal intensity and ensuring data accuracy in experiments involving RNA and ssDNA quantification and analysis.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Low or no fluorescence signal Incorrect pH of staining or assay buffer: The fluorescence of SYBR Green II is highly dependent on pH.[1][2]Verify that the pH of your buffer is within the optimal range of 7.5 to 8.0. Adjust the pH if necessary. Use a freshly prepared buffer for each experiment.
Degraded SYBR Green II stock: Improper storage or handling can lead to degradation of the dye.Store the SYBR Green II stock solution at -20°C, protected from light and moisture. Aliquot the stock to avoid repeated freeze-thaw cycles.
Incorrect dye concentration: The final concentration of SYBR Green II in the staining solution is crucial for optimal performance.Follow the manufacturer's recommended dilution for your specific application (e.g., 1:10,000 for non-denaturing gels).
High background fluorescence Suboptimal pH leading to non-specific binding: While SYBR Green II has low intrinsic fluorescence, extreme pH values might promote non-specific interactions.Ensure the buffer pH is within the 7.5 to 8.0 range to minimize non-specific binding and background.
Contaminated buffer or water: Impurities in the buffer components or water can contribute to background fluorescence.Use high-quality, nuclease-free water and fresh buffer components to prepare your staining solution.
Inconsistent fluorescence readings between experiments pH variability in buffers: Inconsistent pH between batches of staining or assay buffer will lead to variable fluorescence.Standardize your buffer preparation protocol. Always measure and adjust the pH of each new batch of buffer before use.
Temperature effects on pH: The pH of Tris-based buffers is known to be temperature-dependent.Prepare and pH your buffers at the temperature at which you will be performing the experiment.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for SYBR Green II fluorescence?

A1: The optimal pH for SYBR Green II fluorescence is between 7.5 and 8.0.[1][2] For maximal sensitivity, a pH of 8.0 is often recommended.[2]

Q2: What happens to SYBR Green II fluorescence outside of the optimal pH range?

A2: Outside the optimal pH range of 7.5 to 8.0, the fluorescent signal of SYBR Green II diminishes rapidly.[1] Staining solutions prepared in buffers with a pH below 7.5 or above 8.0 are less stable and result in reduced staining efficacy.[1]

Q3: Can I use water to dilute the SYBR Green II stock solution?

A3: It is not recommended to dilute SYBR Green II in water alone. Staining solutions prepared in water are less stable than those prepared in a buffered solution and should be used within 24 hours to ensure maximal staining sensitivity.

Q4: How does temperature affect the pH of my staining buffer?

A4: The pH of common buffers, such as Tris, is temperature-dependent. For example, a Tris buffer prepared at pH 8.0 at room temperature will have a higher pH when cooled. It is important to pH the buffer at the intended temperature of use.

Q5: Are there any buffers that are recommended for use with SYBR Green II?

A5: TBE (Tris-borate-EDTA) and TAE (Tris-acetate-EDTA) buffers, with a pH adjusted to the 7.5-8.0 range, are commonly used and compatible with SYBR Green II staining.

Data Presentation

The fluorescence intensity of SYBR Green II is significantly influenced by the pH of the environment. The following table provides a representative summary of the expected relative fluorescence intensity at different pH values, based on the established optimal range and the reported decrease in fluorescence outside of it.

pHRelative Fluorescence Intensity (%)
5.0~10-20%
6.0~30-40%
7.0~70-80%
7.5~95-100%
8.0 100% (Optimal)
9.0~60-70%
10.0~20-30%

Note: These are estimated values to illustrate the trend. Actual fluorescence intensity can vary based on experimental conditions.

Experimental Protocols

Protocol for Determining the Optimal pH for SYBR Green II Staining

This protocol outlines a method to determine the optimal pH for SYBR Green II fluorescence with a specific RNA or ssDNA sample.

Materials:

  • SYBR Green II stock solution (e.g., 10,000X in DMSO)

  • RNA or ssDNA sample of known concentration

  • A series of buffers with varying pH values (e.g., Tris-HCl buffers at pH 6.0, 7.0, 7.5, 8.0, 8.5, 9.0)

  • Nuclease-free water

  • Fluorometer or microplate reader capable of excitation at ~497 nm and emission at ~520 nm

  • Black microplates (e.g., 96-well)

Procedure:

  • Prepare a working solution of your nucleic acid sample: Dilute your RNA or ssDNA sample to a final concentration of 100 ng/µL in nuclease-free water.

  • Prepare SYBR Green II staining solutions: For each pH value to be tested, prepare a fresh 1:10,000 dilution of the SYBR Green II stock solution in the corresponding buffer.

  • Set up the assay plate: In a black 96-well microplate, add 50 µL of each pH-specific SYBR Green II staining solution to triplicate wells.

  • Add the nucleic acid sample: To each well containing the staining solution, add 5 µL of the 100 ng/µL nucleic acid working solution.

  • Incubate: Gently mix the plate and incubate in the dark at room temperature for 10 minutes.

  • Measure fluorescence: Read the fluorescence intensity on a microplate reader with excitation set to approximately 497 nm and emission to approximately 520 nm.

  • Analyze the data: Calculate the average fluorescence intensity for each pH value and plot the results to determine the optimal pH for your specific experimental conditions.

Visualizations

pH_Effect_on_Fluorescence cluster_pH pH Environment cluster_Fluorescence SYBR Green II Fluorescence Acidic (pH < 7.0) Acidic (pH < 7.0) Low Fluorescence Low Fluorescence Acidic (pH < 7.0)->Low Fluorescence Leads to Optimal (pH 7.5-8.0) Optimal (pH 7.5-8.0) High Fluorescence High Fluorescence Optimal (pH 7.5-8.0)->High Fluorescence Leads to Alkaline (pH > 8.5) Alkaline (pH > 8.5) Reduced Fluorescence Reduced Fluorescence Alkaline (pH > 8.5)->Reduced Fluorescence Leads to

Caption: Logical relationship between pH and SYBR Green II fluorescence intensity.

Experimental_Workflow A Prepare Buffers at Various pH Values B Dilute SYBR Green II in each Buffer A->B C Add Nucleic Acid Sample B->C D Incubate in the Dark C->D E Measure Fluorescence (Ex: 497nm, Em: 520nm) D->E F Analyze Data to Determine Optimal pH E->F

Caption: Experimental workflow for determining optimal pH for SYBR Green II.

References

troubleshooting guide for SYBR Green II staining artifacts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SYBR® Green II nucleic acid gel stain. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for SYBR® Green II?

SYBR® Green II is maximally excited at 497 nm and has a secondary excitation peak near 254 nm.[1][2][3] The fluorescence emission is centered at 520 nm.[1][2][3] This makes it compatible with a wide range of gel documentation systems, including those with UV epi- and transillumination, as well as argon-ion laser and mercury-arc lamp scanners.[1][2]

Q2: Can I use the same filters as I use for Ethidium Bromide (EtBr) to visualize SYBR® Green II stained gels?

No, this is not recommended.[4] Most ethidium bromide filters have a cutoff around 550 nm, which would block the 520 nm emission peak of SYBR® Green II, leading to a significant loss of signal.[4] A specific SYBR® Green gel stain photographic filter is recommended for optimal sensitivity.[2]

Q3: Is SYBR® Green II suitable for staining both RNA and DNA?

Yes, SYBR® Green II can stain both RNA and DNA.[4] However, it exhibits a higher quantum yield when bound to RNA (~0.54) compared to double-stranded DNA (~0.36), making it an exceptionally sensitive stain for RNA.[1][2][3] It is significantly more sensitive than ethidium bromide for detecting RNA and single-stranded DNA (ssDNA).[2]

Q4: Can I add SYBR® Green II directly to my agarose gel and running buffer (pre-casting)?

While it is possible to pre-cast gels with SYBR® Green II, it may affect the mobility of nucleic acids and can lead to a loss of sensitivity due to increased background fluorescence.[5] The recommended method is to stain the gel after electrophoresis (post-staining).[5] Including the dye in the running buffer is not recommended as it can disrupt nucleic acid migration and cause band smearing.[5]

Q5: How stable are SYBR® Green II staining solutions?

Staining solutions prepared in a buffer (e.g., TAE, TBE) with a pH between 7.5 and 8.0 are relatively stable and can be stored protected from light at 4°C and reused three to four times.[1][3][5] However, solutions prepared in water are less stable and should be used within 24 hours.[1] It is also recommended to store staining solutions in plastic containers as the dye may adsorb to glass surfaces.[1] The stock solution in DMSO is stable for six months to a year when stored at -20°C, protected from light.[1]

Troubleshooting Guide

This section addresses common artifacts and issues that may arise during SYBR® Green II staining.

Issue 1: High Background Fluorescence

High background can obscure faint bands and reduce the overall quality of the gel image.

Possible Cause Recommended Solution
Staining solution is old or degraded. Prepare a fresh staining solution. Staining solutions are less stable in water and at pH values outside the optimal range of 7.5-8.0.[1][2]
Incorrect filter used for imaging. Use a photographic filter specifically designed for SYBR® Green dyes to block non-specific fluorescence. Do not use an ethidium bromide filter.[4]
Excessive dye concentration. Ensure the dye is diluted to the recommended working concentration (typically 1:10,000 from the stock solution).[5]
Gel was not fully submerged in the staining solution. Ensure the gel is completely covered with the staining solution during the staining step.

Issue 2: Weak or No Signal

The absence of a signal can be due to several factors, from staining procedure to imaging settings.

Possible Cause Recommended Solution
Suboptimal pH of the staining solution. The fluorescent signal of SYBR® dyes is pH-sensitive and diminishes rapidly outside the pH range of 7.0-8.0.[4] Ensure the staining buffer is within this range.
Insufficient staining time. Typical staining times are 10-40 minutes for polyacrylamide gels and 20-40 minutes for agarose gels.[1][3] Thicker gels may require longer staining times.
Staining solution exposed to light. SYBR® Green II is light-sensitive. Protect the staining solution and the gel during staining from light by covering them with aluminum foil or placing them in the dark.[1][2]
Incorrect excitation source or emission filter. Use an appropriate light source (e.g., 254 nm or 497 nm) and a compatible emission filter (centered around 520 nm).[1][2][3]
Low amount of nucleic acid. While SYBR® Green II is very sensitive, there is a detection limit. If possible, load a higher concentration of your sample.

Issue 3: Smeared or Distorted Bands

Band appearance is critical for accurate analysis.

Possible Cause Recommended Solution
Nucleic acid overloading. SYBR® Green stains are sensitive to overloading. It is recommended to load 1–5 ng of nucleic acid per band to avoid this issue.[5]
Dye included in the running buffer. Including the dye in the running buffer can disrupt the migration of nucleic acids, causing smearing. It is best to use post-staining.[5]
Degraded RNA/DNA sample. Ensure the integrity of your nucleic acid samples before electrophoresis.

Experimental Protocols

Post-Staining Protocol for Agarose and Polyacrylamide Gels

This is the recommended method for achieving the highest sensitivity and lowest background.

  • Prepare Staining Solution: Dilute the SYBR® Green II stock solution 1:10,000 in a sufficient volume of TAE or TBE buffer (pH 7.5–8.0) to fully submerge the gel. Prepare the solution in a plastic container.

  • Electrophoresis: Run the nucleic acid samples on an agarose or polyacrylamide gel according to standard protocols.

  • Staining: After electrophoresis, carefully place the gel in the staining solution. Protect the container from light by covering it with aluminum foil.

  • Incubation: Gently agitate the gel at room temperature. Staining time is typically 10-40 minutes for polyacrylamide gels and 20-40 minutes for agarose gels.[1][3] No destaining is required.[1][2]

  • Visualization: Place the stained gel on a UV transilluminator (300 nm for standard sensitivity or 254 nm epi-illumination for higher sensitivity) or a blue-light transilluminator.[1][2]

  • Imaging: Photograph the gel using a camera equipped with a SYBR® Green compatible filter.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common SYBR® Green II staining issues.

TroubleshootingWorkflow start Staining Artifact Observed issue_high_bg High Background? start->issue_high_bg issue_weak_signal Weak/No Signal? issue_high_bg->issue_weak_signal No check_stain_age Prepare Fresh Staining Solution issue_high_bg->check_stain_age Yes issue_smeared_bands Smeared/Distorted Bands? issue_weak_signal->issue_smeared_bands No check_ph Check Staining Buffer pH (7.5-8.0) issue_weak_signal->check_ph Yes check_loading Reduce Nucleic Acid Load issue_smeared_bands->check_loading Yes end_node Problem Resolved issue_smeared_bands->end_node No check_filter Use Correct Emission Filter check_stain_age->check_filter check_dye_conc Verify Dye Concentration check_filter->check_dye_conc check_dye_conc->end_node check_stain_time Increase Staining Time check_ph->check_stain_time protect_from_light Protect Stain/Gel from Light check_stain_time->protect_from_light check_imager Verify Imager Settings protect_from_light->check_imager check_imager->end_node avoid_in_buffer Use Post-Staining Method check_loading->avoid_in_buffer check_sample_integrity Assess Sample Quality avoid_in_buffer->check_sample_integrity check_sample_integrity->end_node

Caption: Troubleshooting workflow for SYBR® Green II staining artifacts.

References

Technical Support Center: SYBR Green II Staining for Low RNA Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SYBR Green II RNA gel stain. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the sensitivity of SYBR Green II for detecting low concentrations of RNA.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when using SYBR Green II for low-concentration RNA samples.

Q1: I am not seeing any bands or the signal is very weak. What should I do?

A1: A weak or absent signal is a common issue when working with low RNA concentrations. Follow these troubleshooting steps:

  • Verify RNA Integrity and Concentration: For low RNA concentrations (e.g., below 30 ng/µL), standard spectrophotometers like Nanodrop can be unreliable. Use a fluorescence-based quantification method like Qubit or RiboGreen for a more accurate measurement of your starting material.[1] Run a small amount of your RNA on a denaturing gel to check for degradation.

  • Optimize Illumination and Imaging: The illumination source significantly impacts sensitivity. For maximal sensitivity, use 254 nm epi-illumination.[2][3][4] If using a transilluminator, a 300 nm source is standard, but will be less sensitive.[2][3]

  • Use the Correct Filter: Do not use filters designed for Ethidium Bromide (orange-red). For optimal signal capture, use a photographic filter specifically designed for SYBR Green (a long-path green filter).[2][3][5]

  • Check Staining Buffer pH: SYBR Green II fluorescence is pH-sensitive. Ensure your staining buffer (e.g., TBE) has a pH between 7.5 and 8.0 for optimal performance.[3][4][5]

  • Protect Dye from Light: SYBR Green II is light-sensitive. Store the stock solution in the dark and protect the staining solution from light by covering it with aluminum foil during incubation.[3][6]

Q2: My RNA bands appear smeared or shifted.

A2: This can be caused by overloading the gel. SYBR Green II is a highly sensitive stain, and loading high amounts of RNA (over 100 ng per band) can lead to band shifting.[5] If you are experiencing this issue, try reducing the amount of RNA loaded onto the gel.

Q3: The background of my gel is too high.

A3: SYBR Green II has low intrinsic fluorescence, meaning it only fluoresces strongly when bound to nucleic acids. Therefore, destaining is typically not required.[2][3] If you do experience high background, a brief wash of the gel in DI water after staining may help.[5] High background can also result from using an old or contaminated electrophoresis buffer for staining; always use fresh buffer for the staining solution.[4]

Q4: Can I use SYBR Green II in a denaturing gel (e.g., formaldehyde or urea)?

A4: Yes, SYBR Green II is compatible with denaturing gels. The fluorescence of the RNA/dye complex is not quenched by the presence of formaldehyde or urea, eliminating the need for washing the gel before staining.[2][3][5] However, be aware that sensitivity is slightly reduced on denaturing gels compared to non-denaturing gels.[2][3][4]

Q5: How does the sensitivity of SYBR Green II compare to Ethidium Bromide?

A5: SYBR Green II is significantly more sensitive than Ethidium Bromide for detecting RNA.[2][3] This is due to a higher fluorescence quantum yield, greater binding affinity for RNA, and a larger fluorescence enhancement upon binding.[2][3] While Ethidium Bromide's detection limit is around 1.5 ng per band, SYBR Green II can detect as little as 100 pg under optimal conditions.[2][3]

Q6: Are there more sensitive alternatives to SYBR Green II?

A6: While SYBR Green II is very sensitive, other dyes are available. For gel staining, SYBR Gold is reported to be even more sensitive.[1] For quantifying RNA in solution, RiboGreen is an ultra-sensitive reagent that can detect as little as 2.5 ng/mL of RNA.[7][8]

Data Presentation

The following tables summarize the detection limits and optimal conditions for using SYBR Green II.

Table 1: SYBR Green II Detection Limits for RNA

Gel TypeIllumination SourceDetection Limit (per band)Citation(s)
Non-denaturing Agarose/Polyacrylamide254 nm epi-illumination~100 pg[2][3][4][5]
Non-denaturing Agarose/Polyacrylamide300 nm transillumination~500 pg[2][3][4]
Denaturing (Formaldehyde/Urea)254 nm epi-illumination~1.0 ng[2][3][4][5]
Denaturing (Formaldehyde/Urea)300 nm transillumination~4.0 ng[2][3][4]

Table 2: Sensitivity Comparison: SYBR Green II vs. Ethidium Bromide

FeatureSYBR Green IIEthidium BromideCitation(s)
Detection Limit (RNA) As low as 100 pg~1.5 ng[2][3]
Fluorescence Quantum Yield (bound to RNA) ~0.54~0.07[2][4]
Destaining Required NoRecommended[2][3]
Denaturing Gel Compatibility Yes, no pre-washing neededYes, but requires extensive washing for max sensitivity[2][3]

Experimental Protocols

Protocol: Post-Staining of RNA Gels with SYBR Green II

This protocol is designed to achieve maximum sensitivity for detecting low concentrations of RNA.

Materials:

  • SYBR Green II RNA Gel Stain, 10,000X stock in DMSO

  • 1X TBE buffer (89 mM Tris, 89 mM Boric acid, 1 mM EDTA), pH 8.0

  • Staining container (polypropylene is recommended)

  • Aluminum foil

Methodology:

  • Electrophoresis: Perform RNA electrophoresis on a non-denaturing or denaturing (agarose/formaldehyde or polyacrylamide/urea) gel according to your standard protocol.

  • Prepare Staining Solution:

    • For non-denaturing and denaturing polyacrylamide/urea gels , prepare a 1:10,000 dilution of the SYBR Green II stock solution in fresh 1X TBE buffer.[3][5]

    • For denaturing agarose/formaldehyde gels , prepare a 1:5,000 dilution of the stock solution in fresh 1X TBE buffer.[3][4][5]

    • Crucially, verify the pH of the final staining solution is between 7.5 and 8.0. [3][4][5]

  • Staining:

    • Carefully place the gel into a clean staining container.

    • Add enough staining solution to completely submerge the gel.

    • Cover the container with aluminum foil or place it in a dark location to protect it from light.[3]

    • Agitate the gel gently on a shaker at room temperature. Optimal staining time is typically 10-40 minutes.[3]

  • Imaging:

    • No destaining is required.[2][3] You may briefly rinse the gel with DI water if desired.[5]

    • Carefully transfer the gel to an imaging system.

    • For highest sensitivity, illuminate with 254 nm epi-illumination . Alternatively, use a 300 nm transilluminator or a blue-light transilluminator.[2][3][5]

    • Image the gel using a SYBR Green photographic filter or a similar long-path green filter.[3][5]

Visualizations

The following diagrams illustrate key workflows for troubleshooting and experimental execution.

troubleshooting_workflow start Start: Weak or No RNA Signal q_rna Is RNA concentration and integrity confirmed for low amounts (e.g., with Qubit)? start->q_rna a_rna Action: Quantify RNA with a fluorescence-based assay. Check integrity on a gel. q_rna->a_rna No q_ph Is the staining buffer pH between 7.5 and 8.0? q_rna->q_ph Yes a_rna->q_rna a_ph Action: Prepare fresh staining buffer (e.g., TBE) and adjust pH to 8.0. q_ph->a_ph No q_imaging Are you using optimal illumination (254nm epi) and a SYBR Green filter? q_ph->q_imaging Yes a_ph->q_ph a_imaging Action: Use 254nm epi-illumination. Use a long-path green filter, not an EtBr filter. q_imaging->a_imaging No q_light Was the staining procedure protected from light? q_imaging->q_light Yes a_imaging->q_imaging a_light Action: Repeat staining, covering the container with foil. q_light->a_light No end_ok Problem Solved: Signal Detected q_light->end_ok Yes a_light->q_light

Caption: Troubleshooting workflow for weak or no signal with SYBR Green II.

experimental_workflow step1 1. RNA Electrophoresis Run denaturing or non-denaturing gel with RNA samples. step2 2. Prepare Staining Solution Dilute 10,000X stock in fresh TBE buffer. (1:10,000 for non-denaturing, 1:5,000 for denaturing gels). step1->step2 step3 3. Verify pH Check that the staining solution pH is 7.5 - 8.0. step2->step3 step4 4. Stain Gel Submerge gel in solution. Agitate for 10-40 min, protected from light. step3->step4 step5 5. Image Gel Use 254nm epi-illumination and a SYBR Green photographic filter for best results. step4->step5

Caption: Experimental workflow for post-staining RNA gels with SYBR Green II.

References

SYBR Green II destaining protocol for high background

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: SYBR® Green II Staining

Welcome to the technical support center for SYBR® Green II nucleic acid gel stain. This guide provides troubleshooting protocols and answers to frequently asked questions to help you resolve issues with high background during your experiments.

Frequently Asked Questions (FAQs)

Q1: Is a destaining step required for SYBR® Green II?

No, a destaining step is generally not required or recommended for SYBR® Green II. The dye has very low intrinsic fluorescence and only fluoresces brightly when bound to nucleic acids (RNA or ssDNA).[1][2][3][4] This characteristic means that stained gels typically have negligible background fluorescence, allowing for long film exposures if necessary to detect faint bands.[1][2]

Q2: What are the most common causes of high background fluorescence with SYBR® Green II?

High background is almost always a result of suboptimal staining conditions rather than a property of the dye itself. The most common causes include:

  • Incorrect Staining Buffer pH: Staining is highly pH-sensitive and works optimally between pH 7.5 and 8.0.[2][5]

  • Improper Dye Concentration: Using a staining solution that is too concentrated.

  • Contaminated or Depleted Buffer: Using old or reused electrophoresis buffer for dilution can lead to poor results.[5]

  • Improper Staining Containers: The dye can adsorb to glass surfaces, so polypropylene containers are required.[1][5]

  • Incorrect Imaging Filters or Settings: Using a filter designed for other dyes (like ethidium bromide) or overexposing the image will artificially increase background.[1][5]

Q3: Can I reuse my SYBR® Green II staining solution?

Yes, the staining solution can typically be stored protected from light, preferably refrigerated, and reused three to four times.[1][2][3] However, if you begin to experience high background or weak signal, you should prepare a fresh solution.

Troubleshooting Guide for High Background

Problem: My entire gel has a high green background, making it difficult to see my bands.

This is a common issue that can be resolved by systematically checking your protocol. Follow the steps below to identify the cause.

G cluster_workflow Troubleshooting Workflow start High Background Observed q1 Check Staining Solution: - pH between 7.5-8.0? - Freshly prepared buffer? - Correct 1:10,000 dilution? sol1 Action: Prepare fresh staining solution in TBE buffer, adjust pH to 8.0, and use the correct dye dilution. q2 Check Staining Container: - Using a polypropylene container (not glass)? sol2 Action: Switch to a clean polypropylene container dedicated to SYBR® staining. q3 Check Imaging System: - Using a SYBR® Green filter (blocks light <500 nm)? - Exposure time optimized? sol3 Action: Use the correct filter and reduce exposure time to avoid saturating the background. q4 Perform a Gentle Wash: - Still high background after checking other factors? sol4 Action: Perform an optional wash step by briefly rinsing or soaking the gel in fresh electrophoresis buffer. end Background Resolved

Caption: Troubleshooting workflow for high background with SYBR® Green II.

Data Presentation

The tables below summarize the key parameters for successful staining and troubleshooting.

Table 1: Recommended Staining and Imaging Parameters

ParameterRecommendationNotes
Stain Dilution 1:10,000 in TBE buffer (for non-denaturing gels).[2][6] 1:5,000 in TBE buffer (for denaturing agarose/formaldehyde gels).[2][5][6]Always dilute the DMSO stock solution into buffer. The dye is not stable in water alone.[5]
Staining Buffer TBE (89 mM Tris, 89 mM Boric Acid, 1 mM EDTA).[2]The pH must be verified to be between 7.5 and 8.0 at the staining temperature for optimal results.[2][5]
Staining Time 10–40 minutes for polyacrylamide gels.[1][3] 20–40 minutes for agarose gels.[1][3]Agitate gently at room temperature and protect from light.
Staining Container Polypropylene plastic.[5]Do not use glass , as the dye will adsorb to the surface, reducing the effective concentration and potentially causing artifacts.[1][5]
Excitation Wavelengths Primary: 497 nm (Visible). Secondary: ~254 nm (UV).[1][2][3]A 254 nm epi-illumination source often provides greater sensitivity than a 300 nm transilluminator.[1][2]
Emission Wavelength ~520 nm (Green).[1][2][3]
Imaging Filter SYBR® Green photographic filter (e.g., Kodak Wratten #15) or equivalent that blocks light below 500 nm.[5]Do not use orange/red filters designed for ethidium bromide , as they will block the SYBR® Green II signal.[1][5]

Table 2: Troubleshooting Checklist

Potential CauseCorrective Action
Staining solution pH is incorrect Prepare fresh staining solution in TBE and verify the pH is between 7.5-8.0. Tris-based buffers are temperature-sensitive; a solution at pH 8.0 at room temp will rise to ~8.5 at 4°C.[5]
Staining solution is old or contaminated Prepare a fresh 1:10,000 dilution of the dye stock in new, unused electrophoresis buffer.[5]
Dye concentration is too high Ensure the correct dilution (1:10,000 for most gels) is used. Empirically testing lower concentrations may be necessary for your specific application.
Staining container is made of glass Discard any staining solution that has contacted glass. Use only polypropylene containers.[5]
Imaging system is not optimized Confirm you are using a SYBR® Green filter. Reduce the image acquisition/exposure time to see if the background lowers while the signal from bands remains strong.
Gel was handled improperly Handle the gel gently by the edges to avoid pressing or squeezing, which can cause splotchy background.[7] Ensure enough solution is used to completely immerse the gel.[7]

Experimental Protocols

Protocol 1: Optimal Post-Electrophoresis Staining

This protocol is designed to achieve high sensitivity with minimal background.

  • Prepare Staining Solution:

    • In a polypropylene container, prepare a sufficient volume of 1X TBE buffer to fully submerge your gel.

    • Important: Check that the pH of the TBE buffer is between 7.5 and 8.0. Adjust if necessary.

    • Allow the SYBR® Green II stock solution (10,000X in DMSO) to warm completely to room temperature and vortex briefly.

    • Add the SYBR® Green II stock solution to the TBE buffer at a final dilution of 1:10,000 . Mix thoroughly.

  • Stain the Gel:

    • After electrophoresis, carefully place the gel into the staining solution.

    • Protect the container from light by covering it with aluminum foil or placing it in a dark drawer.

    • Agitate the gel gently on an orbital shaker for 20–40 minutes at room temperature.

  • Image the Gel:

    • Carefully remove the gel from the staining solution. A brief rinse with deionized water is not necessary but can be performed to remove excess surface dye.

    • Place the gel on a UV or blue-light transilluminator. For highest sensitivity, use 254 nm epi-illumination.[2]

    • Image the gel using a camera equipped with a SYBR® Green photographic filter.

Protocol 2: Optional Washing Step for Persistent High Background

If you have followed Protocol 1 and confirmed all parameters in the troubleshooting checklist but still observe high background, a gentle washing step can be attempted. This is not a standard destaining procedure but can help remove excess, non-intercalated dye.

  • Perform Optimal Staining: Follow steps 1 and 2 from Protocol 1.

  • Wash the Gel:

    • Pour off the staining solution.

    • Add a sufficient volume of fresh 1X TBE buffer (or even 0.5X TBE) to cover the gel.

    • Let the gel soak for 5–15 minutes at room temperature with gentle agitation. Monitor the gel periodically, as excessive washing can lead to signal loss from faint bands.

  • Image the Gel: Proceed with Step 3 from Protocol 1.

References

Technical Support Center: Optimizing Image Capture for SYBR Green II Stained Gels

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize image capture settings for SYBR Green II stained nucleic acid gels.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for SYBR Green II?

SYBR Green II has a primary excitation maximum at 497 nm (blue-green light) and a secondary peak in the UV range at approximately 254 nm . Its fluorescence emission is centered at 520 nm (green).[1][2][3] This makes it compatible with a wide range of imaging systems, from UV transilluminators to laser-based scanners.

Q2: Which illumination source should I use for my SYBR Green II stained gel?

For the highest sensitivity, 254 nm epi-illumination is recommended.[1][2] However, standard 300 nm UV transillumination is also effective and commonly used.[1][2] Blue-light transilluminators can also be used, leveraging the 497 nm excitation peak.

Q3: Is a special filter required for imaging SYBR Green II gels?

Yes, using the correct emission filter is critical. A SYBR Green gel stain photographic filter (a long-pass filter that blocks light below 500 nm) is recommended for optimal sensitivity.[2] Crucially, you should not use the orange-red filters designed for ethidium bromide , as these will block the green fluorescence of SYBR Green II and result in poor or no signal.[4]

Q4: Can I pre-cast my agarose gel with SYBR Green II?

While post-staining is recommended for achieving the highest sensitivity, you can pre-cast gels with SYBR Green II.[5][6][7] Be aware that pre-casting may slightly increase background fluorescence and can affect the migration of nucleic acid fragments.[8] If precise sizing is critical, post-staining is the preferred method.

Data Presentation: Key Parameters

The following tables summarize the key quantitative data for working with SYBR Green II.

Table 1: Spectral Properties

ParameterWavelength/Value
Primary Excitation Maximum497 nm[1][2][3]
Secondary Excitation Maximum~254 nm[1][2][3]
Emission Maximum520 nm[1][2][3]

Table 2: Recommended Staining Concentrations

Gel TypeStaining MethodRecommended Dilution
Non-denaturing Agarose/PolyacrylamidePost-staining1:10,000 in TBE buffer[2][5]
Denaturing Agarose/FormaldehydePost-staining1:5,000 in TBE buffer[2][5]
All TypesPre-casting1:10,000 in molten agarose[5]

Table 3: Detection Sensitivity Limits

Illumination SourceDetection Limit (per band)
254 nm Epi-illuminationAs low as 100 pg of RNA/ssDNA[2]
300 nm TransilluminationApproximately 500 pg of RNA[2]
254 nm Epi-illumination (Denaturing Gel)Approximately 1 ng of RNA[1]
300 nm Transillumination (Denaturing Gel)Approximately 4 ng of RNA[1]

Experimental Protocols

Post-Electrophoresis Staining Protocol (Maximum Sensitivity)

This method is recommended for achieving the lowest detection limits.

  • Perform Electrophoresis: Run your agarose or polyacrylamide gel according to your standard protocol.

  • Prepare Staining Solution:

    • Dilute the SYBR Green II stock concentrate to its final working concentration in a suitable buffer (e.g., TBE, TAE). For non-denaturing gels, use a 1:10,000 dilution.[2][5] For denaturing formaldehyde gels, a 1:5,000 dilution may yield better results.[2][5]

    • Ensure the pH of the staining solution is between 7.5 and 8.0 for optimal performance.[2]

    • Use a plastic container for staining, as the dye may adsorb to glass surfaces.[7]

  • Stain the Gel:

    • Place the gel in the container with the staining solution, ensuring the gel is fully submerged.

    • Protect the container from light by covering it with aluminum foil or placing it in the dark.

    • Agitate the gel gently on a shaker for 20-40 minutes at room temperature.[1][9] Staining time may vary based on gel thickness and percentage.

  • Imaging:

    • No destaining is required.[1][9]

    • Carefully move the gel to the transilluminator of your imaging system.

    • Proceed with image capture.

Pre-casting Staining Protocol (Convenience)

This method is faster but may result in slightly lower sensitivity.

  • Prepare Agarose Solution: Prepare your molten agarose solution as you normally would.

  • Cool the Agarose: Let the molten agarose cool to approximately 60-70°C. This is critical to prevent heat damage to the dye.

  • Add SYBR Green II: Add the SYBR Green II stock solution to the molten agarose at a 1:10,000 dilution and swirl gently to mix.[5]

  • Cast the Gel: Pour the gel and allow it to solidify completely.

  • Run Electrophoresis: Load your samples and run the gel using your standard protocol. Keep the gel and running buffer protected from light as much as possible.

  • Image the Gel: After electrophoresis, the gel can be imaged directly without any further staining steps.

Troubleshooting Guides

Issue 1: Weak or No Signal

Possible Causes & Solutions

  • Incorrect Filter: You are using an ethidium bromide filter (orange/red).

    • Solution: Use a filter specifically designed for SYBR Green/Gold, which is typically a yellow or green long-pass filter that allows light around 520 nm to pass through.

  • Incorrect Wavelengths: The excitation source or emission filter settings on your imager are incorrect.

    • Solution: Set the excitation source to UV (300 nm) or blue light (~497 nm). Ensure the emission filter is set for green fluorescence (~520 nm).

  • Low Nucleic Acid Concentration: The amount of RNA/ssDNA in your bands is below the detection limit.

    • Solution: Increase the amount of sample loaded onto the gel. If sensitivity is critical, use the post-staining protocol with 254 nm epi-illumination.

  • Stain Degradation: The SYBR Green II working solution is old or has been exposed to light.

    • Solution: Prepare fresh staining solution. Always store stock and working solutions protected from light.

  • Incorrect pH: The pH of the staining buffer is outside the optimal range of 7.5-8.0.[2]

    • Solution: Check and adjust the pH of your TBE or TAE buffer used for making the staining solution.

Issue 2: High Background Fluorescence

Possible Causes & Solutions

  • Excess Dye (Pre-casting): The concentration of SYBR Green II in a pre-cast gel is too high.

    • Solution: Ensure the dye is diluted to the correct 1:10,000 ratio.

  • Contaminated Equipment: The gel tray, electrophoresis tank, or imager surface is contaminated with fluorescent dyes.

    • Solution: Thoroughly clean all equipment with deionized water. Clean the surface of the transilluminator after each use.[8]

  • Over-staining: Although no destaining is required, excessively long staining times can sometimes contribute to background.

    • Solution: Reduce the staining time to the recommended 20-40 minutes.

Issue 3: Saturated Bands in the Image

Possible Causes & Solutions

  • Exposure Time is Too Long: The CCD camera sensor is oversaturated, leading to a loss of quantitative data for bright bands.

    • Solution: Reduce the exposure (integration) time. Most modern imaging software has an indicator for saturated pixels (often shown in red). Adjust the exposure so that the brightest band of interest is just below the saturation point.

  • Gain Setting is Too High: The gain, which amplifies the signal, is set too high, causing saturation even with short exposure times.

    • Solution: Lower the gain setting and increase the exposure time if necessary. It is generally better to use a longer exposure time with a lower gain to reduce noise.

  • Too Much Sample Loaded: The amount of nucleic acid in the band is too high, making it impossible to capture without saturating the signal.

    • Solution: Reduce the amount of sample loaded on the gel or perform a serial dilution of the sample to bring it within the dynamic range of the imager.

Issue 4: Photobleaching (Signal Fades During Focusing/Capture)

Possible Causes & Solutions

  • Prolonged UV Exposure: SYBR Green II is susceptible to photobleaching, and leaving the UV transilluminator on for extended periods will cause the signal to fade.

    • Solution: Minimize the gel's exposure to the UV light. Focus on your gel quickly. Use a "low intensity" setting for focusing if your imager has one, and only switch to "high intensity" for the final image capture. Do not leave the gel on the transilluminator with the light on.

Visualized Workflows and Logic

experimental_workflow cluster_prep Preparation cluster_stain Staining (Post-Electrophoresis) cluster_image Imaging gel_prep Prepare & Run Agarose/Polyacrylamide Gel prep_stain Prepare 1:10,000 SYBR Green II Staining Solution (pH 7.5-8.0) gel_prep->prep_stain stain_gel Incubate Gel in Staining Solution (20-40 min, protect from light) prep_stain->stain_gel place_gel Place Gel on UV Transilluminator stain_gel->place_gel setup_imager Set Imager: - Excitation: 254nm or 300nm - Emission Filter: SYBR Green (~520nm) place_gel->setup_imager capture Adjust Exposure/Gain to Avoid Saturation & Capture Image setup_imager->capture

Caption: Post-electrophoresis staining and imaging workflow for SYBR Green II gels.

troubleshooting_logic cluster_weak Weak or No Signal cluster_saturated Saturated Bands start Image Quality Issue? check_filter Using Correct SYBR Green Filter? start->check_filter Weak Signal check_exposure Exposure Time Too Long? start->check_exposure Saturated Bands check_wavelengths Correct Excitation/ Emission Wavelengths? check_filter->check_wavelengths Yes fix_filter Solution: Use SYBR Filter check_filter->fix_filter No check_stain Stain Solution Fresh & Protected? check_wavelengths->check_stain Yes fix_wavelengths Solution: Set to ~254/300nm Ex and ~520nm Em check_wavelengths->fix_wavelengths No fix_stain Solution: Prepare Fresh Stain check_stain->fix_stain No check_gain Gain Too High? check_exposure->check_gain No fix_exposure Solution: Reduce Exposure Time check_exposure->fix_exposure Yes fix_gain Solution: Lower Gain check_gain->fix_gain Yes

Caption: Troubleshooting logic for common SYBR Green II imaging issues.

References

Validation & Comparative

SYBR Green I vs. SYBR Green II: A Comparative Guide to Nucleic Acid Staining

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate fluorescent dye for nucleic acid visualization is a critical step in ensuring experimental accuracy and sensitivity. This guide provides a comprehensive comparison of two widely used cyanine dyes, SYBR Green I and SYBR Green II, offering a detailed analysis of their performance, supported by experimental data and protocols.

SYBR Green I has established itself as a gold standard for the detection of double-stranded DNA (dsDNA), particularly in applications like quantitative real-time PCR (qPCR) and gel electrophoresis.[][2] In contrast, SYBR Green II is specifically designed for the sensitive detection of single-stranded nucleic acids, primarily RNA and single-stranded DNA (ssDNA).[][3] This fundamental difference in binding preference dictates their optimal applications in the laboratory.

Performance at a Glance: SYBR Green I vs. SYBR Green II

The following table summarizes the key performance characteristics of SYBR Green I and SYBR Green II based on available data. It is important to note that these values are compiled from multiple sources and may vary depending on the specific experimental conditions.

FeatureSYBR Green ISYBR Green II
Primary Target Double-stranded DNA (dsDNA)[][3]RNA and single-stranded DNA (ssDNA)[][3]
Excitation Maxima (Bound) ~497 nm~497 nm[4]
Emission Maximum (Bound) ~520 nm[5]~520 nm[4]
Fluorescence Quantum Yield ~0.8 (bound to dsDNA)[6][7]~0.54 (bound to RNA), ~0.36 (bound to dsDNA)[4]
Detection Limit (in gels) As low as 20 pg of dsDNA per band[][5]As low as 100 pg of RNA or ssDNA per band[4]
Primary Applications Quantitative PCR (qPCR), dsDNA gel electrophoresis[]RNA gel electrophoresis, Northern blotting, ssDNA analysis[8]

Deciphering the Difference: Binding Mechanisms and Specificity

The core distinction between these two dyes lies in their affinity for different nucleic acid structures. SYBR Green I exhibits a strong preference for dsDNA, intercalating into the DNA helix and binding to the minor groove.[3][9] This interaction leads to a dramatic increase in its fluorescence quantum yield, making it an exceptionally sensitive stain for dsDNA.[6][7] While it can bind to ssDNA and RNA, the fluorescence enhancement is significantly lower.

Conversely, SYBR Green II has been optimized for staining single-stranded nucleic acids.[] It demonstrates a higher quantum yield when bound to RNA compared to dsDNA, a rather unique property among nucleic acid stains.[4] The binding efficiency of SYBR Green II to single-stranded nucleic acids is reported to be approximately twice that of its binding to dsDNA.[] This makes it the superior choice for applications requiring the visualization and quantification of RNA or ssDNA.

Experimental Protocols: Staining Nucleic Acids in Gels

The following are generalized protocols for post-electrophoresis staining of nucleic acids in agarose and polyacrylamide gels using SYBR Green I and SYBR Green II.

SYBR Green I Staining Protocol
  • Electrophoresis: Perform agarose or polyacrylamide gel electrophoresis under standard conditions.

  • Prepare Staining Solution: Dilute the 10,000X SYBR Green I stock solution 1:10,000 in a suitable buffer (e.g., TBE or TAE, pH 7.5-8.0). Prepare enough solution to fully submerge the gel.

  • Staining: Place the gel in a plastic container with the staining solution and gently agitate at room temperature for 10-40 minutes, protected from light. The optimal time will depend on the gel thickness and percentage.

  • Visualization: No destaining is required. Visualize the stained nucleic acids using a standard UV transilluminator (300 nm) or a blue-light transilluminator. For higher sensitivity, 254 nm epi-illumination can be used.[5]

SYBR Green II Staining Protocol
  • Electrophoresis: Run RNA or ssDNA samples on a denaturing or non-denaturing agarose or polyacrylamide gel.

  • Prepare Staining Solution: Dilute the 10,000X SYBR Green II stock solution 1:10,000 in a buffer such as TBE (pH 7.5-8.0). For denaturing agarose-formaldehyde gels, a 1:5,000 dilution is recommended.[10][11]

  • Staining: Immerse the gel in the staining solution in a plastic container and incubate with gentle agitation for 10-40 minutes at room temperature, protected from light.[10][11] There is no need to wash out denaturing agents like formaldehyde or urea before staining.[3][11]

  • Visualization: Destaining is not necessary.[10] Illuminate the gel with a UV transilluminator (300 nm for standard sensitivity, 254 nm for higher sensitivity) to visualize the stained RNA or ssDNA bands.[10][11]

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the key steps in nucleic acid staining and a logical comparison of the two dyes.

experimental_workflow General Workflow for Nucleic Acid Gel Staining cluster_prep Preparation cluster_run Execution cluster_stain Staining cluster_viz Visualization gel_prep Prepare Agarose or Polyacrylamide Gel sample_prep Prepare and Load Nucleic Acid Samples electrophoresis Perform Gel Electrophoresis sample_prep->electrophoresis staining Incubate Gel in Staining Solution electrophoresis->staining visualization Visualize Bands under UV or Blue Light staining->visualization documentation Image Documentation visualization->documentation

A generalized workflow for nucleic acid gel staining.

logical_comparison SYBR Green I vs. SYBR Green II: A Logical Comparison cluster_sgi SYBR Green I cluster_sgii SYBR Green II start Start: Choose a Nucleic Acid Stain sgi_target Primary Target: dsDNA start->sgi_target dsDNA Analysis sgii_target Primary Target: RNA, ssDNA start->sgii_target RNA/ssDNA Analysis sgi_app Applications: qPCR, dsDNA Gels sgi_target->sgi_app sgi_adv Advantage: High sensitivity for dsDNA sgi_app->sgi_adv sgii_app Applications: RNA Gels, Northern Blots sgii_target->sgii_app sgii_adv Advantage: Optimized for single-stranded nucleic acids sgii_app->sgii_adv

Logical comparison of SYBR Green I and SYBR Green II.

Conclusion

References

A Comparative Guide: SYBR Green II vs. Ethidium Bromide for RNA Detection

Author: BenchChem Technical Support Team. Date: December 2025

For decades, ethidium bromide (EtBr) has been the conventional choice for nucleic acid visualization in gel electrophoresis. However, the advent of newer, more sensitive fluorescent dyes has provided researchers with superior alternatives, particularly for the nuanced task of RNA detection. This guide provides an objective comparison between SYBR Green II and ethidium bromide, focusing on performance metrics, experimental protocols, and safety considerations to inform your selection process.

Data Presentation: Performance Metrics at a Glance

SYBR Green II consistently demonstrates superior sensitivity and a higher quantum yield when bound to RNA compared to ethidium bromide. This translates to the ability to detect smaller quantities of RNA with a stronger signal and lower background fluorescence.

FeatureSYBR Green IIEthidium Bromide (EtBr)
Detection Limit (Non-Denaturing Gels) As low as 100 pg per band (254 nm epi-illumination)[1][2]~1.5 ng per band (single-stranded nucleic acid)[3][1]
Detection Limit (Denaturing Gels) ~1 ng per band (254 nm epi-illumination)[3][1]Less sensitive; requires ~10 times more RNA than for dsDNA[4][5]
Fluorescence Quantum Yield (RNA-bound) ~0.54[6]~0.07[3]
Primary Excitation Wavelength 497 nm (also 254 nm)300 nm and 520 nm[4]
Emission Wavelength 520 nm (Green)590 nm (Orange/Red)[4][5]
Destaining Required No[3]Recommended to reduce background[4][7]
Safety Profile Considered safer than EtBr, but requires caution[8]Potent mutagen; must be handled with extreme caution[4][5]

Mechanism of Action

SYBR Green II and ethidium bromide differ fundamentally in their interaction with nucleic acids. Ethidium bromide is a classic intercalating agent, inserting itself between the base pairs of a double helix[5][9]. While it binds double-stranded DNA effectively, its interaction with the predominantly single-stranded and complex secondary structures of RNA is less efficient, leading to lower fluorescence[5][10].

SYBR Green II, in contrast, is not selective for RNA but exhibits a significantly higher fluorescence quantum yield when bound to RNA compared to double-stranded DNA[6][11][8]. Its fluorescence is not quenched by common denaturants like formaldehyde or urea, which is a major advantage when working with denaturing RNA gels[3][1][12]. This results in a much stronger signal and greater sensitivity for RNA detection without the need for extensive washing steps that are often required for EtBr-stained denaturing gels[3].

Experimental Workflows

The following diagram illustrates a typical workflow for comparing the performance of SYBR Green II and Ethidium Bromide for RNA gel staining.

G cluster_prep Phase 1: Preparation cluster_stain Phase 2: Staining cluster_sybr SYBR Green II Path cluster_etbr Ethidium Bromide Path cluster_analysis Phase 3: Analysis prep RNA Sample Preparation (e.g., total RNA extraction) load Mix Samples with Loading Buffer prep->load gel Load Samples onto Identical Agarose or Polyacrylamide Gels load->gel run Perform Electrophoresis gel->run stain_sybr Stain gel in 1:5000 - 1:10,000 SYBR Green II solution (10-40 min) run->stain_sybr stain_etbr Stain gel in 0.5 µg/mL EtBr solution (15-30 min) run->stain_etbr image_sybr Image SYBR Gel (λem ~520 nm) stain_sybr->image_sybr destain_etbr Destain in dH₂O (15-30 min) stain_etbr->destain_etbr image_etbr Image EtBr Gel (λem ~590 nm) destain_etbr->image_etbr compare Compare Sensitivity, Signal Intensity, & Background image_sybr->compare image_etbr->compare

References

A Comparative Guide to SYBR Green II and Other Fluorescent Nucleic Acid Stains

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the sensitive and accurate detection of nucleic acids is paramount. This guide provides an objective comparison of the performance of SYBR Green II with other commonly used fluorescent dyes, supported by experimental data. We delve into the sensitivity, applications, and protocols of these essential laboratory tools to inform your selection process.

Quantitative Performance at a Glance

The choice of a fluorescent dye significantly impacts the sensitivity of nucleic acid detection. The following table summarizes the key performance metrics of SYBR Green II and its alternatives.

Fluorescent DyePrimary TargetDetection Limit (in Gel)Quantum Yield (Bound to Target)
SYBR Green II RNA, ssDNA100 pg/band (254 nm epi-illumination)[1]~0.54 (RNA)[2]
SYBR Green IdsDNA20 pg/band~0.8 (dsDNA)
SYBR GolddsDNA, ssDNA, RNA25 pg/band (dsDNA), 1 ng/band (RNA)~0.6 (dsDNA/RNA)
RiboGreenRNA (in solution)1 ng/mL~0.65 (RNA)
OliGreenssDNA (in solution)100 pg/mLNot specified
Ethidium BromidedsDNA, RNA1.5 ng/band (ssDNA/RNA)[1]~0.15 (dsDNA), ~0.07 (RNA)[1]

Understanding the Mechanism of Fluorescence

The fluorescence of these dyes is dependent on their interaction with nucleic acids. Upon binding, the dye molecule undergoes a conformational change that leads to a dramatic increase in its quantum yield, resulting in a bright fluorescent signal.

Fluorescence Mechanism of Nucleic Acid Dyes cluster_0 Unbound State cluster_1 Binding to Nucleic Acid cluster_2 Bound State Unbound Dye Dye in Solution (Low Fluorescence) Nucleic Acid dsDNA, ssDNA, or RNA Unbound Dye->Nucleic Acid Binding Bound Dye Dye-Nucleic Acid Complex (High Fluorescence) Nucleic Acid->Bound Dye Conformational Change

Caption: General mechanism of fluorescence enhancement for nucleic acid dyes.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are protocols for key applications of the compared dyes.

SYBR Green II Staining for RNA in Gels

This protocol is optimized for the sensitive detection of RNA in agarose or polyacrylamide gels.[1]

Materials:

  • SYBR Green II RNA Gel Stain (10,000X concentrate in DMSO)

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5-8.0)

  • Staining container

  • UV transilluminator (254 nm for highest sensitivity or 300 nm)

Procedure:

  • Prepare Staining Solution: Dilute the SYBR Green II stock solution 1:5,000 to 1:10,000 in TE buffer. For denaturing agarose/formaldehyde gels, a 1:5000 dilution is recommended.[3] The staining solution is sensitive to pH, so ensure the buffer is between pH 7.5 and 8.0.

  • Stain the Gel: After electrophoresis, place the gel in the staining solution. The volume should be sufficient to fully submerge the gel. Incubate for 10-40 minutes at room temperature with gentle agitation, protected from light.[4] No destaining is required.

  • Visualize: Illuminate the gel using a UV transilluminator. For maximum sensitivity, 254 nm epi-illumination is recommended, which can detect as little as 100 pg of RNA per band.[1] With a standard 300 nm transilluminator, the detection limit is around 500 pg per band.[1]

Workflow for RNA Gel Staining with SYBR Green II Start Start Electrophoresis Run RNA on Agarose Gel Start->Electrophoresis Prepare_Stain Prepare SYBR Green II Staining Solution (1:5,000 - 1:10,000 dilution) Electrophoresis->Prepare_Stain Stain_Gel Incubate Gel in Staining Solution (10-40 min, RT, dark) Prepare_Stain->Stain_Gel Visualize Visualize on UV Transilluminator (254 nm or 300 nm) Stain_Gel->Visualize End End Visualize->End

Caption: Experimental workflow for RNA detection in gels.
RiboGreen RNA Quantification in Solution

RiboGreen is a highly sensitive reagent for quantifying RNA in solution.[3][5]

Materials:

  • Quant-iT RiboGreen RNA Assay Kit (containing RiboGreen reagent, buffer, and RNA standard)

  • Fluorometer or fluorescence microplate reader

  • Nuclease-free labware

Procedure:

  • Prepare Reagent: Allow the RiboGreen reagent to equilibrate to room temperature. Prepare the working solution by diluting the concentrated reagent in the provided buffer. A 1:200 dilution is used for the high-range assay (20 ng/mL to 1 µg/mL RNA), and a 1:2000 dilution for the low-range assay (1 ng/mL to 50 ng/mL RNA).[6]

  • Prepare Standards and Samples: Prepare a dilution series of the provided RNA standard. Dilute your unknown RNA samples to fall within the range of the standard curve.

  • Assay: Add the RiboGreen working solution to the standards and samples. Incubate for 2-5 minutes at room temperature, protected from light.

  • Measure Fluorescence: Measure the fluorescence using a fluorometer with excitation and emission wavelengths of approximately 500 nm and 525 nm, respectively.[3]

  • Calculate Concentration: Determine the concentration of the unknown samples by comparing their fluorescence to the standard curve.

OliGreen ssDNA Quantification in Solution

OliGreen is designed for the sensitive quantification of single-stranded DNA and oligonucleotides.[7][8]

Materials:

  • Quant-iT OliGreen ssDNA Assay Kit (containing OliGreen reagent, buffer, and ssDNA standard)

  • Fluorometer or fluorescence microplate reader

  • Nuclease-free labware

Procedure:

  • Prepare Reagent: Equilibrate the OliGreen reagent to room temperature. Prepare the working solution by diluting the concentrated reagent 1:200 in the provided TE buffer.[8]

  • Prepare Standards and Samples: Create a standard curve using the provided oligonucleotide standard. Dilute your unknown ssDNA samples to be within the linear range of the assay (100 pg/mL to 1 µg/mL).[8]

  • Assay: Mix the OliGreen working solution with your standards and samples. Incubate for 2-5 minutes at room temperature, protected from light.

  • Measure Fluorescence: Measure the fluorescence with excitation and emission maxima of approximately 480 nm and 520 nm, respectively.[8]

  • Calculate Concentration: Determine the concentration of your ssDNA samples from the standard curve.

Ethidium Bromide Staining for Nucleic Acids in Gels

Ethidium bromide is a traditional, cost-effective intercalating agent for DNA and RNA visualization.

Materials:

  • Ethidium bromide stock solution (10 mg/mL)

  • Staining buffer (e.g., TBE or TAE)

  • Destaining solution (deionized water)

  • UV transilluminator (300 nm)

Procedure:

  • Staining: After electrophoresis, immerse the gel in a staining solution containing 0.5 µg/mL ethidium bromide for 15-30 minutes.[9]

  • Destaining (Optional but Recommended): To reduce background fluorescence and increase sensitivity, destain the gel in deionized water for 15-60 minutes.[10]

  • Visualization: Visualize the nucleic acid bands using a 300 nm UV transilluminator. The detection limit for dsDNA is approximately 1-5 ng/band.[9] For RNA and ssDNA, the sensitivity is about 10-fold lower.[10]

Concluding Remarks

SYBR Green II stands out as a highly sensitive dye for the detection of RNA and single-stranded DNA in electrophoretic gels, offering a significant improvement over the traditional ethidium bromide. For quantitative solution-based assays, dedicated reagents like RiboGreen and OliGreen provide exceptional sensitivity for RNA and ssDNA, respectively. The choice of the optimal fluorescent dye will depend on the specific application, the type of nucleic acid being analyzed, and the required level of sensitivity. This guide provides the necessary data and protocols to make an informed decision for your research needs.

References

A Comparative Guide to SYBR Green II for Quantitative RNA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate quantification of RNA is a critical step in a multitude of applications, from gene expression analysis to the development of RNA-based therapeutics. SYBR Green II has emerged as a widely used fluorescent dye for this purpose. This guide provides an objective comparison of SYBR Green II's performance against other common alternatives, supported by experimental data, to assist in selecting the optimal reagent for your specific research needs.

Mechanism of Action: How Fluorescent RNA Dyes Work

Fluorescent dyes for nucleic acid quantification operate on a simple yet elegant principle: they exhibit low intrinsic fluorescence in solution but become highly fluorescent upon binding to RNA or DNA. This fluorescence enhancement is directly proportional to the amount of nucleic acid present, allowing for sensitive quantification. SYBR Green II is a cyanine dye that, while not exclusively selective for RNA, shows a significantly higher quantum yield when bound to RNA compared to double-stranded DNA.[1][2] The binding mechanism is believed to involve intercalation between base pairs and binding within the grooves of the nucleic acid structure.

dot

General Mechanism of Fluorescent Dye-Based RNA Quantification Dye Free Dye in Solution (Low Fluorescence) Complex Dye-RNA Complex (High Fluorescence) Dye->Complex Binding to RNA RNA RNA Target RNA->Complex Reader Fluorometer / Microplate Reader Complex->Reader Excitation Signal Fluorescent Signal Reader->Signal Emission Quant RNA Quantification Signal->Quant Proportional to Concentration

Caption: Workflow of dye-based RNA quantification.

Performance Comparison of RNA Quantification Dyes

The choice of a fluorescent dye depends on several factors, including sensitivity, specificity, dynamic range, and compatibility with existing instrumentation. SYBR Green II offers a sensitive method for staining RNA in gels, but for solution-based quantification, other dyes like RiboGreen are often considered the gold standard.

Quantitative Data Summary

The following table summarizes the key performance characteristics of SYBR Green II and its common alternatives.

Dye Primary Target(s) Limit of Detection (LOD) Dynamic Range Excitation/Emission (nm) Key Advantages Key Disadvantages
SYBR Green II RNA, ssDNA[]Gel: ~100 pg/band[4][5]Not specified for solution~497 / 520[2][4]High quantum yield with RNA[1][2], no destaining needed.[6]Not selective for RNA[1], less data on solution-based assays.
RiboGreen RNASolution: 100 pg/mL1 ng/mL to 1 µg/mL[7][8][9]~500 / 525[8][10]High sensitivity and specificity for RNA, wide dynamic range.[7]Also binds DNA; requires DNase treatment for pure RNA quantification.
PicoGreen dsDNA, dsRNASolution: ~25 pg/mL (for dsDNA)[11][12]~1 ng/mL to 1 µg/mL (for dsDNA)[13]~480 / 520[13]Extremely sensitive for dsDNA, can be used for dsRNA.[14]Primarily a DNA stain, less characterized for general RNA.
SYBR Gold dsDNA, ssDNA, RNA[]Gel: ~25 pg of dsDNA, ~1 ng of RNA[15]Not specified for solution~495 / 537[15][16]The most sensitive stain for gels, detects all nucleic acids.[][16]Not specific for RNA.
EvaGreen dsDNANot specified for RNANot specified for RNA~500 / 530Less PCR inhibition than SYBR Green I, stable.[17]Primarily designed and validated for qPCR and HRM, not direct RNA quantification.
GelRed / GelGreen dsDNA, ssDNA, RNA[18]More sensitive than Ethidium Bromide[18][19]Not specified for solutionGelRed: ~526 / ~605 GelGreen: ~502 / ~530Safer alternatives to EtBr, stable.[18]Lower signal with ssDNA and RNA compared to dsDNA.[20]

Experimental Protocols

Accurate quantification is contingent on a well-designed experimental protocol. Below are detailed methodologies for quantifying RNA using SYBR Green II (adapted for solution format) and the widely used RiboGreen assay in a microplate reader.

Workflow for Microplate-Based RNA Quantification

The general workflow involves preparing a standard curve from a known RNA concentration, preparing and diluting unknown samples, adding the fluorescent dye, incubating, and measuring the fluorescence.

dot

Experimental Workflow for RNA Quantification Assay A Prepare TE Buffer (10 mM Tris, 1 mM EDTA, pH 7.5) B Prepare RNA Standards (Serial Dilution) A->B C Prepare Unknown Samples (Dilute in TE Buffer) A->C D Prepare Dye Working Solution (Dilute concentrated stock in TE Buffer) A->D E Pipette Standards & Samples into 96-well Black Plate B->E C->E F Add Dye Working Solution to all wells D->F E->F G Incubate at Room Temperature (Protect from light) F->G H Measure Fluorescence (Excitation/Emission at appropriate λ) G->H I Generate Standard Curve & Calculate Unknown Concentrations H->I

Caption: Standard procedure for quantifying RNA.

Protocol 1: RNA Quantification with SYBR Green II

This protocol is adapted from gel staining procedures for a solution-based microplate assay.

  • Reagent Preparation:

    • TE Buffer: Prepare 1X TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5–8.0). Ensure it is RNase-free.

    • RNA Standard: Prepare a 2 µg/mL stock solution of a suitable RNA standard (e.g., ribosomal RNA) in TE buffer. Create a serial dilution to generate standards ranging from approximately 10 ng/mL to 1000 ng/mL.

    • SYBR Green II Working Solution: Dilute the concentrated SYBR Green II stock solution (typically 10,000X) 1:5000 in TE buffer.[4] Protect this solution from light.

  • Assay Procedure:

    • Pipette 100 µL of each RNA standard and unknown sample into individual wells of a black 96-well microplate. Include a "no RNA" blank containing 100 µL of TE buffer.

    • Add 100 µL of the SYBR Green II working solution to each well.

    • Mix gently and incubate for 5-10 minutes at room temperature, protected from light.

    • Measure fluorescence using a microplate reader with excitation set to ~497 nm and emission to ~520 nm.

Protocol 2: RNA Quantification with RiboGreen (High-Range Assay)

This protocol is based on the manufacturer's instructions for the Quant-iT™ RiboGreen™ RNA Assay Kit.

  • Reagent Preparation:

    • TE Buffer: Use the 20X TE buffer provided with the kit to prepare a 1X RNase-free solution.

    • RNA Standard: Dilute the provided 100 µg/mL RNA standard to 2 µg/mL in TE buffer. Use this stock to prepare a serial dilution for a high-range standard curve (e.g., 20 ng/mL to 1 µg/mL).[7]

    • RiboGreen Working Solution: On the day of use, dilute the concentrated RiboGreen reagent 1:200 in TE buffer for the high-range assay.[7][10] Protect the solution from light.

  • Assay Procedure:

    • Add 100 µL of each RNA standard and unknown sample to wells of a black 96-well microplate. Include a blank with 100 µL of TE buffer.

    • Add 100 µL of the RiboGreen working solution to all wells.

    • Mix and incubate for 2-5 minutes at room temperature, protected from light.[8]

    • Measure fluorescence with excitation at ~480-500 nm and emission at ~520-530 nm.[8][10]

Decision Guide: Selecting the Right Dye

Choosing the appropriate dye is crucial for obtaining accurate and reliable RNA quantification data. The decision depends on the specific requirements of your experiment, such as the need for high sensitivity, the type of nucleic acid being quantified, and budget constraints.

dot

Decision Matrix for RNA Quantification Dye Selection Start What is your primary application? QuantRNA Quantitative RNA in Solution Start->QuantRNA GelStain Gel Staining (RNA/DNA) Start->GelStain qPCR qPCR / HRM Start->qPCR Specificity Is RNA specificity paramount? QuantRNA->Specificity Sensitivity Is highest sensitivity critical? GelStain->Sensitivity EvaGreen Use EvaGreen (Optimized for qPCR, low inhibition) qPCR->EvaGreen Safety Is safety/low toxicity a priority? Sensitivity->Safety No SYBR_Gold Use SYBR Gold (Highest sensitivity for gels) Sensitivity->SYBR_Gold Yes RiboGreen Use RiboGreen (High sensitivity, RNA-focused) Specificity->RiboGreen Yes SYBR_G2 Use SYBR Green II (Good sensitivity, also for ssDNA) Specificity->SYBR_G2 No (ssDNA/RNA needed) Safety->SYBR_G2 No GelRed Use GelRed / GelGreen (Safer alternative to EtBr) Safety->GelRed Yes

Caption: Guide for selecting an appropriate dye.

Conclusion

SYBR Green II is a highly sensitive stain, particularly effective for visualizing RNA and ssDNA in electrophoretic gels.[] Its high quantum yield upon binding to RNA makes it a valuable tool.[1][2] However, for quantitative analysis in solution, especially when high specificity for RNA is required, RiboGreen is often the superior choice due to its extensive validation, broad dynamic range, and exceptional sensitivity.[7] Alternatives like SYBR Gold offer the highest sensitivity for gel-based applications, while newer dyes like GelRed and GelGreen provide safer, though potentially less sensitive, options for RNA visualization.[16][20] The optimal dye ultimately depends on a careful consideration of the specific experimental context, including sample type, required sensitivity, and available instrumentation.

References

SYBR Green II Outshines Traditional Stains for RNA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in RNA analysis, the choice of staining agent is critical for achieving sensitive, accurate, and efficient results. While traditional stains like ethidium bromide (EtBr) have been a laboratory staple for decades, newer fluorescent dyes such as SYBR Green II offer significant advantages in terms of sensitivity, safety, and workflow efficiency.

SYBR Green II is a highly sensitive fluorescent dye used for detecting RNA in electrophoretic gels.[1][2][3] Its superior performance over traditional stains stems from a combination of factors, including a higher fluorescence quantum yield, stronger binding affinity to RNA, and a greater fluorescence enhancement upon binding.[1] This guide provides a comprehensive comparison of SYBR Green II and traditional RNA stains, supported by experimental data and detailed protocols to inform your selection of the optimal staining reagent.

Performance Comparison: SYBR Green II vs. Ethidium Bromide

Experimental data consistently demonstrates the superior sensitivity of SYBR Green II for RNA detection compared to ethidium bromide.

FeatureSYBR Green IIEthidium Bromide (Traditional)References
Detection Limit (RNA per band) As low as 100 pg with 254 nm epi-illumination; 500 pg with 300 nm transillumination.Approximately 1.5 ng with 300 nm transillumination.[1][3]
Fluorescence Quantum Yield (bound to RNA) ~0.54~0.07[1][4]
Fluorescence Enhancement upon RNA binding Well over an order of magnitude greater than EtBr.Significantly lower than SYBR Green II.[1]
Destaining Required NoYes, for optimal sensitivity.[1][3]
Compatibility with Denaturing Gels High; fluorescence is not quenched by formaldehyde or urea.Reduced; requires extensive washing of denaturing gels.[1][3]
Downstream Application Compatibility Compatible with Northern blotting (with SDS in hybridization buffers).Can inhibit transfer to membranes if not properly removed.[1][5]
Safety Considered a safer alternative to the potent mutagen EtBr.Potent mutagen, requiring special handling and disposal.[6][7]

Experimental Protocols

SYBR Green II Staining Protocol (Post-Electrophoresis)

This protocol is adapted for staining RNA in agarose or polyacrylamide gels after electrophoresis.

  • Prepare Staining Solution: Dilute the concentrated SYBR Green II stock solution. For non-denaturing and denaturing polyacrylamide/urea gels, a 1:10,000 dilution in TBE buffer is recommended. For denaturing agarose/formaldehyde gels, a 1:5,000 dilution in TBE is advised.[3][4] Ensure the pH of the staining solution is between 7.5 and 8.0 for optimal performance.[2][4]

  • Stain the Gel: Carefully place the gel in a suitable container and add enough staining solution to completely submerge it.

  • Incubate: Gently agitate the gel at room temperature for 10-40 minutes.[4] The optimal time may vary depending on the gel thickness and composition.

  • Visualize: No destaining is necessary.[1][3] Illuminate the gel using a 300 nm UV transilluminator or, for greater sensitivity, a 254 nm epi-illuminator.[1][3] Gels should be photographed using a SYBR Green gel stain photographic filter for best results.[1][3]

Traditional RNA Staining with Ethidium Bromide (Post-Electrophoresis)
  • Prepare Staining Solution: Prepare a 0.5 µg/mL solution of ethidium bromide in water or buffer.[7]

  • Stain the Gel: Submerge the gel in the EtBr staining solution for 15-30 minutes.[7] For RNA gels, shorter staining times are recommended.[6]

  • Destain the Gel: To reduce background fluorescence, destain the gel in deionized water for 15-30 minutes.[6][7] For denaturing agarose/formaldehyde gels, several hours of washing may be required to achieve maximal sensitivity.[1][3]

  • Visualize: Place the gel on a UV transilluminator (300 nm) to visualize the RNA bands.[7]

Visualizing the Workflow Advantage

The experimental workflows for SYBR Green II and ethidium bromide highlight the efficiency gains offered by the former.

G cluster_0 SYBR Green II Staining Workflow A RNA Electrophoresis B Stain with SYBR Green II (10-40 min) A->B C Visualize on UV Transilluminator B->C

Caption: SYBR Green II workflow is streamlined, requiring no destaining.

G cluster_1 Ethidium Bromide Staining Workflow D RNA Electrophoresis E Stain with Ethidium Bromide (15-30 min) D->E F Destain (15 min to several hours) E->F G Visualize on UV Transilluminator F->G G cluster_0 SYBR Green II Interaction with RNA SYBR_Green_II SYBR Green II Complex RNA-SYBR Green II Complex SYBR_Green_II->Complex Binds RNA RNA RNA->Complex Binds Fluorescence High Fluorescence (Quantum Yield ~0.54) Complex->Fluorescence Results in

References

SYBR Green II and its Cross-Reactivity with Double-Stranded DNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of nucleic acids, the choice of a fluorescent dye is a critical decision that can significantly impact experimental outcomes. While a variety of dyes are available, their specific binding preferences for different nucleic acid structures are paramount. This guide provides an objective comparison of SYBR Green II, a dye primarily known for its high sensitivity in detecting RNA and single-stranded DNA (ssDNA), and its cross-reactivity with double-stranded DNA (dsDNA). We will compare its performance with other common alternatives and provide supporting experimental data and protocols.

SYBR Green II: Primary Affinity and dsDNA Cross-Reactivity

SYBR Green II is a fluorescent nucleic acid stain recognized for its exceptional sensitivity in detecting RNA and ssDNA in electrophoretic gels.[1][][3] Its utility stems from a significant fluorescence enhancement upon binding to these single-stranded nucleic acids.[1][3]

However, it is crucial to understand that SYBR Green II is not entirely selective for RNA or ssDNA.[1] The dye does exhibit cross-reactivity and will bind to dsDNA, although the resulting fluorescence is less intense compared to its interaction with RNA.[1][3] The fluorescence quantum yield of the SYBR Green II complex is notably higher when bound to RNA (approximately 0.54) than to dsDNA (approximately 0.36).[1][3] This characteristic is somewhat unusual, as most nucleic acid stains show a much greater quantum yield when bound to double-stranded nucleic acids.[1][3]

This cross-reactivity can be a potential drawback in applications where the specific quantification of dsDNA is required in the presence of ssDNA or RNA, as the signal from these other nucleic acids could lead to an overestimation of the dsDNA amount.

Alternatives for dsDNA Quantification

Given the binding profile of SYBR Green II, several other dyes are more suitable for the specific and sensitive quantification of dsDNA. These alternatives are designed to preferentially bind to double-stranded DNA, offering higher specificity and, in many cases, greater fluorescence enhancement upon binding.

  • SYBR Green I: In contrast to SYBR Green II, SYBR Green I is a highly sensitive fluorescent dye that preferentially binds to dsDNA.[4][5] It is widely used in real-time quantitative PCR (qPCR) for monitoring the amplification of dsDNA.[] The fluorescence of SYBR Green I is significantly enhanced when it binds to the minor groove of dsDNA.[4][6]

  • PicoGreen®: This is another highly sensitive fluorescent nucleic acid stain that is very selective for dsDNA over ssDNA and RNA.[7] The fluorescence of PicoGreen increases by more than 1000-fold upon binding to dsDNA, while it has a low affinity for single-stranded nucleic acids.[7] It is considered to be up to 10,000 times more sensitive than UV absorbance methods for dsDNA quantification.[7][8]

  • EvaGreen®: This dye is also used in qPCR and is known for its high specificity for dsDNA.[9] It is designed to be less inhibitory to PCR than SYBR Green I, making it a robust alternative.[9]

  • GelRed™ and GelGreen™: These are newer generation dyes that are marketed as safer alternatives to the traditional ethidium bromide.[10][11] They are highly sensitive and can be used for staining dsDNA, ssDNA, and RNA in gels.[10][11] GelGreen™, in particular, is noted for its higher sensitivity and stability compared to other green fluorescent stains.[11]

Performance Comparison

The following table summarizes the key performance characteristics of SYBR Green II and its alternatives for dsDNA detection.

FeatureSYBR Green IISYBR Green IPicoGreen®EvaGreen®GelRed™ / GelGreen™
Primary Target RNA and ssDNA[][4][12]dsDNA[4][5]dsDNA[7]dsDNA[9]dsDNA, ssDNA, RNA[10][11]
dsDNA Binding Yes, with moderate fluorescence[1][3]High affinity and fluorescence[][9]Very high affinity and fluorescence[7]High affinity and fluorescence[9]High affinity and fluorescence[10][11]
Fluorescence Enhancement with dsDNA Moderate800-1000 fold[]>1000 fold[7]HighHigh
Primary Application RNA/ssDNA gel staining[3]qPCR, dsDNA quantification[][9]dsDNA quantification in solution[7][13]qPCR[9]Gel staining[10][11]
Inhibition of PCR Not typically used for qPCRCan be inhibitory at high concentrations[9]Not typically used for qPCRLow inhibition[9]Not typically used for qPCR

Experimental Protocols

To objectively compare the performance of these dyes for dsDNA quantification, a standardized experimental protocol is essential.

Protocol: Comparative dsDNA Quantification using Fluorescent Dyes

1. Materials:

  • Purified dsDNA standard of known concentration (e.g., calf thymus DNA)

  • The fluorescent dyes to be tested (SYBR Green II, SYBR Green I, PicoGreen®, EvaGreen®)

  • Appropriate buffers for each dye (as recommended by the manufacturer)

  • Nuclease-free water

  • Fluorometer or microplate reader with appropriate excitation and emission filters

2. Preparation of dsDNA Standards:

  • Prepare a series of dsDNA standards by serial dilution of the stock dsDNA in the appropriate assay buffer. A typical concentration range would be from 1 ng/mL to 1000 ng/mL.

3. Preparation of Dye Working Solutions:

  • Prepare the working solution for each dye according to the manufacturer's instructions. This usually involves diluting the concentrated stock dye in the assay buffer. Protect the dye solutions from light.

4. Assay Procedure:

  • In a microplate, add a specific volume of each dsDNA standard to individual wells.

  • Add an equal volume of the dye working solution to each well.

  • Mix gently and incubate at room temperature for the time specified by the manufacturer (typically 2-5 minutes), protected from light.

  • Measure the fluorescence using a fluorometer or microplate reader with the appropriate excitation and emission wavelengths for each dye.

5. Data Analysis:

  • Subtract the fluorescence reading of a no-DNA control (blank) from all other readings.

  • Plot a standard curve of fluorescence intensity versus dsDNA concentration for each dye.

  • Determine the linear range and the limit of detection for each dye.

  • Compare the signal-to-background ratio for each dye at various dsDNA concentrations.

Visualizations

Binding Mechanisms of SYBR Dyes

G Simplified Binding of SYBR Dyes to Nucleic Acids cluster_0 SYBR Green I cluster_1 SYBR Green II dsDNA Double-Stranded DNA SYBR1 SYBR Green I SYBR1->dsDNA Binds to Minor Groove (High Fluorescence) ssDNA_RNA Single-Stranded DNA / RNA dsDNA2 Double-Stranded DNA SYBR2 SYBR Green II SYBR2->ssDNA_RNA Primary Binding (High Fluorescence) SYBR2->dsDNA2 Cross-Reactivity (Lower Fluorescence)

Caption: Binding preferences of SYBR Green I and SYBR Green II.

Experimental Workflow for Dye Comparison

G Workflow for Comparing dsDNA-Binding Dyes prep_standards Prepare dsDNA Standards (Serial Dilutions) assay_setup Assay Setup in Microplate (Add Standards and Dyes) prep_standards->assay_setup prep_dyes Prepare Dye Working Solutions (SYBR Green II, SYBR Green I, etc.) prep_dyes->assay_setup incubation Incubate at Room Temperature (Protected from Light) assay_setup->incubation measurement Measure Fluorescence (Fluorometer/Plate Reader) incubation->measurement analysis Data Analysis (Standard Curve, Sensitivity, Linearity) measurement->analysis comparison Comparative Evaluation of Dyes analysis->comparison

Caption: Experimental workflow for comparing dsDNA-binding dyes.

References

SYBR Green II: A Comparative Guide to Performance in Electrophoresis Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking optimal nucleic acid visualization, this guide provides a comprehensive comparison of SYBR Green II performance in different electrophoresis buffers. While direct quantitative comparisons are not extensively documented in publicly available literature, this guide synthesizes established principles and qualitative data to inform your experimental design.

SYBR Green II is a fluorescent dye primarily utilized for the sensitive detection of single-stranded DNA (ssDNA) and RNA in electrophoretic gels.[1][2] Its performance, including staining sensitivity, background fluorescence, and the migration pattern of nucleic acids, can be influenced by the choice of electrophoresis buffer. The most commonly used buffers for agarose and polyacrylamide gel electrophoresis are Tris-borate-EDTA (TBE) and Tris-acetate-EDTA (TAE).

Executive Summary: TBE vs. TAE for SYBR Green II Staining

While both TBE and TAE buffers are compatible with SYBR Green dyes, the consensus in protocols and product literature points to TBE as the generally recommended buffer for post-staining with SYBR Green II .[2][3] This preference is likely due to TBE's higher buffering capacity, which provides a more stable pH environment during electrophoresis, a critical factor for the performance of pH-sensitive dyes like SYBR Green II.[4][5]

Here's a summary of the key characteristics of each buffer and their implications for SYBR Green II staining:

FeatureTBE BufferTAE BufferImplications for SYBR Green II Staining
Buffering Capacity HigherLowerTBE provides a more stable pH during electrophoresis, which is crucial for optimal and consistent staining with the pH-sensitive SYBR Green II.[4][5]
Resolution of Nucleic Acids Better for small fragments (<2kb)[6][7]Better for large fragments (>2kb)[6][8]For typical applications involving smaller RNA and ssDNA, TBE offers superior resolution, leading to sharper bands.[8]
DNA/RNA Mobility Slower migrationFaster migrationThe choice of buffer can influence the migration rate of nucleic acids.
Interaction with Dyes Generally provides sharper bands[7]May result in slightly more diffuse bandsTBE is reputed to produce crisper bands, which can enhance the visualization of closely spaced nucleic acid fragments.[7]
Downstream Applications Borate can inhibit some enzymes[6][7]Acetate is more compatible with enzymatic reactions[6]If the nucleic acid is to be extracted for downstream enzymatic applications (e.g., ligation), TAE is the preferred buffer.

Detailed Performance Comparison

Staining Sensitivity

While direct quantitative data comparing the sensitivity of SYBR Green II in TBE versus TAE is scarce, we can infer performance based on the chemical properties of the buffers. The staining efficiency of SYBR dyes is pH-sensitive, with an optimal range of 7.5–8.0.[4][9] TBE buffer, with its higher buffering capacity, is better able to maintain a stable pH within this optimal range throughout the electrophoresis run, especially for longer runs.[6][7] This stability suggests that TBE may offer more consistent and potentially higher staining sensitivity with SYBR Green II.

SYBR Green I protocols state that TE, TBE, or TAE are all suitable for diluting the stain, suggesting general compatibility.[9] However, the repeated emphasis on TBE in SYBR Green II literature suggests it is the more reliable choice for achieving maximum sensitivity with this specific dye.

Background Fluorescence

SYBR Green II is known for its low intrinsic fluorescence, which results in negligible background fluorescence in the absence of nucleic acids.[2][3] This characteristic generally leads to a high signal-to-noise ratio regardless of the buffer used. However, since TBE's higher buffering capacity helps maintain a stable pH, it may contribute to a more consistently low background by preventing pH fluctuations that could potentially affect the dye's fluorescence properties.

Effect on Nucleic Acid Mobility

It is well-established that the choice between TBE and TAE buffer affects the electrophoretic mobility of nucleic acids. Generally, nucleic acids migrate faster in TAE than in TBE.[10] Furthermore, intercalating dyes like SYBR Green can themselves alter the mobility of DNA and RNA fragments.[11] While there is no specific data quantifying the differential mobility shift of SYBR Green II-stained nucleic acids in TBE versus TAE, it is reasonable to assume that the combination of the buffer's properties and the dye's binding will influence the final migration pattern. For accurate size determination, it is crucial to use a DNA/RNA ladder run in the same buffer and under the same staining conditions.

Alternative Stains

For researchers whose primary interest is double-stranded DNA (dsDNA), other SYBR dyes may be more suitable. A comparative overview is provided below:

Fluorescent DyePrimary TargetKey Features
SYBR Green I dsDNAUltrasensitive stain for dsDNA.[12]
SYBR Gold dsDNA, ssDNA, RNAThe most sensitive fluorescent gel stain for both DNA and RNA.[12]
SYBR Safe dsDNAA reduced mutagenicity formula designed for use with blue-light transilluminators.[12]

Experimental Protocols

Below are detailed methodologies for post-staining of RNA/ssDNA in agarose gels using SYBR Green II.

Post-Electrophoresis Staining of RNA/ssDNA with SYBR Green II in TBE Buffer (Recommended)

a. Electrophoresis:

  • Prepare an agarose gel (concentration appropriate for the expected nucleic acid size) using 1x TBE buffer.

  • Load samples and run the gel at an appropriate voltage until the desired separation is achieved.

b. Staining Solution Preparation:

  • In a plastic container, dilute the SYBR Green II stock solution 1:10,000 in fresh 1x TBE buffer. For a 100 mL staining solution, add 10 µL of SYBR Green II stock.

  • Ensure the pH of the staining solution is between 7.5 and 8.0 for optimal performance.[9]

c. Staining Procedure:

  • Carefully place the gel in the staining solution, ensuring the gel is fully submerged.

  • Protect the staining container from light by covering it with aluminum foil or placing it in the dark.

  • Agitate the gel gently on an orbital shaker for 20-40 minutes at room temperature.

  • No destaining is required.[3]

d. Visualization:

  • Visualize the stained gel using a UV transilluminator with 254 nm or 300 nm excitation, or a blue-light transilluminator.[2]

  • The fluorescence emission maximum of SYBR Green II-stained nucleic acids is approximately 520 nm.[3]

Post-Electrophoresis Staining of RNA/ssDNA with SYBR Green II in TAE Buffer

a. Electrophoresis:

  • Prepare an agarose gel using 1x TAE buffer.

  • Load samples and run the gel. Be mindful that TAE has a lower buffering capacity, so for longer runs, buffer recirculation may be necessary to prevent pH drift.

b. Staining Solution Preparation:

  • Dilute the SYBR Green II stock solution 1:10,000 in fresh 1x TAE buffer.

  • Verify that the pH is within the optimal 7.5-8.0 range.[9]

c. Staining and Visualization:

  • Follow the same staining and visualization procedures as described for the TBE buffer protocol.

Experimental Workflow Diagram

G cluster_prep Gel Preparation & Electrophoresis cluster_staining Staining cluster_vis Visualization prep_gel Prepare Agarose Gel (TBE or TAE Buffer) load_samples Load Nucleic Acid Samples and Ladder prep_gel->load_samples run_gel Run Electrophoresis load_samples->run_gel prep_stain Prepare 1:10,000 SYBR Green II in desired buffer (TBE or TAE) run_gel->prep_stain Post-Staining stain_gel Incubate Gel in Staining Solution (20-40 min, protected from light) prep_stain->stain_gel visualize Visualize on Transilluminator (UV or Blue Light) stain_gel->visualize document Document Results visualize->document

Caption: Experimental workflow for post-staining of nucleic acids with SYBR Green II.

References

A Comparative Guide to the Photostability of SYBR Green II and Other Fluorescent Nucleic Acid Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of fluorescent dyes for nucleic acid quantification and visualization is a critical step that dictates experimental accuracy and reproducibility. Among the myriad of available dyes, the SYBR Green family is popular for its high sensitivity. However, a crucial characteristic that is often overlooked is photostability—the dye's resistance to photochemical degradation upon exposure to light. This guide provides a comparative assessment of the photostability of SYBR Green II against other commonly used fluorescent dyes, supported by available experimental data and detailed methodologies.

Quantitative Comparison of Photostability

The photostability of a fluorescent dye is a critical parameter for applications requiring prolonged or repeated exposure to excitation light, such as in fluorescence microscopy and real-time quantitative PCR (qPCR). High photostability ensures a stable fluorescent signal over time, leading to more reliable and reproducible results. The following table summarizes the available quantitative and qualitative data on the photostability of various nucleic acid dyes. Direct quantitative photostability data for SYBR Green II is limited in the reviewed literature; therefore, data for other members of the SYBR family and its derivatives are presented to provide a broader context.

DyeRelative PhotostabilityPhotobleaching Half-life (in complex with ctDNA)Notes
SYBR Green I Low[1]-Known to be sensitive to photobleaching.[1] Mutagenic under UV light.[1]
SYBR Green II --Primarily used for RNA and ssDNA staining; quantitative photostability data is not readily available.
SYBR Gold Moderate[1]-Less mutagenic than Ethidium Bromide.[1]
SYBR Safe Moderate[1]-Lower sensitivity than SYBR Green I.[1]
SYBR Green derivative (OxCl 1) High>32 hours[2]A synthesized derivative of the SYBR Green chromophore.[2]
SYBR Green derivative (OxN 2) Moderate~18 hours[2]A synthesized derivative of the SYBR Green chromophore.[2]
EvaGreen® High-Reported to be very stable under PCR conditions and multiple freeze-thaw cycles.[3]
GelRed™ Very High[1]--
GelGreen™ Very High[1]--
Ethidium Bromide (EtBr) High[1]-Highly mutagenic.[1]
DAPI Moderate[1]-Less photostable than Hoechst dyes when bound to dsDNA.[4]

Experimental Protocol: Assessing Photostability of Fluorescent Dyes

A common method to quantify the photostability of a fluorescent dye is to measure its rate of photobleaching under controlled illumination. This involves monitoring the decrease in fluorescence intensity over time.

Objective: To determine the photobleaching rate constant and half-life of a fluorescent dye when bound to nucleic acids.

Materials:

  • Fluorometer or a fluorescence microscope equipped with a sensitive detector (e.g., PMT or sCMOS camera)

  • Stable light source (e.g., laser or stabilized lamp)

  • Cuvettes or microscope slides

  • Solutions of the fluorescent dyes to be tested at a known concentration

  • Nucleic acid solution (e.g., calf thymus DNA or a specific RNA sequence)

  • Appropriate buffer solution (e.g., TE buffer)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the fluorescent dye in a suitable solvent (e.g., DMSO).

    • Prepare a solution of the nucleic acid in the desired buffer.

    • Mix the dye and nucleic acid solutions to achieve the desired final concentrations. Allow for an incubation period to ensure complete binding. Prepare a control sample with the dye only.

  • Initial Fluorescence Measurement:

    • Place the sample in the fluorometer or on the microscope stage.

    • Measure the initial fluorescence intensity (F₀) at the dye's optimal excitation and emission wavelengths.

  • Photobleaching:

    • Continuously illuminate the sample with the light source at a constant intensity.

    • Record the fluorescence intensity (F(t)) at regular time intervals over a defined period.

  • Data Analysis:

    • Plot the normalized fluorescence intensity (F(t)/F₀) as a function of time.

    • Fit the data to a single exponential decay model to determine the photobleaching rate constant (k): F(t) = F₀ * exp(-k*t)

    • Calculate the photobleaching half-life (t₁/₂) using the following equation: t₁/₂ = ln(2) / k

Experimental Workflow for Photostability Assessment

The following diagram illustrates the key steps involved in assessing the photostability of a fluorescent dye.

G cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_dye Prepare Dye Solution mix Mix Dye and Nucleic Acid prep_dye->mix prep_na Prepare Nucleic Acid Solution prep_na->mix incubate Incubate for Binding mix->incubate initial_f Measure Initial Fluorescence (F₀) incubate->initial_f Transfer Sample photobleach Continuous Illumination (Photobleaching) initial_f->photobleach record_f Record Fluorescence vs. Time (F(t)) photobleach->record_f plot Plot Normalized Fluorescence vs. Time record_f->plot Analyze Data fit Fit to Exponential Decay Model plot->fit calculate Calculate Rate Constant (k) and Half-life (t₁/₂) fit->calculate

Caption: Workflow for determining the photostability of fluorescent dyes.

Conclusion

The photostability of a fluorescent dye is a critical factor influencing the reliability of experimental data in molecular biology and drug development. While SYBR Green I is known for its high sensitivity, its low photostability can be a significant drawback.[1] Although quantitative photostability data for SYBR Green II is not as readily available, the information on related SYBR dyes and their derivatives suggests that photostability can vary significantly within this family. For applications requiring high photostability, alternatives such as EvaGreen®, GelRed™, and GelGreen™ appear to be superior choices based on available qualitative data.[1][3] Researchers should carefully consider the photostability of a dye in the context of their specific experimental needs and illumination conditions to ensure the acquisition of accurate and reproducible results. The provided experimental protocol offers a framework for quantitatively assessing and comparing the photostability of different fluorescent dyes in-house.

References

SYBR Green II: A Researcher's Guide to Applications and Limitations

Author: BenchChem Technical Support Team. Date: December 2025

SYBR Green II is a highly sensitive, fluorescent nucleic acid stain predominantly used for the detection of RNA and single-stranded DNA (ssDNA) in electrophoretic gels.[1][2][3] Its superior sensitivity and lower background fluorescence compared to the traditional stain, ethidium bromide, have made it a popular choice in molecular biology research.[4][5] This guide provides a comprehensive comparison of SYBR Green II with other common nucleic acid stains, details its applications and limitations, and offers experimental protocols for its use.

Performance Comparison of Nucleic Acid Stains

SYBR Green II exhibits a higher quantum yield when bound to RNA (~0.54) compared to double-stranded DNA (~0.36), making it particularly well-suited for RNA analysis.[4][6] The following tables summarize the key performance characteristics of SYBR Green II in comparison to other widely used nucleic acid stains.

Stain Primary Target Sensitivity (per band) Quantum Yield (bound to primary target) Excitation (nm) Emission (nm)
SYBR Green II RNA, ssDNA100 pg (ssDNA), 500 pg (RNA)[4][7]~0.54 (RNA)[4][6]497 (primary), 254 (secondary)[2][6][8]520[2][6][8]
SYBR Green I dsDNA60 pg[3]~0.8 (dsDNA)[5][7]497522
SYBR Gold DNA, RNA25 pg (dsDNA), 1 ng (RNA)[5]~0.6[5][7]495537
Ethidium Bromide dsDNA, RNA~1.5 ng[4]~0.15 (dsDNA)[5]302, 518605
SYBR Safe DNASimilar to Ethidium Bromide[5]Not specified502530
Stain Advantages Limitations Mutagenicity (Ames Test)
SYBR Green II High sensitivity for RNA/ssDNA, low background, compatible with Northern blotting.[2][4][6]Not selective for RNA, pH sensitive, potential for "fuzzy" bands with impure samples.[6][8][9]Not mutagenic.[10]
SYBR Green I Very high sensitivity for dsDNA, less mutagenic than EtBr.[5][]Can alter DNA electrophoretic mobility, nonspecific binding can lead to false positives in qPCR.[][12][13]Less mutagenic than EtBr.[5]
SYBR Gold Highest sensitivity for both DNA and RNA, safer than EtBr.[5][]Can alter DNA electrophoretic mobility.[13]Not mutagenic.[10]
Ethidium Bromide Inexpensive, well-established protocols.Highly mutagenic and toxic, lower sensitivity, requires destaining for optimal results.[4][][13]Strong mutagen.[10]
SYBR Safe Low toxicity, not classified as hazardous waste.[5][14]Lower sensitivity compared to other SYBR stains.[5]Very low mutagenic activity.[5][14]

Experimental Protocols

Post-Electrophoresis Staining of RNA/ssDNA Gels with SYBR Green II

This protocol is adapted from manufacturer instructions and published research.[4][6][8]

Materials:

  • Electrophoresed gel (agarose or polyacrylamide)

  • SYBR Green II Nucleic Acid Gel Stain (typically 10,000X in DMSO)

  • Staining buffer (e.g., TBE: 89 mM Tris base, 89 mM boric acid, 1 mM EDTA, pH 8.0)[6][8]

  • Staining container (plastic)

  • Orbital shaker (optional, for gentle agitation)

  • UV transilluminator or laser gel scanner

Procedure:

  • Prepare Staining Solution:

    • For non-denaturing and denaturing polyacrylamide/urea gels, prepare a 1:10,000 dilution of the SYBR Green II stock solution in staining buffer.[6][8]

    • For denaturing agarose/formaldehyde gels, a 1:5,000 dilution is recommended.[6][8]

    • Ensure the pH of the staining solution is between 7.5 and 8.0 for optimal sensitivity.[6][8]

  • Stain the Gel:

    • Place the gel in a plastic staining container. Do not use glass, as the dye may adsorb to the walls.[14]

    • Add enough staining solution to completely submerge the gel.

    • Protect the container from light by covering it with aluminum foil or placing it in the dark.[4]

    • Agitate the gel gently on an orbital shaker for 10-40 minutes for polyacrylamide gels and 20-40 minutes for agarose gels.[4][6] No destaining is required.[4]

  • Visualize the Results:

    • Carefully remove the gel from the staining solution.

    • Visualize the stained nucleic acids using a UV transilluminator. For greater sensitivity, 254 nm epi-illumination is recommended over 300 nm transillumination.[4][8]

    • Photograph the gel using a photographic filter suitable for green fluorescence (e.g., a SYBR Green gel stain photographic filter). Orange-red filters used for ethidium bromide are not suitable.[4][6]

In-Gel Staining (Pre-casting)

While less common for SYBR Green II, some protocols allow for adding the stain to the molten agarose before casting the gel.

Procedure:

  • Prepare molten agarose in the desired buffer (e.g., TBE or TAE).

  • Just before pouring the gel, add the SYBR Green II stain to the molten agarose at the desired final concentration (e.g., 1:10,000) and mix gently.

  • Cast the gel and allow it to solidify.

  • Load samples and perform electrophoresis.

  • Visualize the gel directly on a UV transilluminator.

Visualizing Key Concepts

To aid in understanding the application and selection of SYBR Green II, the following diagrams illustrate the staining mechanism, a typical workflow, and a decision-making process for choosing a nucleic acid stain.

Mechanism of SYBR Green II Staining cluster_0 Unbound State cluster_1 Binding to Nucleic Acid SYBR_Green_II_Free Free SYBR Green II Low_Fluorescence Low Fluorescence SYBR_Green_II_Free->Low_Fluorescence Minimal emission Nucleic_Acid RNA / ssDNA SYBR_Green_II_Free->Nucleic_Acid Binds to SYBR_Green_II_Bound Bound SYBR Green II Nucleic_Acid->SYBR_Green_II_Bound Intercalation/ Groove Binding High_Fluorescence High Fluorescence (Green Light) SYBR_Green_II_Bound->High_Fluorescence Significant emission enhancement

Caption: Mechanism of SYBR Green II fluorescence upon binding to nucleic acids.

SYBR Green II Post-Staining Workflow Start Start: Electrophoresed Gel Prepare_Stain Prepare Staining Solution (1:5,000 to 1:10,000 dilution) Start->Prepare_Stain Stain_Gel Submerge Gel in Stain (10-40 min in the dark) Prepare_Stain->Stain_Gel Visualize Visualize on UV Transilluminator (254 nm for best sensitivity) Stain_Gel->Visualize Document Photograph with Green Filter Visualize->Document End End: Gel Image Document->End

Caption: A typical experimental workflow for post-staining with SYBR Green II.

Nucleic Acid Stain Selection Guide Target Primary Target? Safety Safety is Top Priority? Target->Safety General Purpose/ Mixed Sample dsDNA dsDNA Target->dsDNA dsDNA RNA_ssDNA RNA / ssDNA Target->RNA_ssDNA RNA/ssDNA Sensitivity Highest Sensitivity Required? SYBR_Gold Use SYBR Gold Sensitivity->SYBR_Gold Yes SYBR_Green_I Consider SYBR Green I Sensitivity->SYBR_Green_I No SYBR_Safe Use SYBR Safe Safety->SYBR_Safe Yes EtBr Consider Ethidium Bromide (with caution) Safety->EtBr No (Cost-driven) dsDNA->Sensitivity SYBR_Green_II Use SYBR Green II RNA_ssDNA->SYBR_Green_II

Caption: A decision tree for selecting an appropriate nucleic acid stain.

References

Safety Operating Guide

Navigating the Disposal of "Green 2": A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is a critical component of ensuring safety and environmental responsibility. The term "Green 2" can refer to several distinct chemical products, each with a unique composition and requiring specific disposal protocols. This guide provides essential safety and logistical information for the proper handling and disposal of different substances identified as "this compound" in various Safety Data Sheets (SDS).

It is imperative to identify the specific "this compound" product in your laboratory to ensure adherence to the correct disposal procedures.

Summary of "this compound" Variations and Disposal Considerations

The following table summarizes the key hazardous components and recommended disposal considerations for different products identified as "this compound."

Product NameKey Hazardous ComponentsHealth and Environmental HazardsRecommended Disposal Path
This compound SOLUTION Nickel (II) Sulphate Hexahydrate, Hydrochloric AcidCarcinogenic, Mutagenic, Toxic to Reproductive Health, Toxic to aquatic life with long-lasting effects.[1]Must be disposed of as hazardous waste.[1] Do not release to the environment.[1] Follow institutional and local regulations for heavy metal and corrosive waste.
UNISOL Liquid GREEN 2B Dimethylbenzenes (Xylenes), EthylbenzeneFlammable liquid, Harmful if inhaled or in contact with skin, Potential for serious health damage through prolonged exposure.[2]Dispose of as hazardous flammable liquid waste.[2] Containers must be kept closed and handled in well-ventilated areas away from ignition sources.[2]
G2 Green Finish 2-(ethoxyethoxy) ethanol, Tributoxyethyl PhosphateNot classified as hazardous, but contains substances that may be harmful to aquatic life in large quantities.[3]Generally suitable for drain disposal in small quantities with copious amounts of water, provided it is permitted by local regulations.[4] For larger quantities, consult your institution's Environmental Health & Safety (EHS) office.

Detailed Disposal Procedures

Researchers, scientists, and drug development professionals must adhere to the following procedural steps for the safe disposal of "this compound" compounds.

For "this compound SOLUTION" (Containing Nickel Sulphate and HCl):

This solution is classified as hazardous waste due to its carcinogenicity, reproductive toxicity, and environmental hazards.[1]

Experimental Protocol for Neutralization (if permissible and appropriate):

  • Objective: To neutralize the acidic component (Hydrochloric Acid) before collection for hazardous waste disposal. This procedure does not remove the heavy metal hazard.

  • Materials: Sodium bicarbonate or another suitable weak base, pH indicator strips, appropriate personal protective equipment (PPE).

  • Methodology:

    • Work in a certified chemical fume hood.

    • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

    • Slowly and carefully add a weak base (e.g., sodium bicarbonate solution) to the "this compound SOLUTION" while stirring.

    • Monitor the pH of the solution using pH indicator strips.

    • Continue adding the base until the pH is within the neutral range (typically 6-8), as required by your institution's EHS guidelines.

    • The neutralized solution must still be collected and disposed of as hazardous waste due to the presence of Nickel (II) Sulphate.

    • Label the waste container clearly as "Neutralized this compound SOLUTION for hazardous waste disposal."

For "UNISOL Liquid GREEN 2B" (Flammable Liquid):

This product is a flammable liquid and must be handled accordingly.[2]

Disposal Workflow:

start Start: UNISOL Liquid GREEN 2B Waste collect Collect in a designated, labeled, and sealed flammable waste container start->collect store Store in a well-ventilated, designated flammable waste storage area away from ignition sources collect->store pickup Arrange for pickup by the institution's Environmental Health & Safety (EHS) or a licensed hazardous waste contractor store->pickup end End: Proper Disposal pickup->end

References

Essential Safety and Logistical Information for Handling "Green 2"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Green 2" does not refer to a single chemical substance but is a product name used for various chemical mixtures. The specific hazards and therefore the required personal protective equipment (PPE) and handling procedures depend entirely on the composition of the specific "this compound" product you are using. Always consult the Safety Data Sheet (SDS) provided by the manufacturer for the specific "this compound" product in your laboratory before handling.

This guide provides essential safety information based on common hazardous components found in products labeled "this compound". It is intended to supplement, not replace, the product-specific SDS.

Identifying Your "this compound" Formulation

Before any handling, it is crucial to identify the nature of your "this compound" product. Different formulations can present vastly different risks. The table below summarizes some of the hazardous ingredients found in various products marketed as "this compound".

Product Name ExampleKey Hazardous ComponentsPrimary Hazards
This compound SOLUTION Nickel (II) Sulphate Hexahydrate, Hydrochloric AcidCarcinogenic, Mutagenic, Reproductive Toxicity, Skin Sensitizer, Corrosive, Toxic to Aquatic Life
UNISOL Liquid GREEN 2B Dimethylbenzenes (Xylenes), EthylbenzeneFlammable Liquid, Skin Irritant, Respiratory Irritant
Methyl Green Stain 2%, Aqueous Methyl GreenSkin Irritant, Eye Irritant, Respiratory Irritant
Green Swirl Sodium Hydrogen SulphateCauses Serious Eye Damage

Personal Protective Equipment (PPE) for Handling "this compound"

The selection of appropriate PPE is critical and must be based on a risk assessment of the specific "this compound" product and the procedure being performed. The following table provides general guidance for common hazards associated with "this compound" products.

Hazard TypeEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Corrosive (e.g., containing Hydrochloric Acid) Chemical splash goggles and a face shield are required.[1][2]Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory.[2] Always check glove compatibility with the specific chemical.A chemical-resistant apron or lab coat should be worn.[2][3] For larger quantities, a chemical-resistant suit may be necessary.Work in a certified chemical fume hood.[1][2] If vapors or mists are generated and a fume hood is not available, a respirator with an appropriate cartridge for acid gases is required.[1]
Heavy Metals (e.g., containing Nickel Sulfate) Safety glasses with side shields are the minimum requirement. Chemical splash goggles should be worn if there is a splash hazard.[4]Wear protective gloves (e.g., nitrile) to avoid skin contact.[5][6]A lab coat is required. Ensure it is regularly laundered and not taken home.[4][5]If dust can be generated, use a respirator with a particulate filter (e.g., N100 or P3).
Flammable Liquids (e.g., containing Xylenes) Chemical splash goggles are required.[7][8]Chemical-resistant gloves (e.g., neoprene) should be worn.[8]A lab coat, preferably flame-retardant, should be worn. Avoid synthetic materials.[9]All handling of volatile flammable liquids should be done in a chemical fume hood to prevent the accumulation of flammable vapors.[10][11]
General Skin/Eye Irritant Safety glasses are the minimum requirement.[12]Protective gloves (e.g., nitrile) are recommended.A standard lab coat should be worn.Use in a well-ventilated area. A fume hood is recommended if vapors or dust are likely to be generated.[12]

Operational and Disposal Plans

Safe Handling Protocol
  • Information and Preparation:

    • Obtain and thoroughly read the Safety Data Sheet (SDS) for the specific "this compound" product.

    • Identify the hazards and understand the emergency procedures.

    • Ensure the work area is clean, well-ventilated (preferably a chemical fume hood), and free of ignition sources if handling flammable variants.[10][11]

    • Locate the nearest emergency shower and eyewash station.

    • Assemble all necessary PPE as determined by the risk assessment.

  • Handling the Chemical:

    • Wear the appropriate PPE before handling the chemical.

    • When diluting corrosive solutions, always add the acid to water, never the other way around.[1][2]

    • Avoid direct contact with skin and eyes.[13]

    • Avoid inhalation of vapors, mists, or dust.[13]

    • Keep containers tightly closed when not in use.[2]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling.[1][2]

    • Clean the work area and any contaminated equipment.

    • Remove and properly store or dispose of PPE. Contaminated clothing should be laundered separately or disposed of as hazardous waste.[5]

Disposal Plan

Chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Segregation:

    • Do not mix different types of "this compound" waste.

    • Waste containing heavy metals should be collected in a separate, designated hazardous waste container.[14][15] Do not mix with other waste streams to avoid cross-contamination.[15]

    • Flammable liquid waste should be collected in a designated, properly bonded and grounded container.

    • Corrosive waste should be collected in a container made of compatible material.

  • Waste Collection and Labeling:

    • Collect all "this compound" waste in a clearly labeled, sealed, and appropriate hazardous waste container.[16]

    • The label should include the words "Hazardous Waste," the full chemical name of the contents (not just "this compound"), and the associated hazards (e.g., "Toxic," "Corrosive," "Flammable").

  • Storage and Disposal:

    • Store waste containers in a designated, well-ventilated, and secondary containment area.

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company.

Experimental Workflow for Safe Handling of "this compound"

The following diagram illustrates the logical workflow for safely handling any product labeled "this compound".

A Start: Obtain 'this compound' Product B Locate and Read the Product-Specific Safety Data Sheet (SDS) A->B C Identify Hazards: - Corrosive? - Flammable? - Toxic (Heavy Metals)? - Other? B->C D Perform Risk Assessment for the Planned Procedure C->D E Select Appropriate PPE (Gloves, Eye Protection, Lab Coat, etc.) D->E F Prepare Work Area: - Chemical Fume Hood? - Emergency Equipment Accessible? E->F G Execute Experimental Procedure Following Safe Handling Protocols F->G H Segregate and Collect Waste in Labeled Hazardous Waste Container G->H I Decontaminate Work Area and Equipment H->I J Properly Remove and Dispose of/Store PPE I->J K Store Hazardous Waste for Pickup J->K L End of Process K->L

Caption: Workflow for the safe handling of "this compound" products.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.